molecular formula C7H6ClF3N2 B1433641 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1638221-46-1

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Numéro de catalogue: B1433641
Numéro CAS: 1638221-46-1
Poids moléculaire: 210.58 g/mol
Clé InChI: HFCUOFAIABHBRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a versatile chemical intermediate designed for advanced research and development, particularly in the fields of agrochemical and pharmaceutical science. Its molecular architecture incorporates two key functional groups—a chloromethyl moiety and a trifluoromethyl-substituted pyrimidine ring—that make it a valuable scaffold for constructing more complex, bioactive molecules. The compound's primary research value lies in its application as a synthetic building block. The reactive chloromethyl group serves as an excellent handle for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for screening. The presence of the trifluoromethyl group on the pyrimidine ring is of significant interest, as this moiety is known to profoundly influence the physicochemical properties of candidate molecules, enhancing their lipophilicity, metabolic stability, and binding affinity to biological targets . In agrochemical research, this intermediate supports the development of novel active ingredients. The structural features of the trifluoromethylpyrimidine core are associated with potent herbicidal, fungicidal, and insecticidal activities, as seen in numerous commercial products . Researchers can leverage this compound to create new crop protection agents that address evolving challenges in pest resistance and environmental safety. In pharmaceutical research, the compound is a valuable precursor in the synthesis of potential drug candidates. The pyrimidine heterocycle is a privileged structure in medicinal chemistry, found in molecules that interact with a wide range of enzymes and receptors . The integration of the trifluoromethyl group can improve a candidate's cell membrane permeability and bioavailability, making this intermediate particularly useful for projects aimed at kinase inhibition, anticancer agents, and anti-inflammatory compounds . The specific substitution pattern on the pyrimidine ring may allow for targeted interactions in the active sites of various enzymes, facilitating the development of compounds with selective mechanisms of action.

Propriétés

IUPAC Name

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCUOFAIABHBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1)[1] stands out as a highly versatile, bifunctional building block.

This molecule combines the rigidity of a pyrimidine core with the electron-withdrawing, lipophilic properties of a trifluoromethyl (-CF 3​ ) group. More importantly, the presence of the highly reactive chloromethyl (-CH 2​ Cl) moiety at the C5 position serves as an ideal electrophilic center for late-stage functionalization. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, reactivity profile, and field-validated experimental protocols.

Physicochemical & Structural Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-deficient nature of the pyrimidine ring, exacerbated by the -CF 3​ group, makes the benzylic-like chloromethyl carbon exceptionally susceptible to nucleophilic attack.

Table 1: Core Chemical Properties
PropertyValue / Description
IUPAC Name 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
CAS Registry Number 1638221-46-1[1]
Molecular Formula C 7​ H 6​ ClF 3​ N 2​ [1]
Molecular Weight 210.58 g/mol
Appearance Pale yellow oil to low-melting solid
Core Scaffold Pyrimidine
Key Functional Groups -CF 3​ (Lipophilicity/Stability), -CH 2​ Cl (Electrophile)
Storage Requirements 2–8°C, strictly anhydrous conditions, inert atmosphere

De Novo Synthesis & Mechanistic Rationale

The synthesis of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is typically executed via a highly convergent three-step pathway starting from commercially available precursors.

Step 1: Pyrimidine Ring Formation

The sequence begins with the condensation of trifluoroacetamidine and an acetoacetate derivative (such as ethyl 2-(ethoxymethylene)-3-oxobutanoate). This cyclization yields ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 306960-67-8)[2]. The reaction is driven by the thermodynamic stability of the resulting aromatic system.

Step 2: Ester Reduction

The ester intermediate is reduced to the corresponding alcohol, 5-(hydroxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine. Causality Check: While Lithium Aluminum Hydride (LiAlH 4​ ) can be used, Diisobutylaluminum hydride (DIBAL-H) at -78°C is strongly preferred. The pyrimidine core is highly electron-deficient; aggressive reductants at elevated temperatures can lead to unwanted ring-opening or partial defluorination. DIBAL-H offers kinetic control, stopping cleanly at the alcohol after aqueous workup.

Step 3: Chlorination

The final step converts the hydroxymethyl group to the target chloromethyl derivative. Causality Check:Thionyl chloride (SOCl 2​ ) is the reagent of choice over Phosphorus oxychloride (POCl 3​ ). SOCl 2​ decomposes into gaseous byproducts (SO 2​ and HCl), allowing for a solvent-free or easily concentrated workup. This minimizes the product's exposure to aqueous conditions, preventing the premature hydrolysis of the newly formed, highly reactive chloromethyl group.

SynthesisWorkflow A Trifluoroacetamidine + Ethyl 2-acetyl-3-ethoxyacrylate B Ethyl 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylate A->B Condensation (Base, EtOH, Reflux) C 5-(Hydroxymethyl)-4-methyl -2-(trifluoromethyl)pyrimidine B->C Reduction (DIBAL-H, THF, -78°C) D 5-(Chloromethyl)-4-methyl -2-(trifluoromethyl)pyrimidine C->D Chlorination (SOCl2, DCM, 0°C to RT)

Figure 1: Three-step synthetic workflow for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

Reactivity Profile & Medicinal Chemistry Applications

The primary utility of this compound lies in its role as a robust electrophile for S N​ 2 displacement reactions. The strongly electron-withdrawing nature of the pyrimidine ring and the -CF 3​ group significantly lowers the LUMO energy of the adjacent chloromethyl carbon, accelerating nucleophilic attack.

In drug discovery, this intermediate is frequently used to append the trifluoromethyl-pyrimidine pharmacophore onto complex amine, thiol, or alcohol scaffolds, thereby modulating the final drug's pharmacokinetic (PK) profile.

Reactivity Target 5-(Chloromethyl)-4-methyl -2-(trifluoromethyl)pyrimidine Amine N-Alkylation Product (via Secondary Amines) Target->Amine K2CO3, DMF, 60-80°C Thiol S-Alkylation Product (via Thiols / Thiophenols) Target->Thiol DIPEA, DCM, RT Alcohol O-Alkylation Product (via Phenols / Alcohols) Target->Alcohol NaH, THF, 0°C to RT

Figure 2: Divergent S N​ 2 reactivity profile of the chloromethyl electrophile.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checks ensure that failures are caught before proceeding to the next step.

Protocol A: Synthesis of the Chloromethyl Target from the Hydroxymethyl Precursor

Objective: Convert 5-(hydroxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine to the chloromethyl derivative with >95% purity without aqueous chromatography.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-(hydroxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

  • Cooling & Addition: Cool the solution to 0°C using an ice-water bath. Add Thionyl Chloride (SOCl 2​ , 1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Expert Insight: Dropwise addition controls the exothermic release of HCl and SO 2​ gas. Rapid addition can cause solvent bumping and loss of yield.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will run significantly higher (less polar) than the starting alcohol.

  • Workup & Isolation: Once complete, concentrate the mixture under reduced pressure (rotary evaporator) in a well-ventilated fume hood to remove DCM and excess SOCl 2​ .

  • Azeotropic Drying: Co-evaporate the resulting residue with anhydrous toluene (2 x 15 mL) to remove trace HCl. The resulting pale yellow oil is 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, which is generally pure enough (>95% by NMR) for immediate downstream use.

Protocol B: General S N​ 2 N-Alkylation (Appending the Pharmacophore)

Objective: Couple the synthesized chloromethyl pyrimidine with a secondary amine.

  • Activation: In a dry vial, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered Potassium Carbonate (K 2​ CO 3​ , 2.5 eq). Stir at room temperature for 15 minutes to pre-organize the nucleophile.

  • Coupling: Add 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (1.1 eq) to the suspension. Seal the vial and heat to 60°C.

  • Monitoring: Check the reaction via LC-MS after 4 hours. The highly electrophilic nature of the pyrimidine usually drives this to completion rapidly.

  • Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and salts. Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography if necessary.

Handling, Stability, and Storage

  • Hydrolytic Susceptibility: The chloromethyl group is sensitive to ambient moisture. Prolonged exposure to humid air will result in slow hydrolysis back to the hydroxymethyl derivative.

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, dark amber vial.

  • Safety & Toxicity: As an active alkylating agent, this compound is a potential mutagen and skin sensitizer. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

References

  • Fisher Scientific. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate (CAS: 306960-67-8). Retrieved from:[Link][2]

  • National Institutes of Health (NIH) / PubChem. Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Safety Summary. Retrieved from:[Link][3]

Sources

Architecting Advanced Kinase Inhibitors: A Technical Guide to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in the realm of oncology and kinase inhibition[1]. The compound 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS 1638221-46-1) represents a highly specialized, multi-functional building block designed to accelerate hit-to-lead optimization in drug discovery[2]. This technical whitepaper dissects the physicochemical rationale of this pharmacophore, its reactivity dynamics, and the standardized protocols required for integrating it into complex drug candidates.

Structural and Physicochemical Profiling

The strategic placement of functional groups on the pyrimidine ring dictates both its synthetic versatility and the pharmacokinetic profile of the final drug entity[3].

Quantitative Data Summary
PropertyValue
Chemical Name 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
CAS Registry Number 1638221-46-1
Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
Core Scaffold Pyrimidine
Key Functional Groups -CF3 (Lipophilicity), -CH2Cl (Electrophile), -CH3 (Steric Modulator)
Typical Purity ≥95.0%
Mechanistic Rationale of the Scaffold

As an Application Scientist, it is critical to understand why this specific substitution pattern is utilized in drug design:

  • 2-Trifluoromethyl (-CF3) Group: The -CF3 moiety is a classic bioisostere that significantly enhances the lipophilicity (LogP) and membrane permeability of the molecule. More importantly, it shields the pyrimidine core from oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby prolonging the half-life of the resulting therapeutic[4].

  • 4-Methyl (-CH3) Group: This acts as a steric modulator. It restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation that fits precisely into the ATP-binding pocket of target kinases.

  • 5-Chloromethyl (-CH2Cl) Group: This is the synthetic linchpin. The benzylic-like chloride is highly activated toward nucleophilic attack, serving as the primary site for appending diverse amines, alcohols, or thiols to build the extended drug molecule[5][6].

Synthetic Utility and Reactivity Dynamics

The primary utility of CAS 1638221-46-1 lies in its capacity to act as a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions[5]. In drug discovery, this is most commonly utilized to attach solubilizing groups (e.g., piperazines, morpholines) or secondary target-binding motifs.

SN2_Workflow Step1 1. Preparation Dissolve CAS 1638221-46-1 in anhydrous DMF Step2 2. Activation Add DIPEA at 0°C (Steric Base) Step1->Step2 Step3 3. Substitution Dropwise addition of Amine Nucleophile Step2->Step3 Step4 4. Isolation Aqueous Workup & Phase Separation Step3->Step4 Step5 5. Validation LC-MS & NMR Confirmation Step4->Step5

Fig 1: Step-by-step SN2 nucleophilic substitution workflow for 5-chloromethyl pyrimidines.

Standard Operating Procedure (SOP): Nucleophilic Substitution

To ensure high fidelity and yield when utilizing 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, the following self-validating protocol has been optimized for the alkylation of secondary amines.

Reagents & Materials
  • CAS 1638221-46-1 (1.0 equivalent)[7]

  • Secondary Amine Nucleophile (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality
  • Preparation & Inert Atmosphere: Purge a dry round-bottom flask with Nitrogen or Argon.

    • Causality: The chloromethyl group is susceptible to competitive hydrolysis in the presence of atmospheric moisture, which would yield an inactive hydroxymethyl byproduct.

  • Dissolution: Dissolve CAS 1638221-46-1 (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0°C using an ice bath.

    • Causality: The reaction is highly exothermic due to the reactivity of the benzylic-like chloride; initiating at 0°C prevents thermal degradation and suppresses polyalkylation.

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl generated during the reaction.

  • Nucleophile Addition: Slowly add the secondary amine (1.1 eq) dissolved in a minimal volume of DMF.

  • Thermal Ramping & Tracking: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The disappearance of the high-Rf starting material and the emergence of a lower-Rf UV-active spot confirms conversion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: The extensive brine washes are critical for partitioning the high-boiling DMF solvent into the aqueous layer, preventing contamination of the final product.

  • Validation: Dry over anhydrous Na2SO4, concentrate in vacuo, and analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the alkylated product validates the success of the workflow.

Applications in Targeted Therapeutics

Pyrimidine derivatives containing trifluoromethyl groups are extensively patented and utilized as dual inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, FAK (Focal Adhesion Kinase), and Src[8][9].

When CAS 1638221-46-1 is elaborated into a mature drug candidate, the pyrimidine core typically acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket[10]. The appended groups at the 5-position (introduced via the chloromethyl linker) extend into the solvent-exposed region or adjacent hydrophobic pockets, determining the specific kinase selectivity and preventing the aberrant signaling that drives tumor proliferation[8].

Kinase_Inhibition Ligand Extracellular Signal (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR / FAK) Ligand->RTK Receptor Dimerization Pathway Downstream Signaling (PI3K/AKT, MAPK) RTK->Pathway ATP-Dependent Phosphorylation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RTK Competitive ATP Blockade Response Tumor Cell Proliferation & Survival Pathway->Response Gene Transcription

Fig 2: Mechanism of action for pyrimidine-derived kinase inhibitors in oncogenic signaling.

References

  • Hit2Lead. "5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, CAS 1638221-46-1". hit2lead.com. 2

  • Sigma-Aldrich / MilliporeSigma. "5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine". sigmaaldrich.com.

  • ChemScene. "1638221-46-1 | 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine". chemscene.com. 7

  • Taylor & Francis. "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine". tandfonline.com. 5

  • Chem-Impex. "5-(Chloromethyl)pyrimidine hydrochloride". chemimpex.com. 6

  • Google Patents. "US8293752B2 - Compounds useful as Raf kinase inhibitors". google.com. 10

  • MDPI. "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy". mdpi.com. 3

  • ResearchGate. "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)". researchgate.net. 4

  • Heterocycles / CLOCKSS. "DEVELOPMENT OF 5-TRIFLUOROMETHYLPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR CANCER THERAPY". clockss.org. 8

  • National Institutes of Health (NIH). "FDA-approved kinase inhibitors in PROTAC design, development and synthesis". nih.gov. 1

  • ACS Publications. "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3". acs.org. 9

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block. While specific public domain data for this exact molecule is limited, this guide synthesizes information from closely related analogues to provide expert insights into its chemical structure, physicochemical properties, probable synthesis routes, reactivity, and potential applications. We will explore the synergistic effects of the chloromethyl, methyl, and trifluoromethyl substituents on the pyrimidine core, offering a scientifically grounded perspective for its utilization in research and development.

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine ring system is a fundamental component of numerous biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, incorporates three key functional groups that each contribute to its unique chemical character and potential utility:

  • The 2-(Trifluoromethyl) Group: The -CF3 group is a powerful modulator of biological activity. Its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1][3] The introduction of a trifluoromethyl group is a well-established strategy in modern drug design.[1]

  • The 4-Methyl Group: The methyl group at the 4-position can influence the electronic properties of the pyrimidine ring and provide steric bulk, which can be crucial for selective interactions with biological targets.

  • The 5-(Chloromethyl) Group: The chloromethyl group at the 5-position is a highly reactive handle for synthetic transformations. It is an excellent electrophile, readily undergoing nucleophilic substitution reactions, thus allowing for the facile introduction of a wide range of functionalities to the pyrimidine scaffold.[4] This makes it an invaluable synthon for the construction of diverse chemical libraries for drug discovery and agrochemical development.

This guide will delve into the anticipated properties and reactivity of this trifunctionalized pyrimidine, providing a roadmap for its synthesis and application.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine. These values are derived from computational models and data from structurally similar compounds.

PropertyPredicted ValueRationale/Comparison with Analogues
Molecular Formula C7H6ClF3N2Based on the chemical structure.
Molecular Weight ~210.59 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow solid or oilMany similar small heterocyclic molecules exist in these forms.[5]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO)The presence of the trifluoromethyl group increases lipophilicity, suggesting good solubility in organic media.[6]
CAS Number Not assigned or not publicly available.A CAS number for the related 5-(chloromethyl)-2-(trifluoromethyl)pyrimidine is 944901-26-2.
Predicted Spectroscopic Characteristics

The structural elucidation of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

The proton NMR spectrum is expected to show distinct signals for the different proton environments:

  • Pyrimidine Ring Proton (H-6): A singlet in the aromatic region, likely around δ 8.5-9.0 ppm.

  • Chloromethyl Protons (-CH₂Cl): A singlet, typically in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A singlet in the upfield region, expected around δ 2.5-3.0 ppm.

The carbon NMR spectrum would provide information on all carbon atoms in the molecule, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to due to C-F coupling.

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp singlet is expected for the -CF₃ group, with a chemical shift that can be influenced by the electronic environment of the pyrimidine ring.[7]

The IR spectrum would display characteristic absorption bands for the various functional groups:

  • C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹.

  • C=N and C=C stretching (pyrimidine ring): In the region of 1600-1400 cm⁻¹.[8][9]

  • C-F stretching (trifluoromethyl group): Strong absorptions typically in the 1350-1100 cm⁻¹ range.

  • C-Cl stretching (chloromethyl group): In the fingerprint region, usually around 800-600 cm⁻¹.

A comprehensive review of the FTIR spectroscopic analysis of pyrimidine derivatives can provide further insights into the expected vibrational modes.[8][9]

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected around m/z 210, with a characteristic isotopic pattern for the presence of one chlorine atom. Common fragmentation pathways would likely involve the loss of the chloromethyl group and cleavage of the pyrimidine ring.[10][11]

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine would likely involve a multi-step process starting from readily available precursors. A common strategy for constructing such pyrimidine rings is the condensation of a 1,3-dicarbonyl compound with an amidine.[12][13]

G cluster_0 Starting Materials cluster_1 Core Pyrimidine Synthesis cluster_2 Functionalization cluster_3 Final Product Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Condensation Reaction Condensation Reaction Ethyl Trifluoroacetoacetate->Condensation Reaction Acetamidine Acetamidine Acetamidine->Condensation Reaction Intermediate A 4-Hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine Condensation Reaction->Intermediate A Cyclization Chlorination Chlorination Intermediate A->Chlorination e.g., POCl₃ Intermediate B 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine Chlorination->Intermediate B Chloromethylation Chloromethylation Intermediate B->Chloromethylation e.g., with paraformaldehyde and HCl Target Molecule 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine Chloromethylation->Target Molecule

Caption: Proposed synthetic workflow for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

Experimental Protocol (Hypothetical):

  • Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine (Intermediate A):

    • To a solution of sodium ethoxide in ethanol, add ethyl trifluoroacetoacetate and acetamidine hydrochloride.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and neutralize with an acid.

    • The resulting precipitate is filtered, washed, and dried to yield the intermediate pyrimidinone.

  • Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (Intermediate B):

    • Treat Intermediate A with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

    • Heat the mixture under reflux.

    • Carefully quench the reaction with ice water and extract the product with an organic solvent.

    • Purify the crude product by distillation or chromatography.

  • Synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (Target Molecule):

    • Subject Intermediate B to a chloromethylation reaction. This can be achieved using various reagents, such as paraformaldehyde and hydrogen chloride in a suitable solvent.

    • The reaction conditions would need to be carefully controlled to favor chloromethylation at the 5-position.

    • Purification of the final product would likely be achieved through column chromatography.

Key Reactivity Profile

The primary site of reactivity for this molecule is the chloromethyl group, which is highly susceptible to nucleophilic substitution (Sₙ2) reactions.

G Start 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine Reaction Nucleophilic Substitution (Sₙ2) Start->Reaction Product 5-(Substituted-methyl)-4-methyl- 2-(trifluoromethyl)pyrimidine Reaction->Product Nu⁻ Nucleophiles Examples of Nucleophiles: - Amines (R-NH₂) - Thiols (R-SH) - Alcohols (R-OH) - Cyanide (CN⁻) - Azide (N₃⁻) Nucleophiles->Reaction

Caption: Reactivity of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in nucleophilic substitution reactions.

This reactivity allows for the introduction of a wide array of functional groups at the 5-position, making it a versatile intermediate for creating libraries of compounds for screening in drug discovery and agrochemical research.

Potential Applications in Research and Development

Derivatives of trifluoromethyl-substituted pyrimidines have shown a broad range of biological activities, suggesting numerous potential applications for the title compound as a key building block.[2][14]

Drug Discovery
  • Anticancer Agents: Many pyrimidine derivatives are known to exhibit potent anticancer activity.[14] For instance, they can act as inhibitors of various kinases, which are often overexpressed in cancer cells.[15] The title compound could serve as a scaffold for the synthesis of novel kinase inhibitors.

  • Antiviral and Antifungal Agents: The pyrimidine nucleus is present in several antiviral and antifungal drugs.[13] The trifluoromethyl group can enhance the efficacy of these agents.[5]

  • Hedgehog Signaling Pathway Inhibitors: Trifluoromethylated pyrimidine derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[16]

Agrochemicals
  • Fungicides and Herbicides: Pyrimidine derivatives are widely used in agriculture as fungicides and herbicides.[17] The unique combination of substituents in the title compound could lead to the development of new and more effective crop protection agents.

The following diagram illustrates the potential role of this pyrimidine derivative in a drug discovery workflow.

G Start 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis Nucleophilic Substitution Screening High-Throughput Screening Library_Synthesis->Screening Diverse Compound Library Hit_Identification Hit Identification Screening->Hit_Identification Bioactivity Data Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) Candidate Drug/Agrochemical Candidate Lead_Optimization->Candidate

Caption: Role of the title compound in a typical discovery pipeline.

Safety and Handling

While a specific safety data sheet (SDS) for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is not available, based on analogous compounds, it should be handled with care in a well-ventilated laboratory fume hood.[18] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Chloromethylated aromatic compounds can be lachrymatory and irritants. The trifluoromethyl group itself does not typically confer unusual toxicity, but the overall reactivity of the molecule warrants caution.

Conclusion

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine represents a highly promising and versatile building block for chemical synthesis. The strategic combination of a reactive chloromethyl handle, a lipophilic and metabolically stable trifluoromethyl group, and a methyl-substituted pyrimidine core makes it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. Although specific experimental data for this compound is sparse, this in-depth guide, based on established chemical principles and data from closely related analogues, provides a solid foundation for researchers and scientists to explore its synthetic potential and unlock its utility in their respective fields.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. [Link]

  • El-Sayed, M. A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3237. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Combel, J. J., & Lautie, A. (2006). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 721-731. [Link]

  • Al-Amiery, A. A., et al. (2021). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Gao, Y., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(11), 17858-17869. [Link]

  • Wu, N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936384. [Link]

  • Unknown. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. [Link]

  • Wu, N., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104148. [Link]

  • Wu, N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

  • Unknown. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Unknown. (2024). 1H NMR spectrum of the 6-(2-furyl)-2-tiomethyl-4-trifluoromethylpyrimidine 7a, CDCl3. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2209-2223. [Link]

  • El-Fakharany, E. M., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(23), 5769. [Link]

  • Unknown. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. ChemBK. [Link]

  • PubChem. (2024). 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Kumar, P., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 579-587. [Link]

  • Wang, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1547-1560. [Link]

  • Unknown. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Kimoto, H., & Cohen, L. A. (1979). Fluorine reactivity in 2-(trifluoromethyl)imidazoles. The Journal of Organic Chemistry, 44(16), 2902–2904. [Link]

  • Unknown. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Fischer, R., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2108-2118. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2510. [Link]

  • Pitre, S. P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7132-7136. [Link]

  • Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angewandte Chemie International Edition, 47(31), 5765-5767. [Link]

  • Unknown. (2024). Mass Spectrometry for Biomedical and Food Analysis. MDPI. [Link]

  • Unknown. (2024). Mass Spectrometry in Clinical Chemistry: Advancing Biomarker Discovery and Personalized Medicine. Preprints.org. [Link]

  • Mykhailiuk, P. K., et al. (2014). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. [Link]

  • Cristea, I. M., & Gaskell, S. J. (2009). Mass spectrometry reveals specific and global molecular transformations during viral infection. Methods in Molecular Biology, 564, 277-291. [Link]

  • Stiburkova, B., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(6), 1083-1093. [Link]

Sources

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine: Synthesis, Structural Dynamics, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a privileged pharmacophore, foundational to the design of numerous FDA-approved targeted therapies. The functionalization of this core dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate. The compound 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1)[1] represents a highly specialized, premium electrophilic building block utilized extensively in the synthesis of kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the IUPAC nomenclature, detail the self-validating synthetic protocols required for its manufacturing, and map its downstream applications in drug discovery.

Pharmacological Rationale & Structural Logic

The IUPAC name systematically describes a 1,3-diazine (pyrimidine) ring with three critical functional groups, each serving a distinct mechanistic purpose in drug design:

  • 2-(Trifluoromethyl): The strongly electron-withdrawing −CF3​ group at C2 significantly lowers the pKa of the adjacent pyrimidine nitrogens, reducing basicity. This prevents unwanted hERG channel interactions (cardiotoxicity) and increases the overall lipophilicity (LogP), enhancing membrane permeability. Furthermore, it blocks oxidative metabolism by CYP450 enzymes at the highly susceptible C2 position.

  • 4-Methyl: The methyl group provides localized steric bulk. When the pyrimidine binds to a target protein's hinge region, this methyl group enforces specific dihedral angles, restricting bond rotation and enhancing kinase selectivity.

  • 5-(Chloromethyl): The −CH2​Cl moiety acts as a highly reactive electrophilic center. The electron-deficient nature of the trifluoromethyl-pyrimidine ring further activates this benzylic-like carbon, making it an ideal handle for late-stage SN​2 functionalization with amines, anilines, or thiols.

G C2 C2 Trifluoromethyl (-CF3) C4 C4 Methyl (-CH3) C5 C5 Chloromethyl (-CH2Cl) Core Pyrimidine Core (1,3-Diazine) Core->C2 Modulates pKa & Lipophilicity Core->C4 Steric Hindrance Core->C5 Electrophilic Handle

Structural deconstruction and functional logic of the substituted pyrimidine core.

De Novo Chemical Synthesis & Manufacturing Workflow

The synthesis of this building block relies on a bottom-up cyclocondensation strategy, followed by precise functional group manipulation.

Step 1: Pyrimidine Ring Construction The core is assembled via the [3+3] condensation of trifluoroacetamidine with a 1,3-dicarbonyl equivalent, such as[2]. This reaction is highly regioselective, yielding the stable intermediate ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate[3].

Step 2 & 3: Reduction and Chlorination The ester is subsequently reduced to the corresponding alcohol, followed by conversion to the alkyl chloride using thionyl chloride[4].

Synthesis A Trifluoroacetamidine + 1,3-Dicarbonyl Equivalent B Ethyl 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylate A->B Cyclocondensation (Base, EtOH, Reflux) C (4-methyl-2-(trifluoromethyl) pyrimidin-5-yl)methanol B->C Reduction (DIBAL-H, THF, 0°C to RT) D 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine C->D Chlorination (SOCl2, cat. DMF, DCM, 0°C)

Three-step de novo synthetic workflow from trifluoroacetamidine to the final alkyl chloride.

Experimental Protocols: Self-Validating Systems

Reproducibility in fluorinated pyrimidine synthesis hinges on controlling moisture and temperature. The following protocols are designed with built-in chemical causality to ensure high yield and purity.

Protocol A: Reduction to (4-methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Starting at 0°C rather than room temperature prevents rapid, exothermic over-reduction and protects the sensitive CF3​ group from defluorination.

  • Reagent Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 2.5 equiv) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Quench carefully at 0°C by sequential dropwise addition of water (1 mL/g DIBAL-H), 15% aqueous NaOH (1 mL/g), and water (2.5 mL/g). Causality: This specific quenching sequence hydrolyzes the aluminum complexes into a granular, easily filterable aluminum salt precipitate. This prevents the formation of intractable emulsions during the aqueous extraction phase, ensuring high recovery of the fluorinated alcohol.

  • Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo.

Protocol B: Chlorination to 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
  • Preparation: Dissolve the crude alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) under argon.

  • Catalyst Addition: Add catalytic N,N-Dimethylformamide (DMF, 0.05 equiv). Causality: DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species accelerates the conversion of the alcohol to the chloride without requiring elevated temperatures, thereby minimizing the formation of bis-pyrimidine ether byproducts.

  • Chlorination: Cool to 0°C and add Thionyl Chloride ( SOCl2​ , 1.5 equiv) dropwise.

  • Completion: Stir at room temperature for 1 hour. Evaporate the volatiles under reduced pressure to yield the title compound (CAS: 1638221-46-1)[1].

Physicochemical Properties & Analytical Characterization

Accurate characterization is critical before utilizing this building block in late-stage drug synthesis.

Property / ParameterValue / Description
IUPAC Name 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
CAS Registry Number 1638221-46-1
Molecular Formula C7​H6​ClF3​N2​
Molecular Weight 210.58 g/mol
Physical State Colorless to pale yellow oil / low-melting solid
1H NMR (400 MHz, CDCl3​ ) δ 8.75 (s, 1H, Ar-H), 4.65 (s, 2H, −CH2​Cl ), 2.60 (s, 3H, −CH3​ )
19F NMR (376 MHz, CDCl3​ ) δ -70.5 (s, 3F, −CF3​ )
Electrophilicity High (Primary benzylic-like chloride)
Applications in Targeted Drug Discovery

The primary utility of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine lies in its role as an electrophilic precursor for synthesizing targeted kinase inhibitors. By reacting this building block with a nucleophilic amine (e.g., a piperazine derivative), medicinal chemists can append the trifluoromethyl-pyrimidine pharmacophore onto a larger molecular scaffold.

This structural motif is frequently utilized to target Receptor Tyrosine Kinases (RTKs) in oncology. The pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the CF3​ group projects into the hydrophobic pocket, locking the kinase in an inactive conformation and halting downstream proliferative signaling.

Pathway Drug Pyrimidine-Derived Kinase Inhibitor Receptor Receptor Tyrosine Kinase (RTK) Drug->Receptor Competitive ATP Binding (Inhibition) Effector Downstream Effector (e.g., ERK/MAPK) Receptor->Effector Phosphorylation Proliferation Cell Proliferation & Survival Effector->Proliferation Gene Transcription

Mechanism of action for pyrimidine-derived inhibitors targeting RTK signaling pathways.

References
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Source: MDPI (Molecules). URL: [Link]

  • Title: CAS RN 306960-67-8 | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. Source: Fisher Scientific. URL: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine: A Molecular Weight Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of heterocyclic building blocks is paramount. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS No. 1638221-46-1) has emerged as a highly versatile intermediate[1]. With a molecular weight of 210.58 g/mol , this compound strikes an optimal balance between functional density and physicochemical efficiency. This whitepaper provides an in-depth technical analysis of its molecular weight characteristics, analytical verification methodologies, and its application as an electrophilic scaffold in drug discovery.

Molecular Weight & Physicochemical Profiling

The molecular formula of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is C₇H₆ClF₃N₂ [2]. Understanding the exact mass contributions of this building block is critical for downstream stoichiometric calculations and mass spectrometry (MS) characterization.

Atomic Mass Breakdown

To ensure precision in synthetic workflows, the molecular weight is calculated based on standard atomic weights. The compound's mass is heavily influenced by its halogen substituents (Chlorine and Fluorine), which account for nearly 44% of the total molecular weight.

Table 1: Molecular Weight Contribution by Element

ElementAtom CountStandard Atomic Mass (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon (C)712.01184.07739.93%
Hydrogen (H)61.0086.0482.87%
Chlorine (Cl)135.45035.45016.83%
Fluorine (F)318.99856.99427.06%
Nitrogen (N)214.00728.01413.30%
Total 19 - 210.583 100.00%
Isotopic Envelope and Exact Mass

Because chlorine exists naturally as two stable isotopes—³⁵Cl (75.78%) and ³⁷Cl (24.22%)—the compound does not exhibit a single molecular weight in mass spectrometry. Instead, it presents a distinct isotopic envelope. The monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N) is 210.017 Da . Consequently, in positive ion mode (ESI+), researchers must look for the protonated [M+H]⁺ peaks at m/z 211.02 and m/z 213.02 in a characteristic 3:1 ratio.

Pharmacokinetic Implications in Drug Design

The molecular weight of 210.58 g/mol positions this pyrimidine derivative as an ideal "Rule of 5" compliant building block[3].

  • Ligand Efficiency (LE): In fragment-based drug discovery (FBDD), starting with a low-molecular-weight scaffold (~210 Da) leaves a "budget" of roughly 290 Da for further elaboration before hitting the 500 Da threshold of Lipinski's rules.

  • Lipophilic Ligand Efficiency (LLE): The incorporation of the trifluoromethyl (-CF₃) group significantly enhances the lipophilicity and metabolic stability of the pyrimidine core[4]. The strong electron-withdrawing nature of the -CF₃ group also modulates the pKa of the pyrimidine nitrogens, often improving membrane permeability without drastically inflating the overall molecular weight.

Analytical Methodologies for MW Verification

Before utilizing 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in multi-step synthesis, its structural integrity—specifically the intact chloromethyl group—must be verified. The chloromethyl moiety is susceptible to hydrolysis, which would alter the expected molecular weight.

Protocol 1: High-Resolution LC-MS Molecular Weight Verification

This self-validating protocol ensures that the reactive electrophilic handle is intact prior to synthesis.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution. Dilute to 10 µg/mL using a 50:50 mixture of MeCN and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the protonation of the pyrimidine ring nitrogens to ensure robust ionization in ESI+ mode.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% MeCN over 5 minutes at 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Detection & Analysis: Scan m/z from 100 to 500. Extract ion chromatograms for m/z 211.02 and 213.02.

    • Causality: Verifying the strict 3:1 isotopic ratio confirms the presence of the chlorine atom. If the compound has hydrolyzed to the corresponding alcohol, the mass will shift to [M+H]⁺ m/z 193.06, and the isotopic doublet will disappear.

LCMS_Workflow Prep Sample Prep (10 µg/mL, 0.1% FA) HPLC HPLC Separation (C18 Column) Prep->HPLC 1 µL Injection ESI ESI+ Ionization (Protonation) HPLC->ESI Eluent Flow MS Mass Analysis (Quadrupole/TOF) ESI->MS Gas-phase Ions Data Data Output [M+H]+ = 211.02 m/z [M+2+H]+ = 213.02 m/z MS->Data 3:1 Isotope Ratio

Figure 1: LC-MS analytical workflow for verifying the molecular weight and isotopic envelope.

Synthetic Utility & Reactivity

The primary utility of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine lies in its chloromethyl group, which serves as a highly reactive electrophilic handle for S_N2 nucleophilic substitutions[4].

The molecular architecture creates a highly activated benzylic-like position. The electron-withdrawing trifluoromethyl group and the inherently electron-deficient pyrimidine ring pull electron density away from the C5 position. This electronic environment stabilizes the transition state during nucleophilic attack, making the chloromethyl group exceptionally reactive toward amines, thiols, and alkoxides.

Protocol 2: Nucleophilic Substitution (S_N2) Alkylation
  • Reagent Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq (210.58 mg, 1.0 mmol) of the pyrimidine building block in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add 1.2 eq of the target nucleophile (e.g., a primary amine).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the nucleophile without competing for the electrophilic chloromethyl site.

  • Execution: Stir at room temperature for 4-8 hours.

    • Causality: Because the pyrimidine ring highly activates the chloromethyl group, room temperature is sufficient. Applying heat could lead to unwanted side reactions, such as dimerization or degradation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

SyntheticPathway SM 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine (MW: 210.58 g/mol) TS S_N2 Transition State (Heterobenzylic Attack) SM->TS + Nucleophile Nuc Nucleophile (e.g., 1° Amine) Nuc->TS Base Base (DIPEA) Acid Scavenger Base->TS Promotes reaction Product Alkylated Product (Target API Scaffold) TS->Product Cl- leaving group Byproduct Chloride Salt (Byproduct) TS->Byproduct

Figure 2: S_N2 synthetic pathway utilizing the chloromethyl electrophilic handle.

Conclusion

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (MW: 210.58 g/mol ) is a structurally optimized building block that offers immense value in synthetic chemistry. Its precise molecular weight allows for significant downstream elaboration within the constraints of Lipinski's Rule of 5. By understanding its isotopic mass distribution and the electronic causality behind its reactivity, drug development professionals can efficiently integrate this scaffold into novel therapeutic and agrochemical pipelines.

References

  • ChemScene. "5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | ChemScene". ChemScene.
  • Feng, P., et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines". PubMed Central (PMC), National Institutes of Health.
  • MilliporeSigma. "5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine". Sigma-Aldrich.
  • Wu, et al. "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety". Frontiers in Chemistry.

Sources

Synthesis and Process Optimization of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a highly valuable electrophilic building block in modern medicinal chemistry and agrochemical development[1]. It is primarily utilized to install the lipophilic, metabolically stable 2-(trifluoromethyl)pyrimidin-5-ylmethyl pharmacophore into complex molecular architectures, such as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

This whitepaper provides an in-depth, self-validating synthetic protocol for this compound. By analyzing the causality behind reagent selection and operational parameters, this guide ensures high-fidelity execution from commercially available starting materials to the final isolated product.

Retrosynthetic Strategy & Material Selection

The structural complexity of the target molecule requires a highly regioselective construction of the pyrimidine core. A retrosynthetic disconnection reveals that the chloromethyl target can be derived from its corresponding primary alcohol, which in turn is synthesized via the reduction of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate [2].

The pyrimidine ring itself is best assembled via a classic bimolecular cyclocondensation. The optimal biselectrophile is ethyl 2-(ethoxymethylene)acetoacetate (a masked 1,3-dicarbonyl equivalent)[3], which reacts with the binucleophile trifluoroacetamidine to establish the 2-(trifluoromethyl) and 4-methyl substituents with absolute regiocontrol[4].

Retrosynthesis Target 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine Alcohol (4-Methyl-2-(trifluoromethyl) pyrimidin-5-yl)methanol Target->Alcohol Chlorination (Retrosynthetic) Ester Ethyl 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylate Alcohol->Ester Reduction (Retrosynthetic) SM Trifluoroacetamidine + Ethyl 2-(ethoxymethylene)acetoacetate Ester->SM Cyclocondensation (Retrosynthetic)

Caption: Retrosynthetic analysis of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Cyclocondensation (Pyrimidine Core Construction)

Objective: Synthesize ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Mechanistic Causality: Trifluoroacetamidine is typically supplied as a hydrochloride salt to prevent degradation. Sodium ethoxide (NaOEt) is utilized not merely as a base, but as a stoichiometric agent to liberate the free amidine in situ. Ethanol is chosen as the solvent to match the ethoxide base and the ethoxy leaving group of the biselectrophile, completely suppressing unwanted transesterification side reactions. The free amidine undergoes an aza-Michael addition at the highly electrophilic ethoxymethylene carbon, eliminating ethanol. Subsequent intramolecular cyclization onto the acetyl group and dehydration yields the fully aromatic pyrimidine[3][4].

Protocol (Self-Validating):

  • Charge a dry, nitrogen-flushed reaction vessel with absolute ethanol (10 volumes) and trifluoroacetamidine hydrochloride (1.1 equiv).

  • Cool the suspension to 0 °C and add a 21 wt% solution of NaOEt in ethanol (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete liberation of the free base.

  • Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 equiv) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the biselectrophile peak is consumed and the target mass (m/z 235.1 [M+H]+) is dominant.

  • Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and water, extract, dry over Na₂SO₄, and evaporate to afford the intermediate ester[2].

Step 2: Controlled Ester Reduction

Objective: Synthesize (4-methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol.

Mechanistic Causality: Diisobutylaluminum hydride (DIBAL-H) is strictly selected over stronger hydrides like LiAlH₄. While LiAlH₄ can cause over-reduction (e.g., partial reduction of the electron-deficient pyrimidine ring or defluorination of the CF₃ group), DIBAL-H at sub-zero temperatures provides a highly controlled delivery of hydride to the ester, cleanly yielding the primary alcohol without compromising the heterocyclic core.

Protocol (Self-Validating):

  • Dissolve the ester from Step 1 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (10 volumes) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in THF, 2.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

  • IPC: Perform TLC (Hexane/EtOAc 7:3). The starting material spot (higher Rf) should be completely replaced by the highly polar alcohol spot (lower Rf).

  • Quench carefully with saturated aqueous Rochelle's salt (sodium potassium tartrate) and stir vigorously for 2 hours until the phases separate cleanly. Extract with Ethyl Acetate, dry, and concentrate.

Step 3: Halogenation (Chloromethylation)

Objective: Synthesize the final product, 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine[1].

Mechanistic Causality: Thionyl chloride (SOCl₂) is utilized with a catalytic amount of Dimethylformamide (DMF). This combination generates the Vilsmeier-Haack reagent in situ, which activates the alcohol as a leaving group. The subsequent Sₙ2 displacement by chloride ions proceeds cleanly with the expulsion of SO₂ and HCl gases. This gaseous byproduct evolution drives the reaction forward and simplifies purification, avoiding the use of aqueous acids that could hydrolyze the product.

Protocol (Self-Validating):

  • Dissolve the alcohol from Step 2 (1.0 equiv) in anhydrous Dichloromethane (DCM) (8 volumes).

  • Add catalytic DMF (0.05 equiv) and cool the solution to 0 °C.

  • Add Thionyl Chloride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • IPC: Analyze via GC-MS or TLC. Complete disappearance of the alcohol confirms completion.

  • Concentrate the reaction mixture under vacuum to remove DCM and excess SOCl₂. Purify the residue via short-path silica gel chromatography to yield the final compound as a clear to pale-yellow oil.

Quantitative Data & Process Parameters

To facilitate rapid scale-up and comparative analysis, the critical process parameters and expected yields for the three-step sequence are summarized below:

Synthetic StepKey Reactants / ReagentsEquivalentsOptimal Temp.TimeExpected Yield
1. Condensation Trifluoroacetamidine HClEthyl 2-(ethoxymethylene)acetoacetateNaOEt1.11.01.180 °C (Reflux)4–6 h75–82%
2. Reduction Pyrimidine-5-carboxylate esterDIBAL-H (1.0 M in THF)1.02.5-78 °C to 0 °C2 h85–90%
3. Chlorination Pyrimidin-5-yl)methanolSOCl₂DMF (Catalyst)1.01.50.050 °C to RT3 h88–95%

Process Workflow & In-Process Controls

Workflow Step1 Step 1: Condensation Reagents: NaOEt, EtOH Temp: 80°C (Reflux) Time: 4-6 h Step2 Step 2: Reduction Reagents: DIBAL-H, THF Temp: -78°C to 0°C Time: 2 h Step1->Step2 IPC: LC-MS Workup & Extraction Step3 Step 3: Chlorination Reagents: SOCl2, DCM Temp: 0°C to RT Time: 3 h Step2->Step3 IPC: TLC Quench & Concentrate Product Product Step3->Product IPC: GC-MS Evaporation & Purify

Caption: Step-by-step synthetic workflow and in-process control (IPC) parameters.

References

  • Title: Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate Source: Fisher Scientific URL: [Link]

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI (Molecules) URL: [Link]

Sources

Comprehensive Safety and Handling Protocol for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Mechanistic Overview: The Electrophilic Nature of the Pyrimidine Scaffold

In modern drug discovery and agrochemical development, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1) serves as a highly versatile, yet formidable, electrophilic building block[1]. As application scientists, we must approach this reagent not merely as a structural component, but as a highly reactive alkylating system.

The synergistic electron-withdrawing effects of the trifluoromethyl (-CF 3​ ) group and the pyrimidine nitrogen atoms drastically lower the electron density at the benzylic-like 5-position. This electronic environment transforms the chloromethyl group into an exceptionally potent electrophile, rendering it susceptible to rapid nucleophilic attack via S N​ 2 pathways[2]. While this tunable reactivity is synthetically advantageous for N- and S-alkylation, it necessitates rigorous safety protocols to mitigate risks of biological alkylation and moisture-driven degradation[2][3].

Physicochemical Properties & Hazard Profile

Understanding the physical and chemical boundaries of this reagent is the first step in designing a safe experimental protocol. The compound is a potent alkylating agent, meaning it can covalently modify biological nucleophiles such as DNA and proteins, leading to severe cellular toxicity and potential mutagenicity[2][4].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
CAS Number 1638221-46-1[1]
Molecular Formula C 7​ H 6​ ClF 3​ N 2​ [1]
Molecular Weight 210.58 g/mol [1]
Reactivity Profile Moisture-sensitive, potent electrophile, alkylating agent[3]
Table 2: Primary GHS Hazard Classifications

(Derived from structural analogs and chloromethylpyrimidine derivatives)

Hazard Class Hazard Statement Causality / Mechanistic Basis
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage[4] Rapid alkylation of tissue proteins and moisture-driven hydrolysis releasing HCl gas upon contact with biological moisture[3][4].

| Sensitization | H317: May cause an allergic skin reaction[5] | Covalent modification of hapten proteins triggering an adaptive immune response[5]. |

Facility Requirements and Storage Logistics

Due to the electrophilic nature of the carbon-chlorine bond, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is highly susceptible to hydrolysis. In the presence of ambient moisture, the chloromethyl group undergoes nucleophilic attack by water, displacing the chloride ion to form the corresponding 5-(hydroxymethyl)pyrimidine and releasing hydrogen chloride (HCl) gas[3][6].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to minimize thermal degradation and prevent hydrolysis[6].

  • Handling: All manipulations must occur within a certified chemical fume hood or a glovebox. Aprotic solvents (e.g., anhydrous DMF, DMSO, or DCM) must be utilized, as protic solvents (alcohols, water) will rapidly degrade the reagent via solvolysis[6].

Experimental Workflows: Safe Handling and Reaction Setup

When executing an N-alkylation or S-alkylation, the protocol must function as a self-validating system. You do not simply mix reagents; you must control the thermodynamics and analytically verify consumption before proceeding to the aqueous workup.

Step-by-Step Methodology for Controlled N-Alkylation
  • Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon via a Schlenk line for 15 minutes. Causality: This eliminates ambient moisture, preventing the premature hydrolysis of the chloromethyl group[3].

  • Reagent Preparation: Dissolve the nucleophile (e.g., a primary amine, 1.0 eq) and a non-nucleophilic base (e.g., K 2​ CO 3​ or DIPEA, 2.0 eq) in anhydrous DMF. Cool the mixture to 0°C using an ice bath.

  • Controlled Addition: Dissolve 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (1.1 eq) in anhydrous DMF. Add this solution dropwise to the nucleophile mixture at 0°C. Causality: The electron-deficient pyrimidine accelerates the S N​ 2 reaction, making it highly exothermic; dropwise addition at low temperatures controls the thermal runaway and prevents side-reactions[2].

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. Critical Step: Do not proceed to quenching until the electrophile is completely consumed. This self-validating step ensures no active alkylating agent remains during the subsequent aqueous workup, protecting the operator from exposure.

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO 3​ ) at 0°C. Causality: This mildly basic solution neutralizes any residual HCl generated during the reaction without generating excessive heat or causing violent gas evolution.

  • Workup and Waste: Extract the product with ethyl acetate. Segregate the aqueous waste, which may contain trace unreacted electrophile or hydrolyzed byproducts, into a designated halogenated/alkylating waste stream for proper high-temperature incineration[4].

Workflow A 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) B 2. Reagent Preparation (Anhydrous Aprotic Solvent) A->B C 3. Controlled Addition (Dropwise at 0°C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Quenching (Saturated NaHCO3) D->E F 6. Waste Segregation (Halogenated / Aqueous) E->F

Fig 1. Step-by-step safe handling and reaction workflow for chloromethylpyrimidines.

Mechanistic Toxicity & Emergency Decontamination

The very features that make 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine a valuable synthetic intermediate—its tunable reactivity and potent electrophilicity—make it a severe biological hazard. If exposed to biological tissue, the compound undergoes rapid S N​ 2 alkylation with biological nucleophiles (such as thiol groups in enzymes or nitrogenous bases in DNA), leading to irreversible cellular toxicity[2].

Reactivity Electrophile 5-(Chloromethyl)-...-pyrimidine (Potent Electrophile) Alkylation SN2 Alkylation Event (Covalent Adduct Formation) Electrophile->Alkylation Nucleophile Biological Nucleophiles (DNA, Proteins, Thiols) Nucleophile->Alkylation Toxicity Cellular Toxicity / Mutagenesis Alkylation->Toxicity

Fig 2. Mechanistic pathway of biological alkylation and resulting cellular toxicity.

Emergency Spill Protocol

In the event of a spill outside the fume hood, immediate chemical neutralization is required to prevent inhalation of HCl gas and dermal alkylation.

  • Evacuate and Isolate: Evacuate personnel and ensure respiratory protection (e.g., NIOSH-approved respirator) is worn due to the potential release of toxic fumes[5].

  • Neutralization: Do not use water, as this will rapidly generate HCl gas[3]. Instead, cover the spill with a solid, soft nucleophile absorbent such as a 10% sodium thiosulfate/sand mixture. Causality: Thiosulfate acts as a sulfur-based nucleophile that outcompetes biological nucleophiles, safely quenching the alkylating agent via an S N​ 2 mechanism without exothermic gas evolution.

  • Cleanup: Sweep the neutralized solid into a sealed, labeled container for hazardous waste disposal[4]. Wash the affected area thoroughly with water only after the bulk material has been neutralized and removed[5].

Sources

Comprehensive Technical Guide on the Solubility and Physicochemical Profiling of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern drug discovery and agrochemical development, fluorinated heteroaromatics are prized for their metabolic stability and unique lipophilic profiles. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1) is a highly reactive electrophilic building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

However, handling this intermediate requires a rigorous understanding of its solubility. Solubility in this context is not merely a measure of dissolution; it is a critical parameter that dictates reaction kinetics, dictates purification strategies, and governs the stability of the compound. This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) governing this molecule, outlines self-validating experimental protocols for solubility determination, and establishes causality-driven guidelines for solvent selection.

Physicochemical Properties & Structure-Property Relationship (SPR)

To predict and manipulate the solubility of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, one must analyze its structural components and their electronic contributions:

  • The Pyrimidine Core: Inherently electron-deficient, the pyrimidine ring acts as a strong electron sink. Unlike basic aliphatic amines, the nitrogen atoms in this ring are non-basic at physiological pH due to the adjacent electron-withdrawing groups.

  • The Trifluoromethyl (-CF₃) Group: Positioned at C2, this group exerts a powerful inductive electron-withdrawing effect. It drastically increases the overall lipophilicity (LogP) of the molecule, rendering it highly soluble in non-polar and polar aprotic organic solvents, while reducing its aqueous solubility to near zero.

  • The Chloromethyl (-CH₂Cl) Group: Positioned at C5, this is the reactive center. The electron-deficient nature of the pyrimidine ring makes this benzylic-like carbon highly susceptible to nucleophilic attack (Sₙ2).

Mechanistic Causality: The combination of a highly lipophilic core and a reactive electrophilic center creates a paradox. While protic solvents like methanol or ethanol are excellent at solvating the molecule due to hydrogen-bonding interactions with the pyrimidine nitrogens, they act as nucleophiles. Over time, the chloromethyl group undergoes solvolysis in protic environments, degrading into a methoxymethyl or hydroxymethyl ether. Therefore, solubility data must always be contextualized with chemical stability.

Quantitative Solubility Profile

The table below summarizes the solubility profile of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine across various solvent classes. Data is categorized by dielectric constant (ε) to illustrate the relationship between solvent polarity and dissolution capacity.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL) at 25°CApplication / Stability Notes
Aqueous Water80.1< 0.1 (Insoluble)Poor solvation due to high lipophilicity (-CF₃).
Protic Organic Methanol (MeOH)32.7> 200 (Freely Soluble)High Risk: Rapid dissolution, but prone to solvolysis.
Polar Aprotic Dimethylformamide (DMF)36.7> 500 (Freely Soluble)Optimal: Excellent for Sₙ2 reactions; high stability.
Polar Aprotic Acetonitrile (MeCN)37.5> 500 (Freely Soluble)Optimal: Standard solvent for stock solutions.
Polar Aprotic Dichloromethane (DCM)8.9> 500 (Freely Soluble)Excellent for extraction and chromatography.
Non-Polar Hexane1.910 - 50 (Slightly Soluble)Useful as an anti-solvent for crystallization.

Experimental Methodologies for Solubility Determination

To ensure data integrity, solubility must be measured using self-validating systems. The following protocols are adapted from authoritative standards, including and industry-standard .

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (HPLC-UV)

This method determines the absolute equilibrium solubility of the crystalline intermediate.

Step-by-Step Methodology:

  • Sample Preparation: Weigh an excess amount (approx. 100 mg) of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous Acetonitrile).

  • Equilibration (Self-Validating Step): Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours. Validation: The system must continuously log temperature. A temperature drift of >0.5 °C invalidates the thermodynamic equilibrium, requiring a restart.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids.

  • Filtration (Causality Check): Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE membrane. Causality: PTFE is mandatory. The highly lipophilic nature of the -CF₃ group causes non-specific binding to standard nylon or cellulose acetate filters, which would artificially lower the quantified concentration. Discard the first 100 µL of filtrate to saturate any potential binding sites.

  • Quantification: Dilute the filtrate 1:100 in the mobile phase and inject it into an HPLC-UV system (Detection at 254 nm).

  • System Suitability Test (SST): Validation: The calibration curve must consist of at least 5 points ranging from 1 µg/mL to 100 µg/mL, with a linear regression coefficient (R²) ≥ 0.999.

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

For rapid screening during early-stage synthesis optimization, kinetic solubility is determined using light scattering, as outlined by .

Step-by-Step Methodology:

  • Stock Preparation: Prepare a precise 10 mM stock solution in anhydrous DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing the target reaction buffer or solvent mixture, creating a concentration gradient from 10 µM to 500 µM.

  • Incubation: Incubate the plate at room temperature for 2 hours on a microplate shaker.

  • Detection: Read the plate using a laser nephelometer. The point at which light scattering sharply increases indicates the onset of precipitation, defining the kinetic solubility limit.

Reaction Solvent Selection & Mechanistic Implications

The primary utility of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is as an electrophile in Sₙ2 displacements (e.g., reacting with amines to form secondary/tertiary amines, or with thiols to form thioethers). Solvent selection is a delicate balance between maximizing solubility and preventing premature degradation.

Workflow A 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine B Protic Solvents (MeOH, EtOH, H2O) A->B Dissolution C Polar Aprotic Solvents (DMF, MeCN, THF) A->C Dissolution D Non-Polar Solvents (Hexane, Heptane) A->D Dissolution E Solvolysis Risk Degradation of -CH2Cl B->E Nucleophilic Attack F Optimal Stability & High Solubility C->F SN2 Reaction Ready G Low Solubility Precipitation Risk D->G Poor Solvation

Workflow for solvent selection and stability implications for the pyrimidine intermediate.

Mechanistic Insights for Synthesis: When optimizing an Sₙ2 reaction, polar aprotic solvents (DMF, MeCN) are the gold standard. They possess a high enough dielectric constant to dissolve both the lipophilic pyrimidine intermediate and the incoming nucleophile (often an amine salt requiring a base like DIPEA). Furthermore, polar aprotic solvents lack acidic protons, entirely eliminating the risk of solvolysis and ensuring that the chloromethyl group remains intact until the desired nucleophile attacks.

Storage, Stability, and Solvolysis Considerations

A critical error in laboratory environments is the preparation of long-term stock solutions of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in inappropriate solvents.

  • The Solvolysis Pathway: If dissolved in methanol, the lone pairs on the oxygen atom of the solvent will attack the highly electrophilic C5-carbon. The electron-withdrawing pyrimidine ring stabilizes the transition state, accelerating the displacement of the chloride ion. Within 24-48 hours at room temperature, a significant percentage of the material will convert to 5-(methoxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

  • Best Practices: The neat solid must be stored at -20°C under an inert argon atmosphere to prevent ambient moisture from initiating slow hydrolysis. Stock solutions should only be prepared in anhydrous aprotic solvents (e.g., dry THF or DCM) immediately prior to use.

References

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Shake-Flask Aqueous Solubility Assay (Kinetic and Thermodynamic) Source: Protocols.io URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: PubChem Compound Database (Structural and Physicochemical Profiling) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comprehensive Characterization Guide: Spectroscopic Profiling of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex, multi-substituted heterocycles is a critical bottleneck in drug discovery and agrochemical development. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1)[1] is a highly versatile building block, characterized by its electron-deficient pyrimidine core and heavily functionalized substituents. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and MS) of this compound. By moving beyond mere data listing, this guide explores the fundamental causality behind experimental choices, empowering researchers to confidently establish structural integrity.

Structural Rationale & Analytical Workflow

The molecule presents a unique analytical profile due to the interplay of three distinct functional groups on a pyrimidine scaffold:

  • Trifluoromethyl group (-CF₃) at C2: Imparts extreme electron withdrawal, significantly deshielding the ring system and providing a distinct ¹⁹F NMR handle[2].

  • Methyl group (-CH₃) at C4: Serves as a mild electron donor, slightly offsetting the electron deficiency at the adjacent C5 position.

  • Chloromethyl group (-CH₂Cl) at C5: Provides a reactive electrophilic center, easily identifiable via its isotopic mass signature and distinct aliphatic NMR shifts.

To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required. The workflow below illustrates the integration of these techniques.

Workflow Start 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR CDCl3 Solubilization IR ATR FT-IR Spectroscopy Start->IR Solid State MS EI-MS / HRMS Analysis Start->MS 70 eV Ionization Data Structural Validation & Data Synthesis NMR->Data IR->Data MS->Data

Figure 1: Comprehensive spectroscopic characterization workflow for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of atomic connectivity. For this compound, ¹H, ¹³C, and ¹⁹F NMR must be utilized in tandem[3].

Causality of Chemical Shifts and Couplings
  • ¹H NMR: The lone aromatic proton at C6 is highly deshielded by both the adjacent nitrogen (N1) and the cumulative electron-withdrawing effects of the -CF₃ and -CH₂Cl groups. Consequently, it appears far downfield (~8.85 ppm)[4].

  • ¹³C NMR (Spin-Spin Coupling): The ¹³C spectrum is defined by profound carbon-fluorine (C-F) coupling. The C2 carbon splits into a distinct quartet due to the adjacent -CF₃ group ( 2JC−F​≈35 Hz). The -CF₃ carbon itself appears as a massive quartet ( 1JC−F​≈274 Hz)[4].

  • Self-Validating Protocol: The absence of NOE (Nuclear Overhauser Effect) enhancement on the quaternary carbons (C2, C4, C5) requires a higher number of scans (≥1024) to achieve an adequate signal-to-noise ratio.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionProton TypeExpected Shift (ppm)MultiplicityIntegration
H6 Aromatic CH8.80 – 8.90Singlet1H
CH₂Cl Aliphatic CH₂4.60 – 4.70Singlet2H
CH₃ Aliphatic CH₃2.60 – 2.70Singlet3H
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionCarbon TypeExpected Shift (ppm)MultiplicityCoupling Constant ( J )
C4 Quaternary, Pyrimidine~168.0Singlet-
C6 Aromatic CH~159.0Singlet-
C2 Quaternary, Pyrimidine~155.0Quartet 2JC−F​≈35 Hz
C5 Quaternary, Pyrimidine~129.0Singlet-
CF₃ Trifluoromethyl~120.0Quartet 1JC−F​≈274 Hz
CH₂Cl Aliphatic CH₂~42.0Singlet-
CH₃ Aliphatic CH₃~23.0Singlet-
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
PositionFluorine TypeExpected Shift (ppm)Multiplicity
CF₃ Trifluoromethyl-71.0 to -72.0Singlet

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of highly polar bonds. The -CF₃ group induces a massive change in the dipole moment during vibration, resulting in exceptionally strong absorption bands that dominate the fingerprint region[3].

Table 4: FT-IR Vibrational Assignments (ATR Method)
Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityCausality
~3050 C-H stretchWeakAromatic ring proton at C6.
2960, 2870 C-H stretchWeakAliphatic methyl and methylene protons.
1580, 1550 C=N, C=C stretchStrongPyrimidine ring skeletal vibrations[2].
1180, 1130 C-F stretchVery StrongHigh dipole moment change of the -CF₃ group.
~730 C-Cl stretchMediumHalogen stretching frequency.

Mass Spectrometry (MS) & Fragmentation Pathways

Electron Ionization (EI-MS) at 70 eV is the gold standard for small, volatile, halogenated heterocycles. The mass spectrum of this compound is inherently self-validating due to the natural isotopic distribution of chlorine (75.78% ³⁵Cl and 24.22% ³⁷Cl)[3]. Any ion containing the intact chloromethyl group will exhibit a characteristic 3:1 ratio between the [M] and [M+2] peaks.

Fragmentation Causality

The molecular ion ([M]⁺• at m/z 210.02) undergoes predictable homolytic and heterolytic cleavages:

  • Loss of Chlorine Radical (-Cl•): Generates a highly stable, resonance-stabilized pyrimidinium cation at m/z 175.05.

  • Loss of Chloromethyl Radical (-CH₂Cl•): Yields a fragment at m/z 161.01.

  • Loss of Trifluoromethyl Radical (-CF₃•): Yields a minor fragment at m/z 141.02, as the C-C bond to the highly electronegative CF₃ group is relatively strong but susceptible to high-energy electron bombardment.

Fragmentation M Molecular Ion[M]+• m/z 210.02 (100%) F1 Fragment [M-Cl]+ m/z 175.05 M->F1 -Cl• (-35 Da) F2 Fragment [M-CH2Cl]+ m/z 161.01 M->F2 -CH2Cl• (-49 Da) F3 Fragment [M-CF3]+ m/z 141.02 M->F3 -CF3• (-69 Da)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 5: EI-MS Fragmentation Data
m/zIon AssignmentRelative AbundanceDiagnostic Feature
210.02 [M]⁺• (³⁵Cl)100% (Base Peak)Molecular ion
212.02 [M+2]⁺• (³⁷Cl)~32%Confirms presence of 1 Chlorine atom
175.05 [M - Cl]⁺HighLoss of ³⁵Cl/³⁷Cl; isotopic cluster disappears
161.01 [M - CH₂Cl]⁺MediumCleavage of the entire C5 substituent
141.02 [M - CF₃]⁺Low-MediumCleavage of the C2 substituent

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data reproduction, researchers must adhere to the following step-by-step methodologies:

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the synthesized compound.

  • Solubilization: Dissolve entirely in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected due to the compound's highly lipophilic nature imparted by the -CF₃ and -CH₃ groups.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS ¹H signal to exactly 0.00 ppm to self-validate the chemical shift calibration.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, proton-decoupled (WALTZ-16). Note: High scan count is mandatory to resolve the C2 and CF₃ quartets.

    • ¹⁹F NMR: 376 MHz, 64 scans, un-decoupled.

Protocol B: ATR-FTIR Spectroscopy
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Background Calibration: Collect a background spectrum (air) to perform atmospheric compensation (removing H₂O and CO₂ artifacts).

  • Sample Application: Place 1–2 mg of the neat solid directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol C: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade methanol.

  • Chromatography: Inject 1 µL into a GC equipped with a standard non-polar column (e.g., DB-5MS).

  • Ionization: Set the electron ionization (EI) source to 70 eV and the source temperature to 250 °C.

  • Detection: Scan the m/z range from 50 to 300 amu. Validate the spectrum by confirming the 3:1 ratio of the 210/212 m/z cluster.

Conclusion

The rigorous characterization of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine requires a synergistic interpretation of NMR, IR, and MS data. By understanding the underlying quantum mechanical and physical causality—such as C-F spin-spin coupling, dipole-induced IR intensities, and isotopic mass distributions—researchers can establish a self-validating framework that guarantees the structural integrity of this critical chemical building block.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link][3]

  • Title: Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons URL: [Link][2]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Science & Business Media URL: [Link][4]

Sources

The Biological Significance of Trifluoromethylpyrimidines: A Technical Guide to Scaffold Design and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability without sacrificing target affinity. The pyrimidine ring is a foundational motif in nature, serving as the core of nucleobases like cytosine, thymine, and uracil. However, the strategic incorporation of a trifluoromethyl (—CF₃) group into this heterocycle elevates it from a simple biological building block to a "privileged scaffold" in medicinal chemistry[1].

Trifluoromethylpyrimidines (TFMPs) represent a masterclass in bioisosteric replacement. By integrating the unique physicochemical properties of the fluorine atom, TFMPs overcome the pharmacokinetic liabilities of traditional pyrimidines, offering enhanced lipophilicity, profound metabolic resistance, and highly specific kinase hinge-binding capabilities[2][3]. This whitepaper dissects the mechanistic foundations, clinical applications, and synthetic workflows of TFMPs, providing drug development professionals with a comprehensive framework for utilizing this scaffold.

Physicochemical Rationale: The Power of the Trifluoromethyl Group

The biological significance of TFMPs is directly dictated by the causality of their physicochemical properties. When we design a molecule, every atomic substitution must serve a functional purpose. The addition of a —CF₃ group to a pyrimidine ring achieves three critical objectives:

  • Metabolic Shielding : Unsubstituted pyrimidines are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, often leading to toxic reactive metabolites. The C–F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). By placing a —CF₃ group at metabolic soft spots (e.g., the 5-position of the pyrimidine ring), we effectively block CYP450-mediated oxidation, drastically increasing the drug's in vivo half-life[2][3].

  • Electronic Modulation : The —CF₃ group is fiercely electron-withdrawing. This depletes the electron density of the pyrimidine ring, lowering the pKa of adjacent basic amines. In practical terms, this prevents the molecule from becoming overly protonated at physiological pH, thereby enhancing passive membrane permeability and cellular uptake[2].

  • Steric and Hydrophobic Interactions : Sterically, a —CF₃ group is roughly equivalent to an isopropyl group. When a TFMP-based inhibitor enters the ATP-binding pocket of a kinase, the —CF₃ moiety frequently occupies deep hydrophobic sub-pockets, displacing high-energy water molecules and driving a massive gain in binding entropy[4].

Clinical Milestones: Antimetabolites and Targeted Degradation

The most prominent clinical validation of the TFMP scaffold is Trifluridine (TFT) , an FDA-approved antineoplastic and antiviral agent[1]. TFT is a fluorinated pyrimidine nucleoside (2-deoxy-5-trifluoromethyluridine).

Mechanism of Action

The causality of TFT's efficacy lies in its structural mimicry of thymidine. Once inside a cell, TFT is phosphorylated by thymidine kinase into TFT-monophosphate, which reversibly inhibits thymidylate synthase (TS), a critical enzyme for DNA synthesis[5][6]. Further phosphorylation yields TFT-triphosphate. Because the —CF₃ group sterically prevents normal Watson-Crick base pairing, the incorporation of TFT-triphosphate into viral or tumor DNA triggers catastrophic DNA dysfunction, increased mutation rates, and rapid apoptosis[5][7].

However, TFT is rapidly degraded in the liver and gut by thymidine phosphorylase (TP). To solve this, clinical formulations (such as Lonsurf) co-administer TFT with Tipiracil , a potent TP inhibitor. This self-validating pharmacokinetic strategy increases TFT's bioavailability by 22-fold, enabling effective oral dosing for metastatic colorectal cancer[7][8].

MOA TFT Trifluridine (TFT) TK Thymidine Kinase TFT->TK Phosphorylation TP Thymidine Phosphorylase TFT->TP Catabolism TFT_MP TFT-Monophosphate TK->TFT_MP TS Thymidylate Synthase TFT_MP->TS Inhibits TFT_TP TFT-Triphosphate TFT_MP->TFT_TP Phosphorylation DNA Viral/Tumor DNA TFT_TP->DNA Incorporation Apop Apoptosis DNA->Apop DNA Damage TPI Tipiracil (TPI) TPI->TP Inhibits Inactive Inactive Metabolite (FTY) TP->Inactive

Fig 1: Mechanism of action of Trifluridine/Tipiracil highlighting DNA incorporation and TP inhibition.

Next-Generation Kinase Inhibitors: Structural Mimicry

Beyond antimetabolites, TFMPs are heavily utilized in the design of targeted kinase inhibitors. The pyrimidine core perfectly mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.

Recent medicinal chemistry campaigns have successfully utilized 5-trifluoromethylpyrimidines to target Epidermal Growth Factor Receptor (EGFR), Checkpoint Kinase 1 (CHK1), and Proline-rich Tyrosine Kinase 2 (PYK2)[2][3][4]. For instance, replacing a metabolically unstable N-methylpyrazole group with a —CF₃ group in CHK1 inhibitors completely eliminated reactive metabolite toxicity while maintaining nanomolar potency[2][3].

Data Presentation: TFMP Therapeutics and Quantitative Efficacy

Table 1: FDA-Approved & Investigational TFMP-based Therapeutics

Drug / CompoundPrimary TargetClinical IndicationMechanistic Role of the TFMP Scaffold
Trifluridine (TFT) DNA / Thymidylate SynthaseColorectal Cancer, HSV—CF₃ blocks base pairing, inducing DNA strand breaks[7].
Tipiracil Thymidine PhosphorylaseColorectal CancerPrevents TFT degradation, boosting bioavailability[8].
Compound 9u EGFR KinaseNon-Small Cell Lung Cancer—CF₃ enhances hydrophobic interactions in the ATP pocket[4].
Compound 6c CHK1 KinaseAcute Myeloid Leukemia—CF₃ acts as a metabolically stable bioisostere[2].

Table 2: Comparative IC₅₀ Values of Experimental TFMP Inhibitors[2][4]

CompoundTarget KinaseCell Line ModelIC₅₀ (µM)
Compound 9u EGFRA549 (Human Lung Carcinoma)0.35
Compound 9u EGFRMCF-7 (Human Breast Cancer)3.24
Compound 9u EGFRPC-3 (Human Prostate Cancer)5.12
Compound 6c CHK1MV-4-11 (Human Macrophage)Synergistic (Nanomolar)

Synthetic Methodologies and Experimental Workflows

The electron-deficient nature of the TFMP ring makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). The following workflows detail the synthesis and biological validation of a TFMP-based kinase inhibitor.

Synthesis Start 2-Chloro-5-CF3-pyrimidine Step1 SNAr Reaction (Amine, DIPEA, DMF) Start->Step1 Nucleophilic Attack Intermediate 2-Amino-5-CF3-pyrimidine Step1->Intermediate Step2 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Intermediate->Step2 Cross-Coupling Product Target Kinase Inhibitor Step2->Product

Fig 2: Standard synthetic workflow for trifluoromethylpyrimidine-based kinase inhibitors via SNAr.

Protocol 1: Synthesis of 2-Amino-5-Trifluoromethylpyrimidine via SNAr

Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) because it is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with our target amine for the pyrimidine electrophile. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the highly charged Meisenheimer intermediate, accelerating the reaction[9].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 2-chloro-5-trifluoromethylpyrimidine in 10 mL of anhydrous DMF under an inert argon atmosphere.

  • Amine Addition: Slowly add 1.2 eq of the desired primary amine (e.g., an aniline derivative) dropwise at 0°C to prevent exothermic degradation.

  • Base Addition: Add 2.0 eq of DIPEA to the stirring mixture.

  • Reaction Execution: Gradually warm the reaction to room temperature and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Extraction: Quench the reaction with 20 mL of ice-cold distilled water. Extract the aqueous layer three times with 15 mL of Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the 2-amino-5-trifluoromethylpyrimidine intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)

To prove that our synthesized TFMP compound is a genuine kinase inhibitor, we must establish a self-validating assay. This means including internal controls that prove any observed signal reduction is strictly due to target inhibition, not assay interference or compound aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the TFMP compound in 100% DMSO. Transfer 1 µL of each concentration to a 384-well microplate (final DMSO concentration must be ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 10 µL of the target kinase (e.g., recombinant EGFR) diluted in kinase buffer to the wells.

    • Self-Validation Step: Include "No Enzyme" wells (buffer only) to establish the baseline background signal, and "Vehicle" wells (DMSO only) to establish the 100% maximum kinase activity.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of an ATP/peptide substrate mixture. The ATP concentration should be set at the established Km​ for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 40 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Conclusion

Trifluoromethylpyrimidines are far more than structural curiosities; they are highly engineered molecular tools. By understanding the causality behind the —CF₃ group's electronic and steric effects, researchers can systematically eliminate metabolic liabilities and enhance target specificity. Whether deployed as DNA-disrupting antimetabolites like Trifluridine or as highly selective kinase inhibitors, the TFMP scaffold remains a cornerstone of modern rational drug design.

References

  • Trifluridine Action Pathway - SMPDB. The Small Molecule Pathway Database. Available at: [Link]

  • Trifluridine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Trifluridine - LiverTox. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at:[Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. Available at: [Link]

  • Intramolecular Inverse Electron-Demand[4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine ring system, a foundational heterocyclic scaffold, is a cornerstone of medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine core a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the pyrimidine core's role in medicinal chemistry, from its fundamental physicochemical properties and synthesis to its application in a wide array of therapeutic agents. We will delve into the structure-activity relationships that govern its biological effects and provide practical insights for researchers and drug development professionals.

The Pyrimidine Scaffold: Physicochemical and Structural Properties

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions.[4][5] This arrangement of nitrogen atoms makes the ring electron-deficient, which significantly influences its chemical reactivity and biological interactions.[6]

Key Physicochemical Properties:

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C4H4N2A simple, low molecular weight core.
Molar Mass 80.088 g/mol Provides a good starting point for building more complex molecules without excessive molecular weight.
Melting Point 22°CA crystalline solid at room temperature.[6][7]
Boiling Point 123-124°CRelatively low boiling point for a heterocyclic aromatic compound.[6][7]
pKa 1.3 (monoprotonated)The presence of two electronegative nitrogen atoms significantly lowers the basicity compared to pyridine (pKa 5.2).[8]
Dipole Moment ~2.3 DThe molecule is polar, which can influence its solubility and interactions with biological targets.
Solubility Soluble in waterThe nitrogen atoms can act as hydrogen bond acceptors, contributing to aqueous solubility.

The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution is less favorable and typically occurs at the 5-position.[6] This predictable reactivity is a key advantage in the synthesis of diverse pyrimidine derivatives.

Synthesis of the Pyrimidine Core: A Medicinal Chemist's Toolkit

The construction of the pyrimidine ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists.

The Biginelli Reaction: A Classic One-Pot Synthesis

First reported in 1891, the Biginelli reaction remains a highly efficient and versatile method for synthesizing dihydropyrimidines.[9] It is a one-pot, multi-component reaction involving an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9]

Experimental Protocol: Synthesis of a Dihydropyrimidine via the Biginelli Reaction

Objective: To synthesize a dihydropyrimidine derivative using a standard Biginelli reaction protocol.

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine the aryl aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in 20 mL of ethanol.

  • Add a few drops of concentrated hydrochloric acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure dihydropyrimidine derivative.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

The Pyrimidine Core in Action: A Survey of Biological Activities

The pyrimidine scaffold is found in a vast number of biologically active compounds, demonstrating a wide range of therapeutic applications.[10][11]

Therapeutic AreaExamples of Pyrimidine-Containing DrugsMechanism of Action (where applicable)
Anticancer 5-Fluorouracil, Capecitabine, Gemcitabine, Imatinib, OsimertinibInhibition of DNA synthesis, tyrosine kinase inhibition.[2][12][13]
Antiviral Zidovudine (AZT), Etravirine, RilpivirineReverse transcriptase inhibition.[13][14]
Antimicrobial Trimethoprim, SulfadiazineDihydrofolate reductase inhibition.[10]
Cardiovascular Rosuvastatin, MinoxidilHMG-CoA reductase inhibition, vasodilation.[13][14]
CNS Disorders Buspirone, RisperidoneSerotonin receptor agonism, dopamine receptor antagonism.[10][14]
Anti-inflammatory EpirizoleInhibition of prostaglandin synthesis.[10]

This versatility stems from the ability of the pyrimidine core to act as a bioisostere for other aromatic systems, such as the phenyl ring, and its capacity to form multiple hydrogen bonds with biological targets.[10][14]

Case Study: Imatinib (Gleevec) - A Revolution in Cancer Therapy

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its structure features a key pyrimidine ring that plays a crucial role in its mechanism of action.

Mechanism of Action

Imatinib targets the ATP-binding site of the BCR-Abl tyrosine kinase, an enzyme that is constitutively active in CML and drives uncontrolled cell proliferation. The pyrimidine core of imatinib mimics the adenine moiety of ATP, allowing it to bind to the kinase's active site.

G cluster_0 BCR-Abl Signaling Pathway in CML cluster_1 Inhibition by Imatinib BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_Abl->Substrate binds Phosphorylated_Substrate Phosphorylated Substrate BCR_Abl->Phosphorylated_Substrate phosphorylates No_Phosphorylation No Substrate Phosphorylation BCR_Abl->No_Phosphorylation ATP ATP ATP->BCR_Abl binds Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Imatinib Imatinib (Pyrimidine Core) Imatinib->BCR_Abl Binds to ATP Binding Site Apoptosis Apoptosis of Cancer Cells No_Phosphorylation->Apoptosis

Caption: Imatinib's mechanism of action in CML.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents on the pyrimidine ring.[4][15][16]

SAR_Workflow start Pyrimidine Core r2 R2 Substituent Electron-donating groups (e.g., -NH2, -OH) often enhance activity by increasing hydrogen bonding potential. start->r2 Modification at C2 r4_r6 R4/R6 Substituents Bulky groups can provide selectivity for specific enzyme pockets. Aromatic rings can engage in π-stacking interactions. start->r4_r6 Modification at C4/C6 r5 R5 Substituent Halogen atoms (e.g., -F, -Cl) can improve metabolic stability and membrane permeability. start->r5 Modification at C5 lead_optimization Lead Optimization r2->lead_optimization r4_r6->lead_optimization r5->lead_optimization admet Improved ADMET Properties lead_optimization->admet Iterative Design and Synthesis potency Enhanced Potency and Selectivity lead_optimization->potency

Caption: Structure-Activity Relationship (SAR) workflow for pyrimidine-based drug design.

Key SAR Insights:

  • 2- and 4-Amino Substitutions: The presence of amino groups at the 2 and 4 positions is a common feature in many kinase inhibitors, as they can act as hydrogen bond donors and acceptors, mimicking the interactions of adenine.

  • 5-Position Substitution: Modifications at the 5-position can influence the molecule's lipophilicity and metabolic stability. For example, the introduction of a fluorine atom can block metabolic oxidation.

  • 6-Position Substitution: The 6-position can be modified to improve selectivity. A bulky substituent at this position may prevent the molecule from binding to off-target kinases.

Conclusion and Future Perspectives

The pyrimidine core continues to be a highly valuable scaffold in medicinal chemistry.[10][17] Its inherent biological relevance, synthetic tractability, and diverse range of biological activities ensure its continued importance in the development of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access more complex pyrimidine derivatives and the use of computational methods to guide the design of next-generation pyrimidine-based drugs with improved potency, selectivity, and pharmacokinetic properties. The exploration of pyrimidine-based hybrid molecules and their potential for multi-target drug discovery also represents an exciting frontier.[18]

References

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal on Science and Technology.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). [INVALID URL REMOVED].
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). [INVALID URL REMOVED].
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [INVALID URL REMOVED].
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016).
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer

Sources

Unlocking the C-5 Position: A Technical Guide to 5-Substituted Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a fundamental pharmacophore, deeply integrated into the biochemical fabric of life as a core component of nucleic acids. For drug development professionals, the strategic modification of this ring—particularly at the C-5 position—has proven to be a highly fruitful strategy for generating potent, selective therapeutic agents [[1]]().

The causality behind targeting the C-5 position lies in its unique spatial and electronic environment. In nucleoside analogs, the C-5 substituent projects into the major groove of the DNA double helix, allowing for significant steric bulk without disrupting the critical Watson-Crick hydrogen-bonding face 2. In non-nucleoside kinase inhibitors, functional groups at C-5 are perfectly vectored to exploit deep hydrophobic pockets or form critical hydrogen bonds within the ATP-binding site of target enzymes 1. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols governing 5-substituted pyrimidines in oncology and virology.

Divergent Mechanisms of Action: Virology and Oncology

The versatility of the 5-substituted pyrimidine scaffold allows it to be engineered for entirely different therapeutic modalities based on the nature of the substituent and the presence of a sugar moiety.

Antiviral Nucleoside Prodrugs

5-Substituted pyrimidine nucleoside analogs (e.g., 2'-deoxy-5-iodocytidine or brivudine) act as highly selective antiviral prodrugs 3.

  • Causality of Selectivity: Human thymidine kinase (TK) has a highly restrictive active site. However, viral TK (such as in Herpes Simplex Virus) possesses a more accommodating active site that readily accepts bulky C-5 modifications 1. The viral enzyme phosphorylates the prodrug into a monophosphate, which host kinases subsequently convert to a triphosphate. This active metabolite is incorporated into the nascent viral DNA chain by viral DNA polymerase, inducing immediate chain termination and halting viral replication 3.

Anticancer Kinase and Tubulin Inhibitors

In oncology, non-nucleoside 5-substituted pyrimidines frequently function as competitive inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9, which regulates transcription and cell cycle progression 1. Alternatively, specific derivatives containing a trimethoxyphenyl group at the C-5 position act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and inducing apoptosis 1.

MOA Sub 5-Substituted Pyrimidine ViralTK Viral Thymidine Kinase Sub->ViralTK Phosphorylation CDK CDK9 / ATP Pocket Sub->CDK Competitive Inhibition Tubulin β-Tubulin Colchicine Site Sub->Tubulin Binding Phos Triphosphate Prodrug ViralTK->Phos DNA Viral DNA Polymerase Phos->DNA Incorporation Term Chain Termination DNA->Term Antiviral Effect CellCycle Cell Cycle Arrest CDK->CellCycle Anticancer Effect Microtubule Microtubule Disruption Tubulin->Microtubule Anticancer Effect

Fig 1: Divergent signaling and mechanistic pathways of 5-substituted pyrimidines.

Synthetic Methodologies: Precision at C-5

The synthesis of 5-substituted pyrimidines relies heavily on a two-stage approach: initial halogenation at the C-5 position to create a reactive electrophile, followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or nickel-catalyzed processes) to install complex alkyl, aryl, or alkynyl substituents 4.

Synthesis Start Uracil / Cytidine Core Halogenation C-5 Halogenation (m-CPBA/HCl) Start->Halogenation Electrophilic Substitution Intermediate 5-Halopyrimidine (e.g., 5-Chloro) Halogenation->Intermediate Mild Oxidation CrossCoupling Cross-Coupling (Pd/Ni Catalyzed) Intermediate->CrossCoupling C-C Bond Formation Final 5-Alkyl/Aryl Pyrimidine CrossCoupling->Final Target Scaffold Purification Crystallization Final->Purification Yield Optimization

Fig 2: Standardized synthetic workflow for C-5 modification via halogenation and cross-coupling.

Protocol 1: Mild Electrophilic Chlorination of Cytidine (Self-Validating System)

Causality: Traditional chlorination using elemental chlorine gas is harsh and can lead to the cleavage of the glycosidic bond in nucleosides or over-oxidation. Utilizing an m-CPBA/HCl system provides a controlled, in-situ generation of electrophilic chlorine, ensuring high yields (often >60%) while preserving the delicate ribose ring 5.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of cytidine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced side reactions.

  • Reagent Addition: Dropwise add 1.2 equivalents of concentrated HCl. The HCl serves as the chloride ion source.

  • Oxidation: Slowly add 1.1 equivalents of m-chloroperoxybenzoic acid (m-CPBA) dissolved in DMF. m-CPBA oxidizes the chloride ions to generate the active chloronium ( Cl+ ) species.

  • Reaction: Stir the mixture at room temperature for exactly 3 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).

  • Quenching & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted oxidants. Extract, dry over MgSO4​ , and purify the 5-chlorocytidine via crystallization from ethanol.

  • Self-Validation Check: Confirm successful C-5 substitution via 1H -NMR by observing the complete disappearance of the characteristic C-5 alkene proton doublet (typically around δ 5.8 ppm) and verify the isotopic signature (3:1 ratio for 35Cl/37Cl ) using LC-MS.

Biological Validation: Experimental Protocols

To confirm the mechanistic efficacy of newly synthesized 5-substituted pyrimidines, rigorous in vitro assays are required.

Protocol 2: TR-FRET CDK9 Kinase Inhibition Assay

Causality: To prove that the observed anticancer activity is mechanistically driven by CDK9 inhibition rather than non-specific cytotoxicity, researchers must isolate the CDK9/Cyclin T complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-noise ratio and ability to eliminate background auto-fluorescence from the pyrimidine compounds 1.

Step-by-Step Methodology:

  • Complex Preparation: Prepare a master mix containing recombinant human CDK9/Cyclin T complex and ATP (at its predetermined Km​ concentration) in a standardized kinase buffer (HEPES pH 7.5, MgCl2​ , EGTA, DTT).

  • Compound Introduction: Dispense the 5-substituted pyrimidine derivatives into a 384-well plate using a 10-point serial dilution. The 5-substituent will competitively bind against ATP in the kinase hinge region.

  • Reaction Initiation: Add a fluorescently labeled peptide substrate (e.g., ULight-labeled MBP) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled anti-phospho antibody. If the kinase is active, it phosphorylates the substrate, allowing the Europium antibody to bind and bring the two fluorophores into proximity, generating a FRET signal.

  • Self-Validation Check: Include Flavopiridol as a positive control (known CDK9 inhibitor) and a DMSO vehicle as a negative control. Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Quantitative Structure-Activity Relationship (SAR) Data

The nature of the C-5 substituent dictates the potency and target profile of the pyrimidine derivative. Small, highly electronegative halogens often favor antiviral profiles, while bulky, aromatic, or alkynyl groups enhance hydrophobic interactions necessary for kinase inhibition and anticancer activity.

Compound Class / Specific DerivativeTarget / Cell Line IC50​ / EC50​ ( μ M)Primary Therapeutic Area
C-5-heteroaryl uracil derivatives HeLa (Cervical Cancer)7.8Oncology 2
C-5-alkynyluracil (p-substituted phenylacetylene)HeLa (Cervical Cancer)3.0Oncology 2
Pyrimidine-pyridine hybrids COX-2 Enzyme0.25 – 0.89Anti-inflammatory 6
5-(4-tert-butylphenylamine)uracil GBM-6138 (Glioblastoma)2.3Oncology 7
5-bromovinyl-2'-deoxyuridine (BVDU) Varicella-Zoster Virus< 0.1Virology 3

Conclusion and Future Perspectives

The 5-substituted pyrimidine core remains a cornerstone of rational drug design. By leveraging mild, high-yielding synthetic protocols like m-CPBA/HCl halogenation and subsequent cross-coupling, medicinal chemists can precisely tune the steric and electronic properties of the C-5 position. As demonstrated by robust in vitro data, these modifications dictate whether a compound will act as a chain-terminating antiviral prodrug or a potent, competitive kinase inhibitor in oncology. Continued exploration of complex C-C bond formations at the C-5 position will undoubtedly yield the next generation of highly targeted therapeutics.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Isolation of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged pharmacophore widely embedded in modern kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals. The title compound, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine , serves as a highly versatile electrophilic building block. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the C5-chloromethyl moiety provides an ideal handle for late-stage functionalization via nucleophilic substitution (Sₙ2) or cross-coupling reactions. This application note details a robust, self-validating three-step synthetic protocol designed for high chemoselectivity and scalable throughput.

Synthetic Strategy & Pathway Visualization

The synthesis is executed via a bottom-up de novo ring construction followed by functional group manipulation. The sequence begins with the condensation of trifluoroacetamidine and ethyl 2-(ethoxymethylene)acetoacetate (a trifunctional three-carbon electrophile[1]) to form the pyrimidine core[2]. Subsequent chemoselective ester reduction and chlorination yield the final product.

SynthesisWorkflow SM Trifluoroacetamidine + Ethyl 2-(ethoxymethylene)acetoacetate Int1 Ethyl 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylate SM->Int1 Step 1: NaOEt, EtOH, Reflux (Annulation) Int2 [4-methyl-2-(trifluoromethyl) pyrimidin-5-yl]methanol Int1->Int2 Step 2: LiBH4, THF, 0°C to RT (Reduction) Product 5-(Chloromethyl)-4-methyl-2- (trifluoromethyl)pyrimidine Int2->Product Step 3: SOCl2, DCM, 0°C to RT (Chlorination)

Fig 1: Three-step synthetic workflow for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Pyrimidine Annulation (Condensation)
  • Objective: Construct the highly functionalized heteroaromatic core.

  • Procedure:

    • Suspend trifluoroacetamidine hydrochloride (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (NaOEt, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes to liberate the free base.

    • Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux (78 °C) for 6–8 hours.

    • Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and water. Extract, dry over Na₂SO₄, and concentrate to yield ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate [3].

  • Mechanistic Rationale (Causality): NaOEt serves a dual purpose: it deprotonates the amidine hydrochloride and maintains a basic environment to drive the condensation. The highly electrophilic ethoxymethylene carbon of the β-ketoester equivalent[1] undergoes rapid Michael-type nucleophilic attack by the amidine nitrogen. This is followed by intramolecular cyclization onto the ketone carbonyl and subsequent dehydration to establish aromaticity[2].

  • Self-Validation/IPC: Monitor via LC-MS. The disappearance of the starting materials and the emergence of the intermediate mass (m/z 235.18 [M+H]⁺) confirms reaction completion.

Phase 2: Chemoselective Ester Reduction
  • Objective: Reduce the C5-carboxylate to a primary alcohol without disrupting the pyrimidine ring.

  • Procedure:

    • Dissolve the intermediate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of Lithium borohydride (LiBH₄, 2.0 eq, 2.0 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford [4-methyl-2-(trifluoromethyl)pyrimidin-5-yl]methanol .

  • Mechanistic Rationale (Causality): The strong electron-withdrawing nature of the -CF₃ group severely depletes electron density from the pyrimidine ring. Using harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) risks unwanted defluorination or over-reduction of the heteroaromatic core. LiBH₄ provides the precise hydridic strength required to chemoselectively reduce the ester to the alcohol while preserving the integrity of the fluorinated ring system.

  • Self-Validation/IPC: Perform TLC (Hexane/EtOAc 7:3). The product alcohol appears as a significantly more polar spot (lower Rf) compared to the starting ester. The quenching step with NH₄Cl self-validates by evolving hydrogen gas, confirming the destruction of excess hydride.

Phase 3: Halogenation (Chloromethylation)
  • Objective: Convert the primary alcohol to the reactive chloromethyl derivative.

  • Procedure:

    • Dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Evaporate the volatiles in vacuo. Co-evaporate with toluene twice to remove residual SOCl₂ and HCl, yielding the final product, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine .

  • Mechanistic Rationale (Causality): SOCl₂ is selected over phosphorus-based chlorinating agents (like POCl₃) because its byproducts (SO₂ and HCl) are gaseous and easily removed under reduced pressure, often eliminating the need for aqueous workup or chromatography. The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate in situ, which acts as a highly active chlorinating species, accelerating the Sₙ2 displacement at the sterically hindered neopentyl-like C5 position.

  • Self-Validation/IPC: Analyze via GC-MS. The final product will display a characteristic 3:1 isotopic cluster at m/z 210/212, confirming the successful incorporation of a single chlorine atom.

Quantitative Reaction Parameters

StepTransformationKey ReagentsEquivalentsSolventTempTimeExpected Yield
1 AnnulationTrifluoroacetamidine HClEthyl 2-(ethoxymethylene)acetoacetateNaOEt1.01.01.1EtOH78 °C6-8 h75 - 82%
2 ReductionEthyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylateLiBH₄1.02.0THF0 °C → RT4 h85 - 90%
3 Chlorination[4-methyl-2-(trifluoromethyl)pyrimidin-5-yl]methanolSOCl₂DMF (cat.)1.01.50.05DCM0 °C → RT2 h90 - 95%

References

  • Title: WO 2010/027779 A2 - Preparation of Pyrimidines via Trifluoroacetamidine Condensation.
  • Title: Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate Specifications. Source: Fisher Scientific URL: [Link]

Sources

Advanced Application Note: Nucleophilic Substitution Reactions of 5-(Chloromethyl)pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 5-(chloromethyl)pyrimidine scaffold is a highly versatile electrophilic building block utilized extensively in medicinal chemistry. The electron-deficient nature of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like chloromethyl carbon. This electronic environment lowers the activation energy required for bimolecular nucleophilic substitution ( SN​2 ) reactions, making the chloride an excellent leaving group even under mild conditions.

Understanding the causality behind reagent selection is critical for optimizing these reactions. The choice of solvent and base must be tailored to the specific nucleophile (amine, thiol, or alcohol) to prevent side reactions such as elimination or degradation of the pyrimidine core. This application note provides validated, step-by-step methodologies for functionalizing 5-(chloromethyl)pyrimidines, a critical step in the synthesis of therapeutics ranging from1[1] to2[2].

Experimental Design & Workflow

To design a successful substitution protocol, the nucleophile's strength dictates the reaction environment:

  • Amine Nucleophiles: Aliphatic amines and pyridines react readily. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred because they solvate the cations of the base while leaving the nucleophile unsolvated and highly reactive. For quaternization reactions (e.g., with 2-methylpyridine), the reaction can proceed without an external base[2].

  • Thiol Nucleophiles: Thiols are excellent nucleophiles. Weak bases like triethylamine ( Et3​N ) in protic solvents like ethanol (EtOH) are sufficient to drive the reaction to completion[3].

  • Alcohol Nucleophiles: Alcohols are relatively poor nucleophiles. They require deprotonation by a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a highly reactive alkoxide via the Williamson ether synthesis pathway[3].

G Start 5-(Chloromethyl)pyrimidine Derivatives NucAmine Amine Nucleophiles (1°, 2°, Pyridines) Start->NucAmine NucThiol Thiol Nucleophiles (e.g., Thiophenol) Start->NucThiol NucAlc Alcohol Nucleophiles (e.g., n-Butanol) Start->NucAlc CondAmine Solvent: MeCN or DMF Base: K2CO3 or Et3N Temp: RT to 80°C NucAmine->CondAmine CondThiol Solvent: EtOH Base: Et3N Temp: RT NucThiol->CondThiol CondAlc Solvent: THF Base: NaH Temp: 0°C to RT NucAlc->CondAlc ProdAmine Aminomethyl Pyrimidines (Kinase Inhibitors) CondAmine->ProdAmine ProdThiol Thiomethyl Pyrimidines (Bioactive Intermediates) CondThiol->ProdThiol ProdAlc Alkoxymethyl Pyrimidines (Ethers/Linkers) CondAlc->ProdAlc

Workflow for nucleophilic substitution of 5-(chloromethyl)pyrimidines based on nucleophile class.

Quantitative Data: Reaction Optimization Summary

The following table summarizes validated reaction parameters and expected yields for various nucleophilic substitutions on the 5-(chloromethyl)pyrimidine core, aggregated from established literature[1][2][3].

Nucleophile ClassRepresentative ReagentOptimal BaseRecommended SolventTemperatureExpected Yield
Aliphatic Amines Methylamine / Ethylamine K2​CO3​ or Et3​N DMF or MeCNRT to 80 °C85–96%
Pyridines 2-MethylpyridineNone (Self-quaternizing)MeCN80 °C (Steam bath)>80%
Thiols Thiophenol Et3​N EtOHRoom Temp~91%
Alcohols n-ButanolNaHTHF0 °C to RT~94%

Validated Experimental Protocols

Protocol A: Synthesis of Aminomethylpyrimidines via Aliphatic Amines

Rationale: Utilizing K2​CO3​ as a mild, insoluble inorganic base scavenges the generated HCl without acting as a competing nucleophile. DMF ensures high solubility of the pyrimidine precursor and accelerates the SN​2 kinetics[1].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the 5-(chloromethyl)pyrimidine derivative (1.0 mmol) and anhydrous DMF (10 mL).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 mmol) to the stirring solution.

    • Self-Validation Checkpoint: The suspension should remain easily stirrable and free-flowing; clumping indicates moisture ingress, which can lead to premature hydrolysis of the starting material.

  • Nucleophile Introduction: Cool the mixture to 0 °C using an ice bath. Introduce the aliphatic amine (1.2 mmol) dropwise to control the initial exothermic reaction.

  • Reaction Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor progression via TLC (typically 50% EtOAc/Hexane). Complete consumption of the UV-active starting material indicates reaction completion.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (5 x 10 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: Synthesis of Alkoxymethylpyrimidines via Williamson Ether Synthesis

Rationale: Because aliphatic alcohols are weak nucleophiles, deprotonation with NaH is strictly required to generate a potent, irreversible alkoxide nucleophile. THF is chosen as an aprotic solvent that is stable to strong bases and easily evaporated during workup[3].

Step-by-Step Methodology:

  • Alkoxide Generation: In a rigorously dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL).

  • Deprotonation: Cool the suspension to 0 °C and add the alcohol (e.g., n-butanol, 1.2 mmol) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Self-Validation Checkpoint: A clear or slightly cloudy homogeneous solution confirms complete alkoxide formation. Unreacted gray specks indicate incomplete deprotonation.

  • Electrophile Addition: Dissolve the 5-(chloromethyl)pyrimidine (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the excess NaH by adding saturated aqueous NH4​Cl dropwise at 0 °C.

    • Self-Validation Checkpoint: The complete cessation of bubbling indicates that all residual hydride has been safely neutralized.

  • Workup & Purification: Evaporate the THF under reduced pressure. Partition the remaining residue between water (15 mL) and dichloromethane (DCM, 15 mL). Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over Na2​SO4​ , concentrate, and purify via column chromatography to yield the target ether[3].

Sources

Application Note: Utilizing 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1) has emerged as a highly versatile electrophilic building block. This guide provides an in-depth mechanistic analysis and validated protocols for utilizing this compound to synthesize advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Structural Rationale & Physicochemical Profiling

The strategic value of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine lies in its unique combination of functional groups. The trifluoromethyl ( −CF3​ ) group is a privileged bioisostere that profoundly alters the physicochemical landscape of the pyrimidine core [1].

Causality in Scaffold Design:
  • Metabolic Stability : The −CF3​ group blocks cytochrome P450-mediated oxidation at the 2-position, a common metabolic soft spot in unsubstituted pyrimidines.

  • Lipophilicity & Permeability : Fluorination increases the overall lipophilicity ( logP ), driving better cellular permeability and enhancing hydrophobic interactions within target binding pockets (e.g., the ATP-binding cleft of kinases).

  • pKa Modulation : The strong electron-withdrawing nature of the −CF3​ group significantly reduces the basicity of the pyrimidine nitrogens. This is critical for minimizing off-target liabilities, such as hERG channel inhibition, which is often triggered by highly basic amines.

Quantitative Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Chemical Formula C7​H6​ClF3​N2​ Provides a low-molecular-weight starting point (Lead-like space).
Molecular Weight 210.58 g/mol Highly efficient ligand efficiency (LE) when incorporated into larger APIs.
CAS Number 1638221-46-1Commercially available for scalable library synthesis.
Electrophilicity High (Activated C−Cl bond)Enables rapid late-stage functionalization via SN​2 displacement.
Steric Environment Moderate (C4-Methyl flanked)The C4-methyl group provides steric shielding, preventing over-alkylation.

Mechanistic Insights & Reaction Causality

When utilizing this building block, the primary objective is the nucleophilic substitution ( SN​2 ) of the chloromethyl group to append the pyrimidine scaffold to a larger target molecule (e.g., a piperazine derivative or a heteroaryl thiol).

The SN​2 vs. SN​Ar Competition: Because the −CF3​ group withdraws electron density, the pyrimidine ring becomes highly electron-deficient. While this beneficially lowers the LUMO energy of the adjacent C−Cl bond (accelerating the desired aliphatic SN​2 reaction), it also makes the pyrimidine ring susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

Expert Insight: To prevent unwanted SN​Ar attack on the pyrimidine core, experimental conditions must be strictly controlled. The use of non-nucleophilic, sterically hindered bases (like N,N -Diisopropylethylamine, DIPEA) and moderate temperatures (40–60 °C) ensures that the kinetic product ( SN​2 at the chloromethyl carbon) is formed exclusively, avoiding degradation of the heteroaromatic ring [2].

Standard Operating Protocols (SOPs) for Scaffold Integration

The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can confirm mechanistic success before proceeding to subsequent synthetic steps.

Workflow SM 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine RXN SN2 Alkylation (DIPEA, MeCN, 60°C) SM->RXN NUC Nucleophile (Amine/Thiol) NUC->RXN VAL In-Process Validation (LC-MS / TLC) RXN->VAL Monitor Cl displacement PUR Purification (Flash Chromatography) VAL->PUR >95% Conversion API Target API (Purified Ligand) PUR->API

Fig 1. Standardized SN2 synthetic workflow for library generation using the pyrimidine building block.

Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized for coupling the pyrimidine scaffold to secondary amines (e.g., piperazines or pyrrolidines), a common motif in oncology and CNS drug discovery.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL). Causality: MeCN is chosen over DMF because its moderate polarity perfectly stabilizes the SN​2 transition state while being easy to remove during lyophilization.

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) dropwise. Causality: DIPEA acts as an acid scavenger for the generated HCl without acting as a competing nucleophile.

  • Electrophile Addition: Slowly add 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (1.05 equiv, 1.05 mmol) at 0 °C to control the initial exothermic reaction, then warm the mixture to 60 °C.

  • Self-Validation Checkpoint (2 hours): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting amine mass and the emergence of the [M+H]+ peak corresponding to the exact mass of the coupled product (net loss of 35.5 Da for Cl). If a mass corresponding to [M−F]+ appears, it indicates excessive heating has triggered defluorination or SN​Ar ; reduce temperature immediately.

  • Workup: Once conversion is >95%, cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer twice, combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Validation ( 1H NMR): Purify via flash chromatography. In the 1H NMR spectrum ( CDCl3​ ), confirm success by the disappearance of the chloromethyl singlet at ~4.6 ppm and the appearance of a new, slightly upfield singlet (~3.6–3.8 ppm) corresponding to the new CH2​−N bond.

Protocol B: S-Alkylation of Heteroaryl Thiols

Thioether linkages are frequently utilized in allosteric inhibitors. Thiols are highly nucleophilic, necessitating milder conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the target heteroaryl thiol (1.0 equiv, 1.0 mmol) in anhydrous Acetone (5.0 mL).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv, 1.5 mmol). Causality: An inorganic base is sufficient to deprotonate the acidic thiol (forming the highly reactive thiolate) without risking side reactions with the electrophile.

  • Electrophile Addition: Add the pyrimidine chloride (1.0 equiv, 1.0 mmol) at room temperature. Stir at 25–30 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active pyrimidine starting material ( Rf​≈0.6 ) should completely convert to a lower-running product spot.

  • Workup: Filter the suspension to remove inorganic salts, wash the filter cake with Acetone, and concentrate the filtrate to yield the crude thioether, which is typically >90% pure before chromatography.

Applications in Target Classes

The 4-methyl-2-(trifluoromethyl)pyrimidin-5-ylmethyl moiety has been successfully deployed across multiple therapeutic areas:

  • Kinase Inhibitors (e.g., EGFR): Pyrimidine derivatives are classical hinge-binding motifs. The addition of the −CF3​ group enhances the residence time of the inhibitor within the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR) mutants, a critical target in non-small cell lung cancer (NSCLC) [3].

  • Transcription Factor Modulators: Similar trifluoromethylpyrimidine carboxamides have been identified as potent inhibitors of NF- κ B and AP-1 mediated gene expression, effectively blocking pro-inflammatory cytokine release [4].

Pathway LIG Extracellular Signal (e.g., EGF) REC Receptor Tyrosine Kinase (e.g., EGFR) LIG->REC Activation KIN Intracellular Kinase Domain REC->KIN Conformational Change INH CF3-Pyrimidine Derived Inhibitor INH->KIN ATP-Competitive Blockade EFF Downstream Effectors (PI3K / MAPK) KIN->EFF Phosphorylation OUT Tumor Cell Proliferation EFF->OUT Gene Transcription

Fig 2. Pharmacodynamic blockade of kinase signaling pathways by CF3-pyrimidine derived inhibitors.

References

  • Title: Trifluorinated Pyrimidine-Based A2B Antagonists: Optimization and Evidence of Stereospecific Recognition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: Molecules (MDPI) URL: [Link]

  • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic incorporation of privileged heterocyclic building blocks. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1)[1] has emerged as a critical electrophilic intermediate in modern medicinal chemistry. By combining the electron-withdrawing and lipophilic properties of a trifluoromethyl group with a highly reactive chloromethyl hub, this building block enables the rapid late-stage diversification of kinase inhibitor scaffolds, particularly in the design of therapies targeting Aurora kinases, EGFR, FLT3, and PYK2[2][3][4][5].

This application note provides a comprehensive guide to the structural rationale, mechanistic behavior, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.

Structural Rationale & Mechanistic Insights (E-E-A-T)

The utility of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is driven by the synergistic electronic and steric effects of its substituents:

  • The 2-Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group at the 2-position serves multiple purposes. First, it significantly increases the lipophilicity and metabolic stability of the pyrimidine core, blocking oxidative metabolism (e.g., by aldehyde oxidase or CYP450 enzymes) that frequently plagues unsubstituted pyrimidines[3]. Second, its strong electron-withdrawing nature lowers the pKa of the pyrimidine nitrogens, which can finely tune the hydrogen-bonding interactions within the kinase hinge region or the DFG-out pocket[5].

  • The 5-Chloromethyl (-CH₂Cl) Hub: The pyrimidine ring is inherently electron-deficient. The addition of the 2-CF₃ group exacerbates this deficiency, drawing electron density away from the 5-position. Consequently, the 5-chloromethyl carbon becomes exceptionally electrophilic. This allows for rapid, high-yielding S_N2 displacements with various nucleophiles (amines, anilines, thiols), but it also renders the intermediate highly susceptible to hydrolysis if water is present during the reaction.

  • The 4-Methyl (-CH₃) Group: Positioned ortho to the chloromethyl reactive site, the 4-methyl group provides essential steric shielding. Mechanistically, this steric bulk slightly attenuates the S_N2 reaction rate, preventing over-alkylation (e.g., quaternary ammonium salt formation). More importantly, in the final drug molecule, this methyl group restricts the dihedral angle of the attached linker, locking the molecule into a bioactive conformation necessary for optimal kinase binding[2].

Pharmacophore A 2-(Trifluoromethyl) Pyrimidine Core (Hinge/Hydrophobic) B 5-Chloromethyl Reactive Hub (Electrophile) A->B Structural Integration C Nucleophilic Scaffold (e.g., Piperazine/Aniline) B->C SN2 Alkylation (Base, Solvent) D Target Kinase Inhibitor (Optimized PK/PD) C->D Assembly

Fig 1. Logical integration of the 5-chloromethyl pyrimidine building block into a kinase inhibitor.

Validated Experimental Protocols

Because of the extreme electrophilicity of the 5-chloromethyl group, S_N2 reactions must be carefully controlled to prevent hydrolysis and dimerization. The following self-validating protocols have been optimized for maximum yield and purity.

Protocol A: N-Alkylation of Piperazine/Aniline Derivatives (S_N2)

This protocol is designed for linking the pyrimidine core to secondary amines (e.g., piperazine-linked hinge binders) or primary anilines[4].

Reagents & Materials:

  • 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophilic Amine (1.05 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with argon. Dissolve the nucleophilic amine (1.05 equiv) in anhydrous MeCN (0.2 M concentration). Causality: MeCN is preferred over DMF as it is easier to remove during workup and significantly reduces the rate of competitive hydrolysis of the chloromethyl group.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes. Causality: For secondary aliphatic amines, K₂CO₃ is ideal as it acts as an insoluble acid scavenger, preventing the basic amine from being protonated by the generated HCl. For less nucleophilic anilines, soluble DIPEA (1.5 equiv) in DMF may be required.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the 5-(chloromethyl)pyrimidine (1.0 equiv) in a minimal amount of anhydrous MeCN and add it dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic hotspots that lead to bis-alkylation or decomposition.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C. Monitor the reaction via LC-MS (ESI+). The S_N2 displacement typically reaches completion within 2–4 hours.

  • Workup (Self-Validation): Once the starting material is consumed, cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: S-Alkylation for Thioether Linkages

When targeting specific allosteric pockets, thioether linkages are often employed. Thiols are highly nucleophilic, necessitating milder conditions.

Step-by-Step Methodology:

  • Dissolve the target thiol (1.0 equiv) in anhydrous THF (0.1 M).

  • Add Cesium Carbonate (Cs₂CO₃, 1.2 equiv) at 0 °C. Causality: Cs₂CO₃ provides the "cesium effect," enhancing the solubility and nucleophilicity of the thiolate anion without requiring elevated temperatures.

  • Add the 5-(chloromethyl)pyrimidine (1.0 equiv) in one portion.

  • Stir at room temperature for 1 hour. Quench with water and extract with Dichloromethane (DCM).

Workflow Step1 Step 1: Reagent Preparation Dissolve nucleophile in anhydrous MeCN Step2 Step 2: Base Addition Add K2CO3 or DIPEA (1.5 - 2.0 eq) Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise addition of Pyrimidine-CH2Cl at 0°C Step2->Step3 Step4 Step 4: Reaction & Monitoring Stir at 60°C, monitor via LC-MS Step3->Step4 Step5 Step 5: Workup Aqueous quench, EtOAc extraction Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Silica, Hex/EtOAc) Step5->Step6

Fig 2. Standardized workflow for SN2 alkylation using 5-(chloromethyl)pyrimidine derivatives.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the N-alkylation of a standard piperazine-linked pharmacophore using 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

SolventBaseTemp (°C)Time (h)Conversion (%)Primary Impurity ProfileRecommendation
MeCN K₂CO₃ 60 3 >95% <2% Hydrolysis Optimal for aliphatic amines.
DMFK₂CO₃60288%~8% HydrolysisUse only if solubility is poor.
DMFDIPEA80491%~5% Bis-alkylationPreferred for unreactive anilines.
THFEt₃N65675%Incomplete reactionNot recommended; sluggish kinetics.
MeCNCs₂CO₃251>98%Disulfide formationOptimal for S-alkylation (thiols).

Analytical Characterization Signatures

To ensure the self-validation of the synthesized intermediates, scientists should look for the following analytical signatures:

  • ¹H NMR (CDCl₃, 400 MHz): The unreacted 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine exhibits a distinct singlet for the -CH₂Cl protons around δ 4.65 ppm . Upon successful S_N2 displacement with an amine, this singlet typically shifts upfield to δ 3.50 – 3.80 ppm , depending on the nucleophile. The pyrimidine aromatic proton (C6-H) will appear as a sharp singlet around δ 8.70 ppm .

  • LC-MS (ESI+): The starting material (C₇H₆ClF₃N₂) has an exact mass of 210.02. Due to poor ionization of the chloromethyl compound, reaction monitoring should focus on the appearance of the product mass [M+H]⁺, which ionizes readily due to the newly introduced basic amine.

Sources

Application Note: De Novo Synthesis and Optimization of 4,5-Disubstituted-2-(Trifluoromethyl)pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of a trifluoromethyl (–CF₃) group into the 2-position of a pyrimidine ring is a highly sought-after structural motif in medicinal chemistry and agrochemical development. The –CF₃ group enhances lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates target binding affinity—features critical to the development of kinase inhibitors and COX-2 selective agents [1].

However, synthesizing heavily substituted analogues presents a profound chemical challenge. The strong electron-withdrawing nature of the –CF₃ group severely deactivates the pyrimidine core. This deactivation renders late-stage electrophilic aromatic substitution (e.g., halogenation) at the 5-position or nucleophilic functionalization at the 4-position exceedingly difficult, often resulting in sluggish reaction kinetics and poor yields [2].

To circumvent these electronic limitations, a de novo ring construction strategy is the most robust approach. By employing a [3+3] cyclocondensation between trifluoroacetamidine and an appropriately substituted 1,3-dielectrophile (such as an α -substituted- β -keto ester or enaminone), both the 4- and 5-substituents are pre-installed prior to the aromatization of the deactivated ring [3].

Mechanistic Insights & Causality of Experimental Choices

A successful de novo synthesis relies on strict control over the reaction environment to prevent side reactions.

  • Reagent Selection: Trifluoroacetamidine is highly volatile and unstable as a free base; therefore, it is universally supplied as a hydrochloride salt. It must be liberated in situ just prior to the condensation step [5].

  • Base and Solvent Synergy: Sodium ethoxide (NaOEt) in anhydrous ethanol is the optimal system. The ethoxide cleanly neutralizes the hydrochloride salt, driving the precipitation of NaCl, which thermodynamically shifts the equilibrium toward the free base. Anhydrous conditions are critical; the presence of water leads to the competitive hydrolysis of the amidine intermediate into unreactive trifluoroacetamide, drastically reducing the yield.

  • Temperature Control: The initial base addition must be performed at 0 °C. The free trifluoroacetamidine is highly nucleophilic, and an uncontrolled exothermic condensation with the 1,3-dielectrophile can lead to polymeric byproducts. Following the initial aza-Michael-type addition, the reaction requires thermal driving (reflux at 78 °C) to overcome the activation energy barrier for intramolecular cyclization and the subsequent dehydration required to form the aromatic system [4].

Synthetic Workflow Visualization

Synthesis A Trifluoroacetamidine HCl C Free Base Amidine A->C NaOEt 0°C B 1,3-Dicarbonyl (a-substituted) D Aza-Michael Addition B->D C->D E Cyclization (-H2O) D->E Reflux F 4,5-Disubstituted 2-(CF3)-Pyrimidine E->F Aromatization

De novo synthetic pathway for 4,5-disubstituted-2-(trifluoromethyl)pyrimidines.

Quantitative Optimization Data

The choice of base and solvent drastically impacts the efficiency of the [3+3] cyclocondensation. Table 1 summarizes the optimization parameters for the synthesis of a model 4,5-disubstituted analogue.

Table 1: Optimization of Base and Solvent for the [3+3] Cyclocondensation

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1K₂CO₃ (2.0)DMF801245
2TEA (2.0)EtOH78832
3NaH (1.5)THF65661
4 NaOEt (1.5) EtOH (Anhydrous) 78 4 88

Note: Triethylamine (TEA) fails to sufficiently precipitate the chloride counterion, leading to a reversible equilibrium and poor yields. NaOEt in anhydrous EtOH provides the optimal balance of basicity and solubility.

Self-Validating Experimental Protocol

Synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (A representative 4,5-disubstituted analogue)

Materials:

  • Trifluoroacetamidine hydrochloride (1.0 eq, 10.0 mmol)

  • Ethyl 2-ethoxymethyleneacetoacetate (1.0 eq, 10.0 mmol)

  • Sodium ethoxide (21% wt in EtOH) (1.5 eq, 15.0 mmol)

  • Anhydrous Ethanol (60 mL)

Step-by-Step Methodology:

  • Free Base Liberation: To an oven-dried, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add trifluoroacetamidine hydrochloride (10.0 mmol) and anhydrous ethanol (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add the sodium ethoxide solution (15.0 mmol) over 10 minutes.

    • Self-Validation Check: A fine, dense white precipitate (NaCl) will immediately form in the flask. This visual cue confirms the successful deprotonation and liberation of the free amidine. Stir for 30 minutes at 0 °C.

  • Electrophile Introduction: Dissolve the 1,3-dielectrophile (ethyl 2-ethoxymethyleneacetoacetate, 10.0 mmol) in 10 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture at 0 °C to prevent uncontrolled exotherms.

  • Cyclocondensation: Remove the ice bath and attach a reflux condenser. Heat the reaction to 78 °C (reflux) for 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active electrophile spot and the appearance of a new, highly UV-active, higher Rf​ spot indicates successful aromatization. The reaction mixture will also transition from a cloudy suspension to a distinct yellow/orange hue.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol. Partition the crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). The highly lipophilic pyrimidine product will partition entirely into the organic layer.

  • Purification: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to afford the pure 4,5-disubstituted-2-(trifluoromethyl)pyrimidine as a crystalline solid or pale oil.

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds MDPI - Catalysts URL: [Link]

  • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion... Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Synthesis and derivatization of the 2,4,5,6-tetrasubstituted pyrimidines ResearchGate URL: [Link]

Application Note: Derivatization Strategies for Chloromethylpyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within the core of kinase inhibitors, antimetabolites, and antimicrobial agents. The incorporation of a chloromethyl group onto the pyrimidine ring—most commonly at the 2-, 4-, or 5-position—provides a highly versatile, electrophilic handle for late-stage functionalization[1]. This application note details the mechanistic rationale, quantitative reaction profiles, and validated protocols for derivatizing chloromethylpyrimidines via nucleophilic substitution and cross-coupling, providing a robust framework for researchers developing novel therapeutic libraries.

Mechanistic Insights: The Causality of Reactivity

The core reactivity of chloromethylpyrimidines (e.g., 2-(chloromethyl)pyrimidine hydrochloride) is governed by the electron-withdrawing nature of the diazine ring[1]. The two nitrogen atoms in the pyrimidine ring exert a strong inductive and resonance-withdrawing effect, significantly enhancing the electrophilicity of the benzylic-like carbon of the chloromethyl group.

Consequently, the carbon-chlorine bond is highly susceptible to bimolecular nucleophilic substitution (SN2) by a diverse array of nucleophiles, including amines, thiols, and alkoxides[1].

Causality in Reagent Selection:

  • Base Selection: Because the starting material is often supplied as a hydrochloride salt to prevent premature degradation or self-condensation, the addition of a base (e.g., K2CO3, DIPEA, or Et3N) serves a dual purpose. It first neutralizes the HCl salt of the pyrimidine precursor to liberate the free base, and subsequently scavenges the HCl generated during the substitution event. This prevents the protonation and deactivation of the incoming nucleophile[1].

  • Solvent Dynamics: Polar aprotic solvents (DMF, DMSO, CH3CN) are strictly preferred. They solvate the cation of the base (e.g., K+) while leaving the nucleophilic anion relatively "naked" and highly reactive, thereby lowering the activation energy of the SN2 transition state.

G CMP Chloromethylpyrimidine Amination Amination (1°/2° Amines) SN2 Displacement CMP->Amination R-NH2, Base Etherification Etherification (Alcohols) Base-Promoted CMP->Etherification R-OH, Base Thiolation Thioetherification (Thiols) CMP->Thiolation R-SH, Base Bioactive Bioactive Scaffold (e.g., Kinase Inhibitors) Amination->Bioactive Etherification->Bioactive Thiolation->Bioactive

Workflow for the nucleophilic derivatization of chloromethylpyrimidines.

Quantitative Data: Reaction Profiles

The following table summarizes the optimized parameters for the derivatization of chloromethylpyrimidines, synthesizing data from established medicinal chemistry workflows[1][2].

Reaction TypeNucleophile ClassOptimal BasePreferred SolventTemp (°C)Avg. Yield (%)Primary Application
Amination Aliphatic/Aryl AminesK2CO3 / DIPEADMF / CH3CN25 - 8075 - 90Kinase hinge-binders
Etherification Alcohols / PhenolsNaH / Cs2CO3THF / DMF60 - 10060 - 85Lipophilic modulators
Thioetherification Thiols / ThiophenolsK2CO3 / Et3NEtOH / DMF25 - 6080 - 95EGFR TK inhibitors
Cross-Coupling AlkyltrifluoroboratesCs2CO3Toluene/H2O80 - 11045 - 70C(sp3)-C(sp3) extension

Experimental Protocols

Protocol A: General Amination via SN2 Displacement

This self-validating protocol utilizes basic aqueous workup to ensure the complete removal of unreacted polar amines and inorganic salts[1].

  • Preparation: In an oven-dried round-bottom flask, suspend 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in anhydrous CH3CN (0.2 M concentration).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the chloromethyl group to a hydroxymethyl byproduct.

  • Neutralization & Activation: Add finely powdered anhydrous K2CO3 (2.5 eq). Stir at room temperature for 15 minutes.

    • Validation: The suspension will become slightly more opaque as the free base of the pyrimidine is liberated and KCl precipitates.

  • Nucleophile Addition: Add the primary or secondary amine (1.1 - 1.2 eq) dropwise to control the exothermic nature of the initial acid-base interaction.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4-8 hours. Monitor via TLC (typically 50% EtOAc/Hexane). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Quench & Workup: Cool to room temperature. Quench with distilled water to dissolve all inorganic salts. Extract with ethyl acetate (3x).

    • Causality: The product partitions into the organic layer, while the excess K2CO3 and generated KCl remain in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed C(sp3)–C(sp3) Cross-Coupling

Direct alkylation of the chloromethyl group using organoboron reagents allows for the synthesis of complex arylethylamines[2].

  • Preparation: In a Schlenk tube, combine 5-(chloromethyl)pyrimidine hydrochloride (1.0 eq), a potassium alkyltrifluoroborate salt (1.5 eq), and the precatalyst system (e.g., Pd(OAc)2 / RuPhos, 5 mol%)[2].

  • Solvent & Base Addition: Add a degassed mixture of Toluene/Water (10:1) and Cs2CO3 (3.0 eq).

    • Causality: The inclusion of water is strictly required to hydrolyze the stable trifluoroborate salt into the active, transmetalating boronic acid species in situ[2].

  • Reaction: Seal the tube and heat at 90°C for 12 hours.

    • Validation: A color change from yellow to dark brown/black indicates the formation and subsequent decay of the active Pd(0) species over time.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via reverse-phase chromatography[2].

Application in Drug Discovery: Kinase Inhibition

Derivatives synthesized from chloromethylpyrimidines are foundational in oncology. A prime example is the synthesis of aminopyrimidine hybrids, which act as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors[3].

Through SN2 amination and subsequent functionalization, researchers can precisely tune the steric and electronic properties of the pyrimidine derivative. Molecular docking and in vitro studies confirm that these aminated pyrimidine cores effectively bind to the EGFR ATP-binding site. Specifically, the pyrimidine nitrogen atoms form critical hydrogen bonds with the hinge region amino acid Met793 , mimicking the action of established chemotherapeutics like gefitinib and demonstrating selective cytotoxicity against breast cancer cell lines (e.g., MCF-7)[3].

G Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor ATP ATP Binding & Activation Receptor->ATP Activation Signaling Downstream Signaling (Proliferation/Survival) ATP->Signaling Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->ATP Competitive Binding (Met793 Hinge)

Mechanism of EGFR kinase inhibition by pyrimidine derivatives at the ATP hinge region.

References

  • Shehta, W., et al. "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. "Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Sources

Process Optimization and Scale-Up Synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The incorporation of trifluoromethylated pyrimidines into pharmaceutical scaffolds is a highly effective strategy to enhance metabolic stability, lipophilicity, and target binding affinity. Specifically, (CAS: 1638221-46-1) serves as a critical electrophilic building block. Recently, this intermediate has been prominently featured in the synthesis of novel designed to promote remyelination in multiple sclerosis[1].

Transitioning the synthesis of this compound from discovery-scale to kilogram-scale requires strict control over regioselectivity, exothermic reductions, and hazardous byproducts. This application note details a robust, three-step scale-up protocol that replaces hazardous discovery reagents with process-friendly alternatives, ensuring high atom economy and reliable purity profiles.

Mechanistic Rationale & Pathway Analysis

The synthetic workflow is engineered as a self-validating system where the purity of each intermediate dictates the success of the subsequent step.

  • Step 1: Pyrimidine Core Assembly: The synthesis begins with the condensation of trifluoroacetamidine and ethyl 2-acetyl-3-(dimethylamino)acrylate to form (CAS: 306960-67-8)[2]. The regioselectivity of this reaction is driven by the differential electrophilicity of the dicarbonyl equivalent. The primary amine of the amidine undergoes a Michael-type addition to the highly electrophilic enamine β -carbon, displacing dimethylamine. Subsequent intramolecular cyclization at the acetyl ketone yields the pyrimidine core.

  • Step 2: Ester Reduction: Reduction of the ester to the corresponding alcohol is achieved using Diisobutylaluminum hydride (DIBAL-H). While Lithium Aluminum Hydride (LiAlH 4​ ) is ubiquitous in discovery chemistry, DIBAL-H in toluene/THF provides superior thermal control. This mitigates the risk of over-reduction, ring-opening, or defluorination of the CF 3​ group, which are common failure modes at scale.

  • Step 3: Chlorination: The final transformation utilizes thionyl chloride (SOCl 2​ ) with catalytic N,N-dimethylformamide (DMF). The reaction proceeds via a highly reactive Vilsmeier-Haack type intermediate, converting the primary alcohol to the alkyl chloride. This method ensures high atom economy, and the gaseous byproducts (SO 2​ and HCl) are easily managed via standard alkaline scrubbing systems.

Workflow A Trifluoroacetamidine + Ethyl 2-acetyl-3-(dimethylamino)acrylate B Ethyl 4-methyl-2-(trifluoromethyl) pyrimidine-5-carboxylate A->B NaOEt, EtOH, 80°C [Condensation] C (4-Methyl-2-(trifluoromethyl) pyrimidin-5-yl)methanol B->C DIBAL-H, THF, -10°C [Reduction] D 5-(Chloromethyl)-4-methyl-2- (trifluoromethyl)pyrimidine C->D SOCl2, DMF, DCM, 25°C [Chlorination]

Figure 1: Three-step scale-up synthesis of the 5-(chloromethyl)pyrimidine intermediate.

Step-by-Step Experimental Protocols (Scale-Up)

Protocol 1: Synthesis of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Reagents:

  • Trifluoroacetamidine hydrochloride: 1.20 kg (8.08 mol)

  • Ethyl 2-acetyl-3-(dimethylamino)acrylate: 1.50 kg (8.10 mol)

  • Sodium ethoxide (21% wt in EtOH): 2.60 kg (8.08 mol)

  • Ethanol (Absolute): 10 L

Procedure:

  • Charge a 20 L jacketed reactor with Ethanol (10 L) and Trifluoroacetamidine hydrochloride (1.20 kg) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C. Add the Sodium ethoxide solution (2.60 kg) dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C to prevent amidine degradation.

  • Stir for 30 minutes, then add Ethyl 2-acetyl-3-(dimethylamino)acrylate (1.50 kg) in one portion.

  • Heat the mixture to 80 °C (reflux) for 12 hours.

  • Monitor completion via HPLC. Once the enamine is consumed, concentrate the mixture under reduced pressure to approximately 20% of its original volume.

  • Quench with ice water (10 L) and extract with Ethyl Acetate (3 x 5 L).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield a crude solid. Recrystallize from heptane/EtOAc to afford the pure pyrimidine ester[2].

Protocol 2: Synthesis of (4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol

Reagents:

  • Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate: 1.00 kg (4.27 mol)

  • DIBAL-H (1.5 M in Toluene): 6.20 L (9.30 mol, 2.2 eq)

  • Anhydrous THF: 8 L

Procedure:

  • Charge a 30 L reactor with the pyrimidine ester (1.00 kg) and anhydrous THF (8 L). Cool the system to -10 °C.

  • Add the DIBAL-H solution (6.20 L) dropwise over 3 hours. Critical: Maintain the internal temperature below 0 °C to prevent the formation of defluorinated impurities.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench the reaction by adding EtOAc (1 L) dropwise, followed by a 20% aqueous solution of Rochelle salt (Potassium sodium tartrate) (10 L).

  • Stir vigorously at 20 °C for 4 to 6 hours until two distinct, clear phases form (breaking the aluminum emulsion).

  • Separate the organic layer and extract the aqueous layer with EtOAc (2 x 3 L).

  • Combine the organic phases, wash with brine, dry over MgSO 4​ , and concentrate to afford the alcohol as a pale yellow solid.

Protocol 3: Synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Reagents:

  • (4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol: 750 g (3.90 mol)

  • Thionyl chloride (SOCl 2​ ): 696 g (5.85 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 14 g (0.19 mol, 0.05 eq)

  • Dichloromethane (DCM): 7.5 L

Procedure:

  • Charge a 20 L reactor with the alcohol intermediate (750 g), DCM (7.5 L), and DMF (14 g). Cool the mixture to 0 °C.

  • Add SOCl 2​ (696 g) dropwise over 2 hours via an addition funnel. Mandatory: Route all reactor off-gases through a dual-stage 1M NaOH scrubber system.

  • Warm the reaction to 25 °C and stir for 3 hours.

  • Cool the reactor back to 0 °C and slowly quench with ice water (3 L).

  • Adjust the pH of the aqueous phase to exactly 7.0 using a saturated NaHCO 3​ solution to prevent hydrolysis of the newly formed chloromethyl group.

  • Separate the phases and extract the aqueous layer with DCM (2 L).

  • Dry the combined organic layers over MgSO 4​ , filter, and concentrate. Purify the residue via a silica plug or short-path distillation to afford the target chloromethyl pyrimidine.

Quantitative Data & Process Metrics

The following table summarizes the expected key performance indicators (KPIs) for the scale-up process, validating the efficiency and scalability of the route.

Process StepYield (%)Purity (HPLC)E-FactorCritical Process Parameters (CPPs)
1. Condensation 82%>98.5%14.2Strict temperature control during NaOEt addition (<10°C).
2. Reduction 88%>99.0%22.5DIBAL-H addition rate; Rochelle salt quench time (min. 4h).
3. Chlorination 91%>99.5%8.4Scrubber efficiency; pH neutralization to precisely 7.0.

Safety, Hazards, and Quality Control

  • Reagent Handling: DIBAL-H is pyrophoric in concentrated forms and reacts violently with water; strictly anhydrous conditions must be maintained during addition. Thionyl chloride is highly corrosive and toxic.

  • Quality Control (QC): Because 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a potent alkylating agent, it carries a high risk of being a Genotoxic Impurity (GTI). If the downstream API is intended for human clinical trials, residual levels of this intermediate must be quantified using highly sensitive LC-MS/MS methods to comply with ICH M7 guidelines.

References

  • Biogen MA Inc. (2023).Emopamil-Binding Protein Inhibitors and Uses Thereof (Patent No. WO2023154499A1). World Intellectual Property Organization.
  • Fisher Scientific. Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate. URL:[Link]

Sources

Analytical Methodologies for the Characterization and Purity Assessment of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals

Introduction & Chemical Context

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1) is a highly specialized, electron-deficient heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals (1[1]).

Analyzing this compound presents unique chromatographic challenges due to its structural features:

  • The Chloromethyl Group (-CH₂Cl): This moiety is a highly reactive electrophile. It is exceptionally prone to solvolysis (nucleophilic substitution by water or alcohols), which can lead to artificial degradation during sample preparation if protic solvents are used (2[2]).

  • The Trifluoromethyl Group (-CF₃): The strong electron-withdrawing nature of the -CF₃ group, combined with the pyrimidine ring, drastically lowers the basicity of the ring nitrogens. Consequently, the molecule ionizes poorly in standard positive Electrospray Ionization (ESI+) mass spectrometry.

  • Volatility: Lacking hydrogen-bond donors and possessing a relatively low molecular weight (210.58 g/mol ), the compound is semi-volatile, making it amenable to Gas Chromatography (GC) without the need for derivatization (3[3]).

Analytical Causality: Designing the Workflow

To ensure scientific integrity, an analytical method must not induce the degradation it is attempting to measure. The primary failure mode in chloromethyl pyrimidine analysis is on-column or in-vial hydrolysis .

When dissolved in aqueous or methanolic diluents, the -CH₂Cl group undergoes rapid nucleophilic attack, converting the API into a 5-(hydroxymethyl) or 5-(methoxymethyl) degradant. Therefore, aprotic solvents (e.g., anhydrous Acetonitrile or Ethyl Acetate) are strictly required for sample preparation. Furthermore, UHPLC methods must utilize rapid gradients to minimize the residence time of the compound in the aqueous mobile phase (4[4]).

solvolysis API Intact Pyrimidine (-CH2Cl) H2O Aqueous Matrix (H2O) API->H2O MeOH Protic Diluent (MeOH) API->MeOH Hydro Hydroxymethyl Degradant (-CH2OH) H2O->Hydro Hydrolysis Metho Methoxymethyl Degradant (-CH2OMe) MeOH->Metho Methanolysis

Fig 1: Solvolytic degradation pathways of the chloromethyl group in protic environments.

workflow Start Sample Preparation Diluent Select Diluent Start->Diluent Aprotic Aprotic (MeCN/EtOAc) Diluent->Aprotic Protic Protic (H2O/MeOH) Diluent->Protic HPLC UHPLC-UV Analysis (Primary Purity) Aprotic->HPLC GCMS GC-EI-MS Analysis (Orthogonal ID) Aprotic->GCMS Fail Invalid Assay (Artificial Degradation) Protic->Fail

Fig 2: Decision tree for analytical workflow emphasizing the critical nature of diluent selection.

Experimental Protocols & Self-Validating Systems

To guarantee trustworthiness, the following protocols incorporate a self-validating Forced Degradation System Suitability Test (SST) . By intentionally generating the primary hydrolysis degradant and proving the method can resolve it from the intact API, the analyst verifies the method's stability-indicating power at the exact time of use.

Protocol A: UHPLC-UV Purity Assessment (Primary Method)

Rationale: Reversed-phase UHPLC with UV detection at 254 nm provides robust, quantitative purity data. An acidic mobile phase (0.1% Formic Acid) is used to suppress secondary interactions with residual column silanols, ensuring sharp peak symmetry.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • System Setup: Equip the UHPLC with a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Set the column oven to 35°C and the autosampler to 4°C (critical to prevent in-vial degradation).

  • Self-Validating SST Preparation (Forced Degradation):

    • Weigh 2 mg of the standard into a vial. Dissolve in 1 mL of Acetonitrile:Water (50:50 v/v).

    • Cap tightly and incubate at 50°C for 30 minutes to intentionally force the hydrolysis of the -CH₂Cl group to -CH₂OH.

    • Transfer to the 4°C autosampler.

  • Sample Preparation: Accurately weigh 10 mg of the sample. Dissolve entirely in 10.0 mL of anhydrous Acetonitrile (Diluent). Vortex for 30 seconds. Do not sonicate, as heat promotes degradation.

  • Execution: Inject 1.0 µL of the SST solution, followed by a blank (Acetonitrile), and then the sample solutions using the gradient in Table 1.

Protocol B: GC-EI-MS Analysis (Orthogonal Confirmation)

Rationale: GC-MS acts as an orthogonal check. Because it operates in the gas phase without aqueous solvents, it completely bypasses the risk of hydrolysis, providing a "ground truth" for the intact mass and purity profile. Electron Ionization (EI) easily fragments the molecule, yielding a distinct molecular ion (M+ at m/z 210) and a base peak corresponding to the loss of the chlorine radical [M-Cl]+.

Step-by-Step Methodology:

  • System Setup: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of dry Ethyl Acetate.

  • Execution: Inject 1.0 µL with a split ratio of 50:1. Set the inlet temperature to 250°C. Run the oven program detailed in Table 2.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.5 90 10 Initial
4.00 0.5 10 90 Linear
5.50 0.5 10 90 Hold
5.60 0.5 90 10 Linear

| 8.00 | 0.5 | 90 | 10 | Re-equilibration |

Table 2: GC-MS Oven Temperature Program

Rate (°C/min) Target Temperature (°C) Hold Time (min) Total Time (min)
- 80 1.0 1.0

| 25 | 280 | 4.0 | 13.0 |

Table 3: Self-Validating System Suitability Criteria (UHPLC)

Parameter Target Specification Scientific Justification
Resolution (Rs) ≥ 2.5 (API vs. Hydroxymethyl degradant) Proves the method is stability-indicating and can separate the critical pair.
Tailing Factor (T) ≤ 1.5 for the API peak Ensures no secondary silanol interactions are occurring on the stationary phase.

| Injection Precision | %RSD ≤ 1.0% (n=5) | Validates autosampler reproducibility and sample stability at 4°C during the run. |

References

  • Hit2Lead, "5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine",
  • BenchChem, "Stability and Storage of 2-Chloro-5-(chloromethyl...",
  • Semantic Scholar, "Thienopyrimidine Deriv
  • BenchChem, "A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (4-(Chloromethyl)phenyl)methanamine",

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Purity Assessment for Trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Trifluoromethylpyrimidines are highly versatile fluorinated heterocyclic scaffolds utilized extensively in the design of agrochemicals and pharmaceuticals, including GPCR agonists and kinase inhibitors (1)[1]. The introduction of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group significantly alters the physicochemical profile of the pyrimidine ring, enhancing metabolic stability and target binding affinity.

However, these same properties introduce unique challenges during purity assessment. Ensuring >95% purity is a critical quality control threshold in drug discovery (1)[1], demanding a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the Active Pharmaceutical Ingredient (API) from closely related regioisomers and synthetic byproducts (2)[2].

Mechanistic Principles of Chromatographic Separation

Stationary Phase Dynamics

While standard Octadecylsilane (C18) columns are the default choice for the broad-spectrum retention of moderately polar to non-polar compounds (3)[3], the unique electronic distribution of trifluoromethylpyrimidines often benefits from alternative selectivities. The -CF₃ group creates a strong local dipole. When separating closely related regioisomers (e.g., distinguishing 2-amino-4-trifluoromethylpyrimidine from 2-amino-5-trifluoromethylpyrimidine), a Pentafluorophenyl (PFP) stationary phase can be superior. PFP columns engage in π−π interactions, dipole-dipole interactions, and hydrogen bonding, providing orthogonal selectivity compared to the purely dispersive hydrophobic interactions of C18 phases.

Mobile Phase Thermodynamics & pH Control

Pyrimidines contain basic nitrogen atoms that can hydrogen-bond with residual, unendcapped silanol groups (-Si-OH) on the silica support. At neutral pH, these interactions cause severe peak tailing and variable retention times. To counteract this, the mobile phase must be acidified. The addition of 0.05% - 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (3)[3] lowers the eluent pH to ~2.0–3.0. Mechanistically, this achieves two goals: it fully protonates the basic pyrimidine nitrogens (preventing secondary interactions) and suppresses silanol ionization (-Si-O⁻ to -Si-OH), ensuring sharp, symmetrical peaks and reliable integration for purity calculations.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that system suitability criteria must be met before any sample data is accepted.

Step 1: Reagent and Standard Preparation
  • Diluent Selection: Use a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent mismatch, which can cause peak distortion or "fronting" upon injection.

  • Standard Solution: Accurately weigh 10 mg of the trifluoromethylpyrimidine reference standard (e.g., 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (4)[4]) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to yield a 100 µg/mL stock. Sonicate for 15 minutes to ensure complete dissolution (3)[3].

  • Sample Preparation: Prepare the test sample identically to the standard. Filter all solutions through a 0.45 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: PTFE is chemically inert to high-organic solvents and prevents the introduction of extractable impurities that could manifest as ghost peaks in the chromatogram (3)[3].

Step 2: Instrument Configuration

Configure the HPLC system (equipped with a UV/Vis or PDA detector) with the following parameters:

  • Column: Thermo Fisher BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) or an equivalent PFP column.

  • Column Temperature: 30°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and enhancing mass transfer kinetics for sharper peaks.

  • Detection Wavelength: 254 nm. Causality: The conjugated π -system of the pyrimidine ring exhibits strong UV absorbance near 254 nm, maximizing the signal-to-noise ratio for low-level impurity detection.

  • Flow Rate: 1.0 mL/min (1)[1].

  • Injection Volume: 10 µL.

Step 3: Mobile Phase and Gradient Elution Design
  • Mobile Phase A: HPLC-grade Water containing 0.05% TFA (1)[1].

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.05% TFA (1)[1].

A gradient from 10% to 90% organic modifier ensures that highly polar impurities elute early, while strongly retained lipophilic byproducts are washed off the column later in the run (1)[1].

Step 4: System Suitability and Execution

Before analyzing unknown samples, inject the standard solution in replicates of five. The system validates itself for the run only if it meets the rigorous criteria outlined in Table 2 .

Data Presentation & Validation Criteria

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic Hold
2.09010Gradient Start
15.01090Linear Gradient
20.01090High-Org Wash
21.09010Return to Init
25.09010Re-equilibration

Table 2: System Suitability & Validation Criteria

ParameterAcceptance CriterionMechanistic Rationale
Retention Time (Rt) Precision RSD 1.0%Confirms pump flow stability and column equilibration.
Peak Area Precision RSD 2.0%Validates autosampler precision and sample stability.
Tailing Factor (T) 1.5Ensures complete suppression of silanol interactions.
Theoretical Plates (N) 5000Confirms column efficiency and optimal mass transfer.
Resolution (Rs) 2.0Guarantees baseline separation between API and impurities.

Workflow Visualization

HPLC_Workflow N1 1. Sample & Standard Prep (Solubility & Matrix Control) N2 2. Stationary Phase Selection (C18 vs. PFP Column) N1->N2 N3 3. Mobile Phase Optimization (Acidic Modifier: 0.05% TFA) N2->N3 N4 4. Gradient Elution Execution (10% to 90% Acetonitrile) N3->N4 N5 5. System Suitability Testing (Tailing Factor & Resolution) N4->N5 N6 6. Purity Assessment (Peak Integration >95%) N5->N6

Fig 1. Sequential workflow for HPLC method development and purity validation of pyrimidines.

References

  • Title: Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Source: Google Patents (US8729265B2)
  • Title: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6) Source: ChemContract Research URL: [Link]

Sources

In Vitro Assay Profiling for Pyrimidine-Based Antimetabolites: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", fontsize=10, color="#5F6368"

Executive Summary & Mechanistic Rationale

Pyrimidine analogs (e.g., 5-fluorouracil, cytarabine, gemcitabine) represent a foundational class of antimetabolite drugs utilized extensively in oncology and virology 1. By structurally mimicking endogenous natural metabolites required for DNA and RNA synthesis, these compounds infiltrate critical cellular proliferation pathways 1. Their primary mechanism of action involves competing with natural substrates to inhibit essential enzymes—most notably Thymidylate Synthase (TS) and DNA polymerase—leading to the depletion of deoxythymidine monophosphate (dTMP), stalled replication forks, S-phase cell cycle arrest, and ultimately, apoptosis 1, 2.

To rigorously evaluate the efficacy and mechanism of novel pyrimidine-based drug candidates, researchers must deploy a multi-tiered in vitro assay cascade. This guide outlines the theoretical causality and practical execution of two foundational assays: a target-based enzymatic assay for TS inhibition, and a cellular phenotypic assay measuring DNA synthesis via EdU incorporation.

MOA dUMP dUMP (Natural Substrate) TS Thymidylate Synthase (TS) Target Enzyme dUMP->TS Binds dTMP dTMP (Product) TS->dTMP Catalysis DNA DNA Synthesis & Cell Proliferation dTMP->DNA Precursor FU 5-Fluorouracil (5-FU) (Prodrug) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Metabolism FdUMP->TS Stable Complex (Inhibition) FdUMP->DNA Misincorporation

Mechanism of action of pyrimidine analogs inhibiting Thymidylate Synthase and DNA synthesis.

Tier 1: Target-Based Enzymatic Profiling

Causality & Assay Rationale

Thymidylate synthase (TS) is the sole de novo source of dTMP, making it a highly sensitive vulnerability in rapidly dividing cancer cells [[3]](). When designing an in vitro biochemical assay for pyrimidine analogs, a critical pharmacological caveat must be addressed: many pyrimidine drugs (like 5-FU) are prodrugs. They exert no direct inhibitory effect on isolated TS until they are intracellularly phosphorylated into their active monophosphate forms (e.g., FdUMP) 4. Therefore, cell-free enzymatic screening must utilize the synthesized active metabolite to accurately assess target engagement and binding kinetics.

Protocol: Spectrophotometric Thymidylate Synthase Inhibition Assay

This assay measures the conversion of dUMP to dTMP by monitoring the concurrent oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF), which results in an absorbance increase at 340 nm 5.

Self-Validating Assay Design: To ensure data integrity, this protocol incorporates a Z'-factor validation system. It requires a "Max Activity" control (enzyme + vehicle) and a "Min Activity" control (enzyme + saturating FdUMP). An assay is only deemed valid for screening if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 10 mM 2-mercaptoethanol.

  • Reagent Assembly: In a UV-transparent 96-well microplate, add 50 µM dUMP and 100 µM mTHF (final concentrations) to the assay buffer.

  • Compound Addition: Dispense the active pyrimidine metabolites (e.g., FdUMP) in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM). Include vehicle controls (DMSO < 1% final).

  • Enzyme Initiation: Initiate the reaction by adding 10 nM of purified recombinant human Thymidylate Synthase.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm continuously for 20 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against log[inhibitor] to determine the IC50.

Tier 2: Cellular Phenotypic Profiling

Causality & Assay Rationale

While biochemical assays confirm target engagement, they cannot account for cellular permeability, metabolic activation, or efflux pump-mediated resistance [[6]](). Standard metabolic viability assays (like MTT or CellTiter-Glo) measure mitochondrial oxidoreductase activity or ATP, which can persist for days after DNA synthesis has halted, leading to false-negative cytotoxicity readouts.

To directly measure the primary phenotypic consequence of pyrimidine antimetabolites—S-phase arrest—we utilize the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay . EdU is a thymidine analog containing a terminal alkyne. It is incorporated into newly synthesized DNA. Unlike traditional BrdU assays that require harsh DNA denaturation (which destroys surface antigens and native fluorophores), EdU is detected via a bioorthogonal copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a fluorescent azide dye [[7]](), 8.

EdU_Workflow Seed 1. Cell Treatment (Pyrimidine Analog) EdU 2. EdU Pulse (S-Phase Incorporation) Seed->EdU Fix 3. Fixation & Permeabilization EdU->Fix Click 4. Click Chemistry (Fluorescent Azide) Fix->Click Flow 5. Flow Cytometry Acquisition Click->Flow

Step-by-step workflow of the EdU incorporation assay for monitoring active DNA synthesis.

Protocol: Click-Chemistry EdU Flow Cytometry Assay

Self-Validating Assay Design: This protocol demands three critical controls: an unstained control (to set background autofluorescence gating), a vehicle-treated positive control (to define the maximum proliferating S-phase population), and a strict doublet-exclusion gating strategy (FSC-A vs. FSC-H) to prevent false DNA-content readings 7.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., HCT-116 or MDA-MB-231) in 6-well plates at 1×105 cells/well. Allow 24 hours for adherence. Treat with the pyrimidine analog (e.g., 5-FU) for 48-72 hours.

  • EdU Pulse: Add EdU directly to the culture media to a final concentration of 10 µM. Incubate for 2 hours under standard culture conditions (37°C, 5% CO2) .

  • Harvest & Fixation: Trypsinize cells, wash with 1% BSA in PBS, and fix using 4% paraformaldehyde for 15 minutes at room temperature []().

  • Permeabilization: Wash cells and permeabilize using a saponin-based buffer (e.g., 0.1% Triton X-100 or manufacturer-provided wash reagent) for 20 minutes .

  • Click Reaction: Resuspend the cell pellet in 500 µL of Click-iT reaction cocktail (containing PBS, copper catalyst, fluorescent azide dye such as Alexa Fluor 488, and reducing agent additive). Incubate for 30 minutes in the dark at room temperature 7.

  • DNA Counterstaining (Optional but Recommended): Add a DNA intercalating dye (e.g., Propidium Iodide or DAPI) to analyze total DNA content and differentiate cell cycle phases (G1, S, G2/M) 7.

  • Flow Cytometry Analysis: Acquire at least 10,000 single-cell events. Active DNA synthesis is quantified by the percentage of cells positive for the fluorescent azide dye.

Quantitative Data Presentation: Reference Benchmarks

To benchmark novel pyrimidine compounds, it is crucial to compare their efficacy against clinical standards like 5-Fluorouracil (5-FU). The table below summarizes the established IC50 values of 5-FU across various human cancer cell lines, demonstrating the wide therapeutic window dictated by tissue origin and acquired resistance mechanisms.

Cell LineTissue OriginPhenotype / CharacteristicsExposure TimeIC50 Value (µM)
HT-29 Colorectal AdenocarcinomaSensitive to antimetabolites72 hours~0.41 µM 9
SK-BR-3 Breast AdenocarcinomaHER2-positive72 hours~8.34 µM 10
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (TNBC)72 hours~29.9 µM 11
MDA-MB-231/5-FU Breast Adenocarcinoma5-FU Acquired Resistance72 hours~165.5 µM [[11]]()

Note: IC50 values for pyrimidine analogs are highly dependent on assay duration and the specific metabolic state of the cell line during the exponential growth phase.

References

  • Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Longdom.[Link]

  • Antimetabolite Chemotherapy | Concise Medical Knowledge. Lecturio.[Link]

  • Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors. NIH PMC.[Link]

  • Pharmacological and Toxicological Evaluation of a New Series of Thymidylate Synthase Inhibitors as Anticancer Agents. IIAR Journals.[Link]

  • Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed.[Link]

  • Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay. NIH PMC.[Link]

  • EdU T Cell Proliferation Assay for Flow Cytometry. Baseclick.[Link]

  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. OAText.[Link]

  • Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil. NIH PMC.[Link]

  • Establishment of a 5-fluorouracil-resistant triple-negative breast cancer cell line. Spandidos Publications.[Link]

Sources

Introduction: The Promise of Pyrimidine Scaffolds in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Methodologies for Screening the Antifungal Activity of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a myriad of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a cornerstone in medicinal chemistry.[2] While their applications as anticancer, antibacterial, and antiviral agents are well-documented, there is a burgeoning interest in their potential to combat fungal infections.[2][3] The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, necessitates the exploration of novel chemical entities.[4] Pyrimidine derivatives offer a promising avenue for the development of new fungicides for both clinical and agricultural applications.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and application notes for the systematic screening of pyrimidine derivatives to identify and characterize their antifungal properties. The methodologies outlined herein are designed to establish a robust, self-validating workflow, from initial high-throughput screening to preliminary safety and selectivity assessment.

Part 1: In Vitro Primary Screening - The Foundation of Antifungal Discovery

The initial phase of screening is designed to efficiently identify pyrimidine derivatives with demonstrable antifungal activity. The choice of assay depends on the specific research goals, the fungal species being targeted, and the required throughput. We will detail two gold-standard methodologies: the quantitative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the more rapid agar-based diffusion assays for initial qualitative screening.

The Causality Behind Method Selection
  • Broth Microdilution: This method is the reference standard for quantitative antifungal susceptibility testing (AFST), as established by the Clinical and Laboratory Standards Institute (CLSI).[7] It provides a specific value (the MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4] This quantitative data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

  • Agar Diffusion Assays: These methods, including disk and well diffusion, are technically simpler and less expensive, making them ideal for screening large numbers of compounds.[8][9] They rely on the principle of the compound diffusing through an agar medium and creating a zone of growth inhibition. The size of this zone provides a qualitative or semi-quantitative measure of antifungal activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M38-A reference method for filamentous fungi (molds) and can be modified for yeasts.[7][10] The objective is to determine the MIC of the pyrimidine derivatives.

Workflow for Broth Microdilution Assay

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of pyrimidine derivatives in DMSO A1 Perform serial 2-fold dilutions of compounds in a 96-well microplate P1->A1 Dispense & Dilute P2 Prepare standardized fungal inoculum (e.g., 0.5 McFarland) A2 Add fungal inoculum to each well P2->A2 Inoculate P3 Prepare 2X RPMI-1640 broth medium P3->A2 A1->A2 A3 Include positive (drug) and negative (no drug) controls A2->A3 A4 Incubate plates at specified temperature and duration A3->A4 D1 Visually or spectrophotometrically read the plates A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology:
  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strain (e.g., Aspergillus fumigatus, Candida albicans) on an appropriate agar medium (e.g., Potato Dextrose Agar) for a specified time (e.g., 7 days for molds).[10]

    • Prepare a spore or cell suspension in sterile saline containing 0.05% Tween 80.

    • Adjust the suspension's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This can be done using a spectrophotometer (68-82% transmittance at 530 nm).[10]

    • Further dilute this suspension as per CLSI guidelines to achieve the final desired inoculum concentration in the assay plate (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Preparation of Pyrimidine Derivatives:

    • Prepare a stock solution of each pyrimidine derivative, typically at 10 mg/mL or 10 mM, in dimethyl sulfoxide (DMSO).

    • Create an intermediate dilution series of the compounds in the assay medium (e.g., RPMI-1640).

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of the appropriate culture medium (e.g., RPMI-1640 buffered with MOPS) to wells 2 through 12.

    • Add 200 µL of the highest concentration of the pyrimidine derivative to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at the optimal temperature for the fungal species (e.g., 35°C for Candida spp. and Aspergillus spp.).

    • Incubation times vary: 24-48 hours for yeasts and 48-72 hours for most molds.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth (for fungicidal compounds) or a significant (≥50%) reduction in growth compared to the growth control (for fungistatic compounds).[4] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Agar Disk Diffusion Assay

This method is excellent for initial, high-throughput screening to quickly identify active compounds.[8][12]

Detailed Step-by-Step Methodology:
  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) or another suitable medium (e.g., Potato Dextrose Agar) and pour it into sterile Petri dishes to a uniform thickness.[13]

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a standardized fungal inoculum as described in Protocol 1.

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a lawn of fungal growth.

  • Disk Application:

    • Sterilize paper disks (6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the pyrimidine derivative solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent (e.g., DMSO) to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., Amphotericin B, Voriconazole) and a negative control disk (impregnated with DMSO only).

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature (e.g., 30-35°C) for 24-72 hours, depending on the fungal growth rate.[8]

  • Result Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters (mm). A larger zone diameter generally indicates higher antifungal activity.

Parameter Broth Microdilution Agar Disk Diffusion
Principle Serial dilution in liquid brothDiffusion from a disk on solid agar
Output Quantitative (MIC in µg/mL)Qualitative/Semi-quantitative (Zone Diameter in mm)
Throughput Moderate to HighHigh
Standardization CLSI Guidelines (M38, M27)[7][14]CLSI Guidelines (M44 for yeasts)[15]
Primary Use Potency determination, SAR studiesPrimary screening, resistance screening

Part 2: Secondary Screening - Assessing Selectivity and Safety

A potent antifungal compound is only useful if it is not toxic to host cells. Therefore, a crucial next step is to assess the cytotoxicity of the active pyrimidine derivatives against a mammalian cell line.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout Assay Readout cluster_final_analysis Data Analysis C1 Culture mammalian cells (e.g., MRC-5, HepG2) in appropriate medium C2 Seed cells into a 96-well plate and allow them to adhere overnight C1->C2 T2 Replace old medium with medium containing the compounds C2->T2 T1 Prepare serial dilutions of pyrimidine derivatives T1->T2 T3 Incubate for 24-48 hours T2->T3 R1 Add MTT reagent to each well and incubate T3->R1 R2 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals R1->R2 R3 Read absorbance at ~570 nm using a plate reader R2->R3 F1 Calculate percentage of cell viability R3->F1 F2 Determine IC50: Concentration causing 50% inhibition of viability F1->F2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology:
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., MRC-5 normal human lung fibroblasts, HepG2 liver carcinoma cells) in the recommended medium (e.g., DMEM with 10% FBS).[1]

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the active pyrimidine derivatives in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity.

    • Incubate for 24 to 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The Selectivity Index

The results from the cytotoxicity assay are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

The Selectivity Index (SI) is then calculated to gauge the compound's specificity for the fungal pathogen over host cells.

SI = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the fungus than to mammalian cells.

Compound MIC vs. C. albicans (µg/mL) IC50 vs. MRC-5 cells (µg/mL) Selectivity Index (SI)
Pyrimidine-A812816
Pyrimidine-B16644
Amphotericin B0.52.55

In this example, Pyrimidine-A shows high selectivity and is a promising candidate for further investigation.

Part 3: Advanced Characterization - A Glimpse into In Vivo Efficacy

Promising candidates with high potency (low MIC) and high selectivity (high SI) can be advanced to preclinical in vivo models. These models are essential for evaluating a compound's efficacy in a complex biological system.[16]

A commonly used model is the murine model of disseminated candidiasis .[17][18] In this model, mice are infected systemically with a pathogenic strain of Candida albicans. The test compounds are then administered, and efficacy is evaluated based on two primary endpoints:

  • Survival Rate: The ability of the compound to prolong the survival of infected mice compared to an untreated control group.[17]

  • Fungal Burden Reduction: The quantification of the fungal load (in Colony-Forming Units, or CFU) in target organs like the kidneys, brain, and lungs.[17][18]

Successfully demonstrating efficacy in such a model is a critical milestone in the journey of a new antifungal agent toward clinical consideration.

Conclusion

The screening pipeline presented here provides a systematic and robust framework for the evaluation of pyrimidine derivatives as potential antifungal agents. By progressing from high-throughput in vitro screening to quantitative potency determination and essential safety profiling, researchers can efficiently identify lead compounds. This structured approach, grounded in standardized methodologies, ensures the generation of reliable and reproducible data, paving the way for the development of the next generation of much-needed antifungal therapies.

References

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Benchchem. (n.d.). In Vivo Efficacy Model for a Novel Antifungal Agent: Application Notes and Protocols.
  • PMC. (n.d.). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes.
  • Brieflands. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab.
  • PubMed. (n.d.). In vivo models: evaluating antifungal agents.
  • ASM Journals. (n.d.). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin.
  • PubMed. (2007). Multicenter evaluation of a new disk agar diffusion method for susceptibility testing of filamentous fungi with voriconazole, posaconazole, itraconazole, amphotericin B, and caspofungin.
  • ASM Journals. (n.d.). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes.
  • PMC. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • Creative Biolabs. (2025). Antifungal Drug Localized Infection Modeling & Evaluation Service.
  • CLSI. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • PubMed. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Consensus. (2020). Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549).
  • Al-Nahrain University. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PMC. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • Frontiers. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
  • (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
  • MDPI. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety.

Sources

Application Note: Antiviral Activity Evaluation of Trifluoromethylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

Trifluoromethylpyrimidines (TFMPs) represent a highly versatile and potent class of heterocyclic compounds in modern antiviral drug discovery [1]. The strategic incorporation of the strongly electronegative and lipophilic trifluoromethyl ( −CF3​ ) group onto the pyrimidine core fundamentally alters the physicochemical profile of the scaffold [2].

From a mechanistic perspective, the −CF3​ group serves three critical functions:

  • Enhanced Membrane Permeability: By increasing the partition coefficient (LogP), TFMPs exhibit superior penetration into host cells and restricted compartments (e.g., the central nervous system, a known viral reservoir for HIV) [3].

  • Metabolic Stability: The robust carbon-fluorine bonds provide steric and electronic shielding, protecting the pyrimidine core from rapid oxidative degradation by cytochrome P450 enzymes, thereby extending the compound's half-life [2].

  • Target Affinity: The electron-withdrawing nature of the −CF3​ group modulates the pKa of adjacent functional groups, optimizing hydrogen bonding and hydrophobic interactions with viral targets, such as the Tobacco Mosaic Virus coat protein (TMV-CP) or host immune receptors like Toll-like receptor 8 (TLR8)[1][4].

Immunomodulatory Antiviral Mechanisms (TLR8 Modulation)

Certain TFMP derivatives act as negative modulators of TLR8. During severe RNA viral infections (e.g., Influenza, SARS-CoV-2), excessive TLR8 activation by viral ssRNA can trigger a hyper-inflammatory "cytokine storm." TFMPs antagonize this endosomal receptor, effectively decoupling viral presence from runaway host inflammation [4].

TLR8_Pathway ssRNA Viral ssRNA TLR8 TLR8 Endosomal Receptor ssRNA->TLR8 Activates MyD88 MyD88 Adaptor Protein TLR8->MyD88 Signals TFMP TFMP Derivative (Negative Modulator) TFMP->TLR8 Antagonizes Inhibition Suppression of Cytokine Storm TFMP->Inhibition Leads to NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Cytokines->Inhibition

Figure 1: Mechanism of Action: TFMP-mediated antagonism of the TLR8 signaling pathway to prevent viral-induced cytokine storms.

Quantitative Data Summary

The biological evaluation of TFMPs spans both agricultural (plant viruses) and clinical (human pathogens) applications. Table 1 summarizes the benchmarked efficacy of leading TFMP derivatives.

Table 1: Antiviral Activity Profiles of Selected TFMP Derivatives

Compound / ScaffoldTarget VirusAssay TypeActivity MetricEfficacyReference
Compound 5j TMV (Plant)In vivo (Curative) EC50​ 126.4μg/mL [1]
Compound 5m TMV (Plant)In vivo (Protective) EC50​ 103.4μg/mL [1]
Ningnanmycin (Control) TMV (Plant)In vivo (Curative) EC50​ >150.0μg/mL [1]
Compound 14 Human TLR8In vitro (Cellular) IC50​ 6.5μM [4]
Compound 53 Human TLR8In vitro (Cellular) IC50​ 6.2μM [4]
Fluorinated Chromanone Influenza A (H1N1)In vitro (CPE) IC50​ 6.0μM [5]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and orthogonal validation steps to distinguish true antiviral efficacy from artifactual cytotoxicity.

Protocol A: In Vivo Antiviral Evaluation Against TMV (Half-Leaf Spot Method)

Causality & Rationale: The half-leaf spot method is the gold standard for evaluating agricultural antivirals. By utilizing the left and right halves of the same leaf for treatment and control, this assay inherently normalizes for biological variations in plant age, light exposure, and nutrient status [1][2].

Materials:

  • Nicotiana glutinosa (Tobacco plants, 5-6 leaf stage).

  • TMV inoculum ( 6×10−3 mg/mL ).

  • Carborundum (abrasive agent).

  • Test TFMP compounds dissolved in DMSO/Tween-80 (final concentration 500μg/mL ).

Step-by-Step Procedure:

  • Inoculation: Lightly dust the upper leaves of the tobacco plant with carborundum. Gently rub the TMV inoculum onto the entire surface of the leaves using a soft brush.

  • Curative Treatment (Post-Infection): Allow the virus to establish for 2-3 days. Apply the test TFMP solution to the right half of the inoculated leaves. Apply the solvent control (DMSO/Tween-80 in water) to the left half.

  • Protective Treatment (Pre-Infection): Alternative workflow. Smear the TFMP solution on the right half of healthy leaves. Wait 24 hours, then inoculate the entire leaf with TMV.

  • Incubation: Transfer plants to a greenhouse environment (25°C, 12h light/dark cycle) for 3-4 days.

  • Quantification: Count the number of local necrotic lesions on both halves of the leaf.

  • Validation & Calculation: Calculate the inhibition rate ( I ) using the formula:

    I(%)=[(C−T)/C]×100

    (Where C = average lesions on control half, T = average lesions on treated half).

TMV_Workflow Inoculation 1. TMV Inoculation (Carborundum Abrasion) Incubation 2. Viral Establishment (2-3 Days) Inoculation->Incubation Treatment 3. TFMP Application (Right Half of Leaf) Incubation->Treatment Observation 4. Lesion Counting (3-4 Days Post-Treatment) Treatment->Observation Analysis 5. Inhibition Rate & EC50 Calculation Observation->Analysis

Figure 2: Workflow for the In Vivo Half-Leaf Spot Method evaluating TFMP efficacy against TMV.

Protocol B: In Vitro Evaluation Against Influenza A (H1N1) via CPE Reduction Assay

Causality & Rationale: Antiviral compounds must inhibit viral replication without killing the host cell. The Cytopathic Effect (CPE) reduction assay quantifies both parameters simultaneously. Calculating the Selectivity Index ( SI=CC50​/IC50​ ) is a mandatory validation step; an SI>10 is generally required to confirm that the observed antiviral activity is target-specific rather than a result of broad cytotoxicity [5].

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Influenza A/Puerto Rico/8/34 (H1N1) virus.

  • MTT or CellTiter-Glo® viability reagent.

Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Viral Infection: Remove media and wash cells with PBS. Infect cells with H1N1 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour to allow viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Add serial dilutions of the TFMP derivatives (e.g., 0.1μM to 100μM ) in infection medium containing TPCK-treated trypsin.

    • Controls Required: Mock-infected cells (Cell Control), Virus-infected cells without drug (Virus Control), and a known antiviral standard (e.g., Oseltamivir).

  • Incubation: Incubate for 72 hours until the Virus Control wells show >80% CPE (cell rounding, detachment).

  • Viability Assessment: Add MTT reagent to all wells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Determine the IC50​ (concentration inhibiting 50% of viral-induced cell death) and CC50​ (concentration causing 50% toxicity in uninfected cells).

CPE_Workflow Cell 1. MDCK Cell Seeding Infection 2. H1N1 Infection (MOI 0.01) Cell->Infection Treatment 3. TFMP Addition (Serial Dilution) Infection->Treatment Incubation 4. 72h Incubation (37°C, 5% CO2) Treatment->Incubation Viability 5. Viability Assay (MTT/MTS) Incubation->Viability Index 6. Calculate IC50, CC50, and SI Viability->Index

Figure 3: High-throughput Cytopathic Effect (CPE) Reduction Assay workflow for evaluating human antiviral efficacy and cellular toxicity.

Protocol C: Target Binding Validation via Microscale Thermophoresis (MST)

Causality & Rationale: Phenotypic assays (Protocols A & B) confirm efficacy, but do not prove direct target engagement. MST is utilized to validate the physical binding between the TFMP and the viral target (e.g., TMV-CP). MST detects changes in the hydration shell, charge, or size of a fluorescently labeled protein when a ligand binds, offering a highly sensitive, immobilization-free measurement of the dissociation constant ( Kd​ ) [1].

Step-by-Step Procedure:

  • Protein Labeling: Fluorescently label the purified viral target protein (e.g., TMV-CP) using an NHS-ester dye targeting primary amines.

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of the TFMP compound in assay buffer (e.g., PBS with 0.05% Tween-20 to prevent aggregation).

  • Incubation: Mix the constant concentration of labeled protein (typically 10-50 nM) with the TFMP dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Load the samples into MST glass capillaries. Analyze using an MST instrument (e.g., NanoTemper Monolith) at 20-40% excitation power and medium MST power.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration to derive the Kd​ , confirming direct target engagement.

References

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 1

  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Benchchem. 2

  • 5-Iodo-2-(trifluoromethyl)pyrimidine Applications and Bioactivity. Benchchem. 3

  • Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure–activity relationships. ResearchGate. 4

  • Antiviral activity against H1N1 A/Puerto Rico/8/34 influenza virus and cytotoxicity of the synthesized 1,2,3-triazolyl nucleoside analogues. ResearchGate. 5

Sources

anticancer screening of 5-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Anticancer Screening and Mechanistic Evaluation of 5-Substituted Pyrimidine Derivatives

Introduction & Scientific Rationale

The pyrimidine scaffold is a ubiquitous and privileged pharmacophore in oncology, forming the core of endogenous nucleic acids and clinically validated chemotherapeutics like 5-fluorouracil (5-FU) and gemcitabine[1]. Recent structure-activity relationship (SAR) studies have demonstrated that targeted modifications—specifically at the C5-position of the pyrimidine ring—yield highly potent, multi-targeted anticancer agents[2].

Depending on the specific functional groups introduced, 5-substituted pyrimidines can act as tubulin polymerization inhibitors, cyclin-dependent kinase (CDK) inhibitors, or dual dihydrofolate reductase/thymidylate synthase (DHFR/TS) inhibitors[1][2]. This application note provides drug development professionals with a comprehensive, self-validating protocol for the in vitro screening and mechanistic deconvolution of novel 5-substituted pyrimidine libraries.

Mechanistic Grounding

Before initiating high-throughput screening, it is critical to contextualize the primary molecular targets of the 5-substituted pyrimidine pharmacophore to ensure the correct downstream validation assays are selected:

  • Tubulin Polymerization Inhibition: Derivatives featuring a trimethoxyphenyl group at the C5-position frequently bind to the colchicine site of β-tubulin[2]. This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Kinase Inhibition (CDK9/EGFR): The planar pyrimidine core mimics the purine ring of ATP, allowing it to competitively bind the catalytic pocket of kinases[1]. Substitutions at C5 and C2 dictate selectivity, particularly toward CDK9, halting transcription[2].

  • Folate Pathway Blockade: 2,4-diamino-5-substituted pyrimidines act as non-classical lipophilic antifolates[1]. They simultaneously inhibit DHFR and TS, depleting dTMP pools and causing lethal DNA damage.

Mechanism Compound 5-Substituted Pyrimidines Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibits CDK Cyclin-Dependent Kinases (CDK9) Compound->CDK Inhibits DHFR DHFR / Thymidylate Synthase Compound->DHFR Inhibits Arrest1 Microtubule Depolymerization Tubulin->Arrest1 Arrest2 Transcription Halt & Cell Cycle Arrest CDK->Arrest2 Arrest3 dTMP Depletion & DNA Damage DHFR->Arrest3 Apoptosis Apoptosis (Programmed Cell Death) Arrest1->Apoptosis Arrest2->Apoptosis Arrest3->Apoptosis

Caption: Mechanistic pathways of 5-substituted pyrimidines inducing cancer cell apoptosis.

Experimental Workflow & Protocols

Workflow Phase1 Phase 1: Cytotoxicity (MTT/SRB Assays) Phase2 Phase 2: Target Assays (Tubulin, Kinase, DHFR) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Cell Cycle & Apoptosis (Flow Cytometry) Phase2->Phase3 Target Validated Hit Hit Identification & Lead Optimization Phase3->Hit Apoptosis Confirmed

Caption: Step-by-step in vitro screening workflow for 5-substituted pyrimidine derivatives.

Phase 1: High-Throughput Cytotoxicity Screening (SRB Assay)

Expertise & Causality: While MTT relies on mitochondrial metabolic activity, the Sulforhodamine B (SRB) assay measures total cellular protein content. For 5-substituted pyrimidines that may act as kinase inhibitors and artificially suppress mitochondrial dehydrogenases without immediate cell death, SRB provides a more reliable, artifact-free readout for true cell viability.

Protocol: SRB Assay for Adherent Cell Lines (e.g., A549, MCF-7, BEL-7402)

  • Cell Seeding: Seed cells at a density of 4,000–5,000 cells/well in 96-well plates using appropriate media (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted pyrimidine derivatives in DMSO (ensure final DMSO concentration is <0.5% to prevent solvent toxicity). Treat cells for 72 h. Include 5-Fluorouracil (5-FU) or Doxorubicin as a positive control.

  • In Situ Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the culture media in the wells. Incubate at 4°C for 1 h to fix the cells.

  • Staining: Wash plates 4 times with deionized water and air dry. Add 50 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 min at room temperature in the dark.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid until the effluent is clear. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a plate shaker for 10 min.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phase 2: Target-Specific Validation (Tubulin Polymerization Assay)

Expertise & Causality: To confirm that the cytotoxicity observed in Phase 1 is driven by microtubule destabilization (a common mechanism for 5-aryl substituted pyrimidines[2]), a cell-free tubulin polymerization assay is required. This isolates the direct biochemical interaction from downstream cellular effects.

Protocol: Cell-Free Tubulin Polymerization

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Reaction Assembly: Mix purified porcine brain tubulin (final concentration 3 mg/mL) with the test compounds (at 1×, 5×, and 10× their IC₅₀ values).

  • Kinetic Readout: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes[2].

  • Data Interpretation: An increase in absorbance corresponds to the formation of microtubules[2]. Active 5-substituted pyrimidines will flatten the curve compared to the DMSO vehicle control, confirming colchicine-site binding.

Phase 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Expertise & Causality: Cytotoxic agents can cause cell death via apoptosis or necrosis. Annexin V/Propidium Iodide (PI) double staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Research indicates that potent pyrimidine derivatives can increase the number of cells in the apoptotic phase to over 70%[3].

Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Treat cancer cells with the test compound at 1× and 2× IC₅₀ concentrations for 48 h.

  • Harvesting (Critical Step): Collect both floating (apoptotic) and adherent cells using an enzyme-free cell dissociation buffer. Trypsin can cleave phosphatidylserine on the outer membrane leaflet, leading to false-negative Annexin V readings.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 min at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Quantify the percentage of cells in the apoptotic quadrants.

Data Presentation: Representative Screening Metrics

The following table summarizes expected pharmacological profiles and baseline IC₅₀ values based on recent literature for highly active 2,4,5-substituted pyrimidines[3][4].

Compound Class / SubstitutionPrimary TargetCell LineIC₅₀ (µM)Mechanism of Action
2,4,5-Substituted Pyrimidine Broad-spectrumBEL-7402 (Liver)< 0.10Cell Proliferation Inhibition
5-Substituted Pyrimidine-Hydrazone Apoptosis InductionMCF-7 (Breast)1.85Apoptosis (>70% at 10 µM)
5-Trimethoxyphenyl Pyrimidine β-TubulinA549 (Lung)3.62Microtubule Depolymerization
5-Fluorouracil (Positive Control) TS / RNABroad Panel2.0 - 15.0dTMP Depletion / DNA Damage

References

  • BenchChem. Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships. BenchChem Technical Guides.

  • Xie, F., et al. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 2009.

  • National Institutes of Health (NIH / PMC). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. 2021.

  • Oriental Journal of Chemistry. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-(Chloromethyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Help Desk. As senior researchers and drug development professionals, we frequently audit failed pyrimidine syntheses. While 5-(chloromethyl)pyrimidine is a highly versatile building block in medicinal chemistry, its synthesis is notoriously fraught with chemoselectivity and stability issues.

This technical guide bypasses generic advice to directly address the causality behind common byproducts—such as over-chlorination, ether dimerization, and auto-polymerization—while providing a self-validating framework for your next experiment.

Mechanistic Pathways & Byproduct Origins

To troubleshoot effectively, we must first visualize the competing reaction pathways. The diagram below illustrates the two primary synthetic routes and the mechanistic dead-ends that lead to common byproducts.

G A 5-Methylpyrimidine C Radical Chlorination (NCS, AIBN) A->C B 5-(Hydroxymethyl)pyrimidine D Hydroxyl Substitution (SOCl2, DCM) B->D E 5-(Chloromethyl)pyrimidine (Free Base - Unstable) C->E Desired Route F 5-(Dichloromethyl)pyrimidine (Over-chlorination) C->F Side Reaction D->E Desired Route H Bis(pyrimidin-5-ylmethyl) ether (Dimerization) D->H Side Reaction (Low SOCl2) G Quaternary Ammonium Oligomers (Degradation) E->G Intermolecular S_N2 (Room Temp) I HCl (Gas or ethereal) (Stabilization) E->I J 5-(Chloromethyl)pyrimidine Hydrochloride (Stable Target) I->J

Reaction pathways for 5-(chloromethyl)pyrimidine synthesis highlighting byproduct formation.

Troubleshooting FAQs: Byproducts & Degradation

Q1: I am starting from 5-methylpyrimidine. Why does my crude NMR show a complex mixture of mono- and di-chlorinated products? A: This is a fundamental limitation of radical chlorination. When using N-chlorosuccinimide (NCS) and AIBN, the radical intermediate lacks fine selectivity.

  • Causality: The bond dissociation energy of the benzylic C-H bond does not increase sufficiently after the first halogenation to prevent a second radical propagation step. This leads directly to 5-(dichloromethyl)pyrimidine, a well-documented byproduct in the synthesis of chiral tetraarylmethanes (1[1]).

  • Solution: If high purity is required without tedious alumina column chromatography, abandon the radical route. Instead, utilize the hydroxyl substitution route starting from 5-(hydroxymethyl)pyrimidine using thionyl chloride ( SOCl2​ ), a standard protocol in the synthesis of pyrimidinyl sulfone derivatives (2[2]).

Q2: My isolated product turns into a dark, insoluble tar after a few hours at room temperature. What is happening? A: You are observing the auto-polymerization of the free base.

  • Causality: 5-(chloromethyl)pyrimidine contains both a highly electrophilic chloromethyl group and nucleophilic pyrimidine nitrogen atoms. At room temperature, the nitrogen of one pyrimidine ring undergoes an intermolecular SN​2 attack on the chloromethyl carbon of another molecule. This cascade forms quaternary ammonium oligomers, presenting as an intractable black tar.

  • Solution: The product must be isolated and stored as a hydrochloride salt, which is the industry standard for commercial distribution (3[3]). Protonating the pyrimidine nitrogens with HCl ties up their lone pairs, rendering them non-nucleophilic and completely shutting down the degradation pathway.

Q3: I am using the SOCl2​ route, but LC-MS shows a significant mass peak corresponding to a dimer. How do I prevent this? A: The byproduct is bis(pyrimidin-5-ylmethyl) ether.

  • Causality: This occurs when the reaction is starved of the chlorinating agent. Unreacted 5-(hydroxymethyl)pyrimidine acts as an oxygen nucleophile and attacks the newly formed 5-(chloromethyl)pyrimidine before it can be isolated.

  • Solution: Ensure a strict stoichiometric excess of SOCl2​ (typically 1.5 to 2.0 equivalents) and maintain low temperatures (0 °C) during the initial addition to control the reaction kinetics.

Quantitative Route Comparison

To guide your synthetic planning, the following table summarizes the quantitative differences between the two primary methodologies.

Synthesis RouteReagentsMajor ByproductsTypical Purity (Crude)Scalability & Notes
Radical Chlorination 5-Methylpyrimidine, NCS, AIBN5-(Dichloromethyl)pyrimidine, unreacted starting material~50-60%Poor. Requires tedious alumina column chromatography to separate mono- vs. di-chlorinated species.
Hydroxyl Substitution 5-(Hydroxymethyl)pyrimidine, SOCl2​ , DCMBis(pyrimidin-5-ylmethyl) ether (if SOCl2​ is limiting)>90%Excellent. Byproducts ( SO2​ , HCl ) are volatile. Product is directly isolated as the stable HCl salt.

Validated Standard Operating Procedure (SOP)

Based on the superior purity profile of the hydroxyl substitution route, we recommend the following self-validating protocol for synthesizing the stable hydrochloride salt.

Workflow S1 1. Dissolve Alcohol in DCM S2 2. Add SOCl2 Dropwise at 0°C S1->S2 S3 3. Stir at RT for 2 Hours S2->S3 S4 4. Concentrate in vacuo S3->S4 S5 5. Triturate with Et2O S4->S5 S6 6. Filter & Dry (HCl Salt) S5->S6

Step-by-step experimental workflow for synthesizing 5-(chloromethyl)pyrimidine hydrochloride.

Step-by-Step Methodology

Objective: Convert 5-(hydroxymethyl)pyrimidine to 5-(chloromethyl)pyrimidine hydrochloride with >95% purity.

  • Step 1: Dissolution

    • Action: Suspend 5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under a nitrogen atmosphere.

    • Self-Validation Check: The starting material may not fully dissolve immediately. A cloudy suspension at this stage is normal and will clear as the reaction initiates.

  • Step 2: Chlorination

    • Action: Cool the mixture to 0 °C using an ice bath. Add Thionyl chloride ( SOCl2​ , 2.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the chlorosulfite intermediate and prevents the ether dimerization byproduct.

    • Self-Validation Check: You will observe the immediate evolution of SO2​ and HCl gas (bubbling). The solution will transition to a clear, homogeneous state.

  • Step 3: Maturation

    • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (Alumina plates, EtOAc/Hexane). The polar alcohol baseline spot must completely disappear before proceeding.

  • Step 4: Concentration

    • Action: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl2​ .

    • Causality: Removing excess SOCl2​ prevents side reactions during storage. Crucially, the in situ generated HCl ensures the product remains protonated as a stable salt during concentration.

  • Step 5: Trituration & Isolation

    • Action: Suspend the crude residue in anhydrous diethyl ether ( Et2​O ) and stir vigorously for 15 minutes. Filter the resulting solid under a nitrogen blanket and dry under high vacuum.

    • Self-Validation Check: The ether wash removes any non-polar impurities. The resulting solid should be a free-flowing, off-white powder. Diagnostic test: Dissolve a 1 mg aliquot in water; the pure HCl salt will dissolve instantly and completely, whereas polymeric degradation byproducts will leave insoluble residues.

References

  • Title: Synthesis, Chiroptical Properties, and Absolute Configuration Determination of a Chiral Tetraarylmethane Derivative (AJOC_14_1_〇.docx)
  • Title: WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives Source: Google Patents URL
  • Title: 5-(Chloromethyl)

Sources

Pyrimidine Synthesis Core Facility: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthesis protocols. My aim is to provide not just procedural solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Yields

This section directly addresses the most common issues encountered during pyrimidine synthesis, offering explanations and actionable solutions.

Question 1: My Biginelli reaction is resulting in a low yield of the target dihydropyrimidinone (DHPM). What are the most likely causes?

Answer:

Low yields in the Biginelli reaction, a cornerstone of pyrimidine synthesis, are frequently traced back to a few key areas: catalyst choice, solvent polarity, and temperature control.

  • Catalyst Inefficiency or Degradation: The classical Biginelli reaction uses a strong protic acid like HCl. However, modern variations often employ Lewis acids for milder conditions and improved yields. If you are experiencing low yields, your Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, LiClO₄) may be inactive. Many Lewis acids are moisture-sensitive and can be deactivated by water in your solvents or on your glassware.

    • Troubleshooting Action:

      • Ensure all glassware is rigorously dried in an oven before use.

      • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent if you suspect water contamination.

      • Purchase a fresh batch of the Lewis acid catalyst or use a recently opened bottle.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and equilibrium positions. While the original Biginelli reaction was often performed without a solvent or in ethanol, solvent-free conditions can sometimes lead to charring and side product formation, whereas using a solvent that doesn't adequately dissolve all reactants can hinder the reaction.

    • Troubleshooting Action: For reactants with poor solubility, consider switching to a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). A comparative study of solvents showed that acetonitrile often provides a good balance of solubility and reaction rate for a variety of substrates.

  • Reaction Temperature: While heating is typically required, excessive temperatures can promote side reactions, such as the self-condensation of the β-ketoester or aldehyde, or decomposition of the product.

    • Troubleshooting Action: Run a temperature optimization screen. Start from a lower temperature (e.g., 60 °C) and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and side product formation.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate from my desired pyrimidine product. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple byproducts is a common purification challenge. In many pyrimidine syntheses, particularly multicomponent reactions, several side reactions can occur concurrently.

  • Common Byproducts:

    • Knoevenagel Adduct: Formed from the condensation of the aldehyde and the active methylene compound (e.g., ethyl acetoacetate). This is often a major byproduct if the urea/thiourea component is not incorporated efficiently.

    • Hantzsch-type Pyridine Byproduct: This can arise from the reaction of the aldehyde with two equivalents of the β-ketoester, followed by cyclization with ammonia (if present as an impurity or from urea decomposition).

    • Self-Condensation Products: Aldehyd or ketoester self-condensation can occur, especially under harsh acidic or basic conditions.

  • Minimization Strategies:

    • Order of Addition: The sequence in which you add your reactants matters. Pre-mixing the aldehyde and the β-ketoester before adding the urea and catalyst can sometimes favor the formation of the Knoevenagel adduct. Try adding the urea or thiourea to the reaction mixture first, or adding all components together before introducing the catalyst.

    • Stoichiometry Control: While a 1:1:1 stoichiometry is typical for the Biginelli reaction, a slight excess of the urea component (e.g., 1.2 to 1.5 equivalents) can sometimes drive the reaction towards the desired DHPM product by ensuring the intermediate formed from the aldehyde and β-ketoester is efficiently trapped.

The logical flow for diagnosing these issues can be visualized as follows:

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Troubleshooting Pathways start Low Yield or Complex Mixture check_reactants 1. Verify Starting Material Purity start->check_reactants Purity Issue? check_conditions 2. Review Reaction Conditions start->check_conditions Procedural Issue? analyze_byproducts 3. Identify Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts Mixture Issue? sol_reactants Purify/Replace Reagents check_reactants->sol_reactants sol_catalyst Change Catalyst (Lewis vs. Brønsted) check_conditions->sol_catalyst sol_solvent Optimize Solvent (Polarity, Anhydrous) check_conditions->sol_solvent sol_temp Adjust Temperature check_conditions->sol_temp sol_stoich Modify Stoichiometry (e.g., excess urea) analyze_byproducts->sol_stoich end Improved Yield sol_reactants->end Re-run Reaction sol_catalyst->end Re-run Reaction sol_solvent->end Re-run Reaction sol_temp->end Re-run Reaction sol_stoich->end Re-run Reaction

Caption: Troubleshooting flowchart for low yield in pyrimidine synthesis.

Question 3: My purification by column chromatography is giving poor separation, or I'm losing a significant amount of product on the column.

Answer:

Purification of pyrimidine derivatives can be challenging due to their polarity and potential for interaction with silica gel.

  • Tailing on Silica Gel: Pyrimidines, especially those with free N-H groups, are basic and can interact strongly with the acidic surface of standard silica gel, leading to significant tailing and poor separation.

    • Troubleshooting Action:

      • Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% v/v). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reversed-phase silica gel if your compound is sufficiently non-polar.

  • Product Insolubility and Recrystallization: Often, the crude product crashes out of the reaction mixture upon cooling. This presents an excellent opportunity to purify by recrystallization instead of chromatography, which is often more efficient for crystalline solids.

    • Troubleshooting Action: Perform small-scale solvent screening to find a suitable recrystallization solvent. A good solvent will dissolve your product when hot but not when cold, while leaving impurities dissolved at all temperatures. Common solvents for DHPMs include ethanol, isopropanol, or ethyl acetate.

Part 2: In-Depth Protocols and Methodologies

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a robust starting point for the synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Lewis Acid Catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃) (10 mol%)

  • Anhydrous Acetonitrile (CH₃CN) (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the Lewis acid catalyst (0.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

  • Reaction: Stir the mixture and heat to reflux (approximately 82 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Pour the mixture into a beaker containing 20 mL of cold water and stir for 15 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol.

Protocol 2: TLC Analysis for Reaction Monitoring and Byproduct Identification

Objective: To effectively track the consumption of starting materials and the formation of the product and byproducts.

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a tiny amount of your starting aldehyde, β-ketoester, and a co-spot (a mixture of all starting materials) in a volatile solvent (e.g., ethyl acetate) to create reference spots.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it on the plate.

  • Elution: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

    • Stain the plate using a suitable stain, such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), to visualize UV-inactive compounds. Gently heat the plate after dipping it in the stain.

  • Interpretation:

    • The product (DHPM) is typically more polar than the starting aldehyde and ketoester and will have a lower Retention Factor (Rf) value.

    • The disappearance of the limiting starting material spot indicates the reaction is progressing.

    • The appearance of new spots other than the product indicates byproduct formation.

Part 3: Data and Mechanistic Insights

Table 1: Influence of Catalyst on Biginelli Reaction Yield

The choice of catalyst has a profound impact on reaction efficiency. The data below, compiled from various studies, illustrates this effect for the synthesis of a model DHPM.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)EthanolReflux1865Classical
Yb(OTf)₃ (10%)AcetonitrileReflux392
InCl₃ (15%)THFReflux689
LiClO₄ (10%)AcetonitrileReflux595
No CatalystAcetonitrileReflux24<10

This table is a representative summary and actual yields may vary based on specific substrates.

Mechanistic Pathway and Side Reactions

Understanding the reaction mechanism is key to troubleshooting. The Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.

G A Aldehyde + Urea B N-Acyliminium Ion (Key Intermediate) A->B Condensation D Michael Addition Adduct B->D C β-Ketoester (Enol form) C->B Michael Addition E Cyclization & Dehydration D->E F Dihydropyrimidinone (Product) E->F G Aldehyde + β-Ketoester H Knoevenagel Adduct (Byproduct) G->H Knoevenagel Condensation

Caption: Simplified mechanism of the Biginelli reaction and a common side reaction.

As the diagram illustrates, if the N-acyliminium ion (B) does not form efficiently or is not trapped quickly by the enol of the β-ketoester (C), the aldehyde and ketoester can react via an alternative pathway to form the Knoevenagel byproduct (H). Using an effective Lewis acid catalyst accelerates the formation of the N-acyliminium ion, promoting the main pathway and increasing the yield of the desired product (F).

References

  • Title: Ytterbium(III) Triflate-Catalyzed Biginelli Reaction. An Improved Synthesis of Dihydropyrimidines Source: Synthetic Communications URL: [Link]

  • Title: Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction) Source: Tetrahedron Letters URL: [Link]

  • Title: The Biginelli Dihydropyrimidine Synthesis Source: Tetrahedron URL: [Link]

Technical Support Center: Stability & Handling of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly versatile electrophilic building block, 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a staple in the synthesis of kinase inhibitors, agrochemicals, and complex pharmacophores. However, its reactive C5-chloromethyl group and the unique electronic environment dictated by the C2-trifluoromethyl (-CF3) group require precise handling, particularly under acidic conditions.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure structural integrity during your synthetic workflows.

Mechanistic Insight: The Causality of Acid-Induced Degradation

To control degradation, we must first understand the electronic push-and-pull within the molecule. As a Senior Application Scientist, I emphasize that successful protocols are built on understanding why a molecule fails under stress.

  • The Pyrimidine Core & Protonation: Pyrimidines are inherently weakly basic. The presence of the strongly electron-withdrawing -CF3 group at the C2 position exerts a powerful inductive effect, further reducing the basicity of the ring nitrogens[1]. However, in sufficiently acidic aqueous media (pH < 2), protonation of the pyrimidine nitrogen occurs.

  • Chloromethyl Hydrolysis (The Primary Vulnerability): The C5-chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic attack by water[2]. While the electron-deficient, protonated pyrimidine ring destabilizes carbocation formation (slowing down an Sₙ1 pathway), it highly activates the benzylic-like carbon toward Sₙ2 attack by water. This results in the rapid displacement of the chloride ion, yielding the 5-(hydroxymethyl) degradant[2].

  • Trifluoromethyl Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical stability[3]. Under standard acidic workup conditions, the -CF3 group remains intact. Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) is a secondary degradation pathway that only occurs under extreme stress (e.g., prolonged heating in concentrated sulfuric acid)[3].

DegradationPathway A 5-(chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine B Protonated Pyrimidine Intermediate A->B Aqueous Acid (H+) C 5-(hydroxymethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine B->C H2O Nucleophilic Attack (- HCl)

Figure 1: Acid-catalyzed hydrolytic degradation pathway of the chloromethyl group.

Troubleshooting Guide & FAQs

Q1: After an acidic workup (0.1 N HCl), my LC-MS shows a new major peak with a mass shift of approximately -18.5 Da. What happened? A1: You are observing the primary degradation product: 5-(hydroxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine. The mass shift corresponds to the substitution of the chlorine atom (atomic mass ~35.5) with a hydroxyl group (mass ~17), resulting in a net loss of ~18.5 Da. This hydrolysis is accelerated by the aqueous acidic environment[2].

Q2: How does the -CF3 group affect the stability of the chloromethyl group compared to a non-fluorinated analog? A2: The -CF3 group is strongly electron-withdrawing. This inductive effect propagates through the pyrimidine ring, making the C5 carbon more electrophilic[1]. While this makes the compound an excellent electrophile for your intended coupling reactions, it also makes it more vulnerable to unwanted Sₙ2 hydrolysis by water during acidic aqueous workups.

Q3: I need to remove a Boc-protecting group from another part of my intermediate using TFA. Will this destroy my chloromethylpyrimidine moiety? A3: Anhydrous acids like neat Trifluoroacetic Acid (TFA) or HCl in dioxane are generally well-tolerated because hydrolysis requires water as a nucleophile[2]. Ensure your solvents and reagents are strictly anhydrous. If water is present, the acid will catalyze the conversion of the chloromethyl group to the hydroxymethyl degradant.

TroubleshootingWorkflow Start Observation: New Peak in LC-MS Post-Acidic Workup Check Analyze Mass Shift (Δm) Start->Check Mass1 Δm ≈ -18.5 Da (Cl → OH substitution) Check->Mass1 Mass2 Δm ≈ -19 Da (CF3 → COOH hydrolysis) Check->Mass2 Action1 Diagnosis: Chloromethyl Hydrolysis Action: Reduce acid contact time, lower temperature to <5°C. Mass1->Action1 Action2 Diagnosis: Trifluoromethyl Hydrolysis Action: Avoid concentrated strong acids (e.g., conc. H2SO4). Mass2->Action2

Figure 2: Diagnostic workflow for identifying and resolving acid-induced degradation issues.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of the chloromethyl group under various aqueous conditions.

Environmental ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Product
0.1 N HCl (aq), pH 125°C12 - 18 hours5-(hydroxymethyl) derivative
0.1 N HCl (aq), pH 160°C< 2 hours5-(hydroxymethyl) derivative
Water, pH 725°C> 5 days5-(hydroxymethyl) derivative
0.1 N NaOH (aq), pH 1325°C< 1 hour5-(hydroxymethyl) derivative
Validated Experimental Protocols
Protocol 1: Forced Degradation Study (Stability-Indicating Assay)

Purpose: To establish the intrinsic stability of your specific batch and validate that your HPLC method can resolve the parent compound from its hydroxymethyl degradant. This is a self-validating system; the quenching step ensures no further degradation occurs while the sample waits in the autosampler.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10 mg of 5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in 10 mL of anhydrous acetonitrile (1 mg/mL stock).

  • Acid Stress Application: In a glass HPLC vial, combine 500 µL of the stock solution with 500 µL of 0.1 N aqueous HCl.

  • Incubation: Seal the vial and incubate at 40°C using a thermomixer.

  • Time-Course Sampling: At t = 0, 1, 2, 4, and 8 hours, withdraw a 100 µL aliquot.

  • Immediate Quenching (Critical): Immediately transfer the 100 µL aliquot into a vial containing 100 µL of cold 0.1 N aqueous NaOH and 800 µL of acetonitrile. This neutralizes the acid and halts hydrolysis instantly.

  • Analysis: Inject the quenched samples into the LC-MS/HPLC-UV system to quantify the degradation kinetics.

Protocol 2: Optimized Acidic Workup Procedure

Purpose: To safely extract the compound from a reaction mixture using acidic conditions (e.g., to remove basic amine impurities) without inducing hydrolysis.

Step-by-Step Methodology:

  • Temperature Control: Pre-chill the extraction solvent (e.g., ethyl acetate) and the aqueous acid (e.g., 5% aqueous citric acid) to 0–5°C in an ice bath.

  • Rapid Phase Separation: Transfer the reaction mixture to a separatory funnel. Add the cold aqueous acid and perform the liquid-liquid extraction rapidly. Limit the contact time between the organic phase and the aqueous acid to less than 3 minutes.

  • Immediate Neutralization: Separate the organic layer and immediately wash it with an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any partitioned acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), as it can be slightly acidic and retain moisture.

  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

Sources

Technical Support Center: Stabilizing Chloromethyl Pyrimidines During Experimental Workup

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling chloromethyl pyrimidines. Professionals in pharmaceutical synthesis and drug development recognize the synthetic utility of these intermediates. However, their inherent reactivity, particularly the chloromethyl group, presents significant challenges during reaction workup and purification, often leading to yield loss and impurity generation.[1][2]

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges. We will delve into the causality behind the decomposition of these valuable compounds and offer robust, self-validating methodologies to ensure the integrity of your material.

Understanding the Instability: Why Do Chloromethyl Pyrimidines Decompose?

The primary driver of instability in chloromethyl pyrimidines is the high reactivity of the C-Cl bond in the chloromethyl group. This group is an excellent electrophile, making it highly susceptible to nucleophilic attack.[2][3] The pyrimidine ring itself, being an electron-withdrawing heterocycle, further activates the chloromethyl group for substitution reactions.

The two most common decomposition pathways encountered during workup are:

  • Hydrolysis: The most frequent degradation pathway is the reaction with water, which is often present in quenching and extraction steps.[3][4] This nucleophilic substitution replaces the chloride with a hydroxyl group, forming the corresponding hydroxymethyl pyrimidine alcohol. This reaction is significantly accelerated by elevated temperatures and neutral to alkaline pH conditions.[4]

  • Polymerization & Dimerization: Under certain conditions, such as elevated temperatures or the presence of strong acids, these reactive molecules can self-condense.[5] The chloromethyl group of one molecule can be attacked by a nucleophilic site on another, leading to dimers or intractable polymeric byproducts.[5]

Below is a diagram illustrating these primary degradation routes.

cluster_0 Decomposition Pathways main Chloromethyl Pyrimidine p1 main->p1 p2 main->p2 hydrolysis_product Hydroxymethyl Pyrimidine polymer_product Dimer / Polymer Byproducts p1->hydrolysis_product  H₂O (Workup)  Neutral/Alkaline pH  Heat p2->polymer_product  Heat  Acidic Conditions

Caption: Primary decomposition pathways for chloromethyl pyrimidines.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers during the workup of reactions involving chloromethyl pyrimidines.

Q1: I'm seeing a new, more polar spot on my TLC after quenching my reaction. What is it?

A1: This is very likely the corresponding hydroxymethyl pyrimidine, formed via hydrolysis of your product.[3][4] The chloromethyl group is susceptible to nucleophilic attack by water, especially if the quench or wash is performed at neutral or basic pH, or if the workup is conducted at room temperature or higher for an extended period.[4]

Q2: How can I neutralize my acidic reaction mixture without degrading the product?

A2: Aggressive neutralization with strong bases like NaOH or KOH should be avoided as this can rapidly accelerate hydrolysis. The recommended method is to use a mild, inorganic base. A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often the best choice.[6] Add it slowly to the cold (0-5 °C) reaction mixture until effervescence ceases. This maintains a slightly basic pH that is generally well-tolerated for short periods. Always check the final pH with test strips.

Q3: My product seems to be degrading on the silica gel column. What can I do?

A3: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds. You have several options to mitigate this:

  • Neutralize the Silica: Pre-treat the silica gel column by flushing it with your eluent system containing a small amount (0.5-1%) of a non-nucleophilic amine like triethylamine.[7] This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Florisil®.[7]

  • Amine-Functionalized Silica: For products that are also amines, using an amine-functionalized silica gel can be particularly effective for purification while preventing degradation.[5]

Q4: What are the best extraction solvents to use? Should I be concerned about using alcohols?

A4: Aprotic solvents such as ethyl acetate, dichloromethane (DCM), or tert-Butyl methyl ether (TBME) are recommended for extraction.[6] You should absolutely avoid using protic solvents like methanol or ethanol in the workup if possible. These alcohols are nucleophiles and can react with the chloromethyl group to form the corresponding methoxymethyl or ethoxymethyl ether byproduct, which can be difficult to separate from your desired product.[3][5] If your protocol requires a protic solvent, use the solution immediately and be aware of potential degradation.[3]

Q5: I isolated my product, but the yield was very low and I was left with a tarry, insoluble material. What happened?

A5: The formation of dark, tarry, or polymeric materials is often a result of thermal degradation or exposure to strong acids.[5][8] This can happen during the reaction itself if temperatures are too high, or during workup if, for example, excess thionyl chloride is not properly removed or if the mixture is concentrated at too high a temperature.[8] Always perform distillations and concentrations under high vacuum and at the lowest possible temperature.

Troubleshooting Guides & Protocols

Protocol 1: Robust Workup for a Reaction Mixture Containing a Chloromethyl Pyrimidine

This protocol is designed to minimize hydrolysis and other decomposition pathways.

  • Cooling is Critical: Before quenching, cool the reaction mixture to 0-5 °C in an ice-water bath. All subsequent aqueous steps should be performed at this temperature.

  • Quenching: If the reaction contains highly reactive reagents (e.g., thionyl chloride, POCl₃), perform a "reverse quench" by slowly adding the reaction mixture to a separate, vigorously stirred flask containing cold water or a cold buffer solution.[8]

  • Controlled Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cold mixture. Monitor the pH with test strips, aiming for a final pH of 7-8. Do not overshoot.

  • Extraction: Promptly extract the product with a cold, anhydrous aprotic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash once with cold brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.[7]

  • Thorough Drying: Dry the organic layer over a generous amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for at least 15-20 minutes to ensure all moisture is removed.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with the bath temperature kept as low as possible (ideally <30 °C).

Workflow for Workup and Purification

The following diagram outlines the decision-making process for a successful experiment.

start Reaction Complete (Monitor by TLC/LCMS) cool Cool to 0-5 °C start->cool quench Quench Reaction (e.g., add to cold water) cool->quench neutralize Neutralize with cold sat. NaHCO₃ (aq) quench->neutralize extract Extract with Cold Aprotic Solvent neutralize->extract wash_dry Wash with Brine & Dry (e.g., Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo (Low Temperature) wash_dry->concentrate crude Crude Product concentrate->crude purify_check Purity Check (TLC/NMR) crude->purify_check recrystallize Recrystallization purify_check->recrystallize Crystalline Solid chromatography Column Chromatography (Neutralized Silica / Alumina) purify_check->chromatography Impure final_product Pure Product purify_check->final_product  Sufficiently Pure   recrystallize->final_product chromatography->final_product

Caption: Decision workflow for workup and purification.

Summary of Best Practices

For quick reference, this table summarizes the key parameters to control during the workup of chloromethyl pyrimidines.

ParameterRecommendationRationale
Temperature Maintain at 0-5 °C during all aqueous steps.Reduces the rate of hydrolysis and other temperature-sensitive decomposition reactions.[4]
pH Control Use mild bases (e.g., NaHCO₃) for neutralization. Avoid strong acids/bases.Prevents rapid, base-catalyzed hydrolysis and acid-catalyzed polymerization.[6][9]
Solvents Use aprotic solvents (EtOAc, DCM) for extraction. Avoid alcohols.Prevents nucleophilic attack by solvent molecules, which forms ether byproducts.[3]
Moisture Use anhydrous solvents and drying agents. Work quickly.Minimizes the primary reactant (water) for the hydrolysis degradation pathway.[4][7]
Purification Media Use neutralized silica gel or neutral alumina.Avoids on-column degradation caused by the acidic nature of standard silica gel.[7]
Concentration Use low-temperature, high-vacuum rotary evaporation.Prevents thermal decomposition and polymerization of the final product.[5][8]

By understanding the inherent reactivity of chloromethyl pyrimidines and implementing these careful, controlled workup and purification strategies, researchers can significantly improve yields, enhance purity, and ensure the successful synthesis of their target molecules.

References

Sources

Trifluoromethylpyrimidine (TFMP) Characterization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoromethylpyrimidine (TFMP) characterization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles introduced by the trifluoromethyl (-CF3) group.

The strategic incorporation of a highly electronegative -CF3 moiety onto a basic pyrimidine scaffold drastically alters the molecule's lipophilicity, dipole moment, and solid-state packing behavior. This guide bypasses generic advice, providing you with field-proven, self-validating protocols to troubleshoot your most complex LC-MS, NMR, and crystallographic workflows.

Module 1: Chromatography & LC-MS Troubleshooting

Q: Why do my TFMP derivatives exhibit poor retention, peak tailing, and co-elution with impurities on standard C18 columns?

The Causality: The electron-withdrawing nature of the -CF3 group depletes the electron density of the pyrimidine ring. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, which are insufficient for highly polarizable, fluorinated basic compounds. Furthermore, the basic nitrogen atoms of the pyrimidine ring often interact with residual silanols on C18 silica, causing severe peak tailing.

The Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns offer orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and cation-exchange properties[1]. The fluorine atoms on the stationary phase create a negative dipole that strongly interacts with the basic pyrimidine ring, while the shape selectivity specifically targets the -CF3 moiety[2].

Step-by-Step Protocol: Self-Validating LC-MS Method Optimization
  • Column Selection: Install a superficially porous PFP column (e.g., 2.7 µm particle size) to maximize efficiency and structural selectivity[3].

  • Mobile Phase Preparation: Use LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Add 0.1% Formic Acid to both. Causality: The acidic modifier ensures the pyrimidine nitrogens are fully protonated, allowing you to leverage the unique cation-exchange properties of the PFP phase[2].

  • Gradient Design: Start at 5% B, hold for 1 minute, then ramp to 95% B over 10 minutes.

  • The Self-Validation Check: Inject a control mixture containing a non-fluorinated pyrimidine analog and your TFMP target. If the method is correctly optimized, the TFMP will exhibit significantly enhanced retention relative to the non-fluorinated analog—a direct confirmation that the fluorophilic interactions are active[1].

Table 1: Stationary Phase Comparison for TFMP Analysis
ParameterStandard Alkyl (C18)Fluorophenyl (PFP)
Primary Retention Mechanism Hydrophobic (Dispersive)Dipole-Dipole, π−π , Cation-Exchange
Selectivity for -CF3 Groups LowExceptionally High
Retention of Basic Pyrimidines Poor (Often co-elutes near the void volume)Excellent (Driven by surface polarizability)
MS Ion Suppression High (Requires highly aqueous conditions)Low (Analytes elute in higher organic modifier)

Module 2: Quantitative 19F NMR (qNMR) Spectroscopy

Q: My 19F qNMR integrals are inconsistent across runs, and I observe asymmetric "satellites" around my -CF3 singlet. How do I achieve precise quantitation?

The Causality: Inconsistent integration is a classic symptom of truncated longitudinal relaxation delays ( T1​ ). Because -CF3 groups lack adjacent protons to facilitate efficient dipole-dipole relaxation, their T1​ times can be exceptionally long (1.2 to 4.8 seconds)[4]. If your pre-scan delay ( D1​ ) is too short, the nuclei do not fully return to equilibrium, leading to severe under-quantitation. The "satellites" you observe are J -couplings between 19F and naturally abundant 13C isotopes.

The Solution: Measure the exact T1​ of your sample and utilize inverse-gated decoupling with a certified internal standard.

Step-by-Step Protocol: High-Precision 19F qNMR Workflow
  • Internal Standard Selection: Weigh an exact amount of an SI-traceable internal standard, such as 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). This standard provides a distinct, well-separated 19F signal in the aromatic region.

  • T1​ Determination: Run an inversion-recovery sequence ( 180∘−τ−90∘ ) on your specific analyte mixture. Calculate the longest T1​ present in the sample.

  • Parameter Setup: Set the relaxation delay ( D1​ ) to at least 7×T1​ (typically 20–35 seconds) to ensure >99.9% relaxation[4]. Optional: To accelerate this, add a trace amount of a relaxation agent like Fe(acac)3​ (approx. 6 mmol/L) to drastically reduce T1​ to <0.5 seconds without shifting the signals[5].

  • Acquisition & Integration: Acquire the data using inverse-gated 13C decoupling. This collapses the 13C satellites into the main singlet without inducing signal-distorting Nuclear Overhauser Effects (NOE).

  • The Self-Validation Check: Integrate the baseline noise regions. The signal-to-noise ratio (S/N) for your target peak must exceed 250:1 for quantitative accuracy.

Table 2: Recommended 19F qNMR Parameters
ParameterRecommended ValueRationale
Longitudinal Relaxation ( T1​ ) 1.2 to 4.8 seconds-CF3 groups relax slowly due to a lack of nearby protons.
Relaxation Delay ( D1​ ) 20 to 35 seconds ( 7×T1​ )Ensures complete thermal equilibrium before the next pulse.
Internal Standard 3,5-BTFMBAProvides a chemically inert, traceable reference signal.
Decoupling Strategy Inverse-gated 13C Removes isotopic satellites while suppressing NOE enhancement.

Module 3: X-Ray Crystallography & Structural Elucidation

Q: During single-crystal XRD refinement of my TFMP, the -CF3 group exhibits massive thermal ellipsoids and high R-factors. Is my crystal degrading?

The Causality: Your crystal is likely intact. You are observing rotational disorder around the C(ar)−CF3​ bond[6]. The energetic barrier to rotation for a -CF3 group is remarkably low. Within the crystal lattice, the three fluorine atoms often possess enough thermal energy to oscillate between multiple potential energy wells, occupying alternate conformations[7].

The Solution: You must explicitly model this whole-molecule or functional-group disorder during structural refinement[8].

Step-by-Step Protocol: Resolving -CF3 Rotational Disorder
  • Identify the Disorder: Inspect the Fourier difference map ( Fo​−Fc​ ). Large, smeared electron density peaks or "halo" effects around the fluorine atoms are definitive indicators of rotational disorder.

  • Split Occupancies: Model the -CF3 group using two alternate conformations (e.g., Part 1 and Part 2 in your refinement software).

  • Refine Occupancy: Allow the site occupation factors (SOFs) of the split parts to refine freely, ensuring their sum is constrained to exactly 1.0 (e.g., a 0.59:0.41 ratio)[8].

  • Apply Restraints (The Self-Validation Check): Apply geometric restraints (e.g., SADI or DFIX) to keep the C-F bond lengths chemically sensible (approx. 1.33 Å). Apply anisotropic displacement parameter restraints (SIMU, DELU, or ISOR) to stabilize the refinement. If the R-factor drops significantly and the ellipsoids normalize, the disorder model is validated.

Diagnostic Workflow Visualization

Below is the logical decision tree for isolating and resolving the analytical challenges associated with TFMP characterization.

TFMP_Workflow Start TFMP Sample Characterization LCMS LC-MS Analysis Start->LCMS NMR 19F qNMR Start->NMR XRD X-Ray Crystallography Start->XRD LCMS_Prob Poor Retention/Co-elution LCMS->LCMS_Prob NMR_Prob Integration Errors NMR->NMR_Prob XRD_Prob Large Thermal Ellipsoids XRD->XRD_Prob LCMS_Sol Use PFP Column (Dipole & π-π Interactions) LCMS_Prob->LCMS_Sol Valid Validated Structural & Quantitative Data LCMS_Sol->Valid NMR_Sol Measure T1 Set D1 > 7x T1 NMR_Prob->NMR_Sol NMR_Sol->Valid XRD_Sol Model Rotational Disorder Split Occupancies XRD_Prob->XRD_Sol XRD_Sol->Valid

Diagnostic workflow for resolving common trifluoromethylpyrimidine analytical challenges.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.[Link]

  • Restek / BGB Analytik. Raptor FluoroPhenyl: Get the Power of HILIC and RP Modes in One LC Column.[Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.[Link]

  • Semantic Scholar / CSD. New insights and innovation from a million crystal structures in the Cambridge Structural Database.[Link]

  • Uni Halle. Polymorphism and Whole-Molecule Disorder of an Antitubercular 8-Nitrobenzothiazinone.[Link]

Sources

Technical Support Center: Mass Spectral Analysis of Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical scientists, and drug development professionals working with trifluoromethylpyrimidine pharmacophores. Here, you will find in-depth troubleshooting guides, fundamental fragmentation mechanisms, and validated methodologies for LC-MS/MS analysis.

Rather than just providing a list of instructions, this guide emphasizes the causality behind each analytical behavior, ensuring your experimental protocols function as self-validating systems.

Section 1: Fundamental Fragmentation Mechanisms (FAQs)

Q1: What are the primary fragmentation pathways of trifluoromethylpyrimidine derivatives under ESI-MS/MS? A: The fragmentation of trifluoromethylpyrimidines is heavily directed by the electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the stability of the pyrimidine ring. Under Collision-Induced Dissociation (CID), the dominant pathways include:

  • Neutral Loss of HF (-20 Da): This requires a hydrogen atom in close spatial proximity (e.g., from an adjacent amino or alkyl group). The strong electronegativity of fluorine facilitates hydrogen abstraction, leading to the expulsion of hydrogen fluoride[1].

  • Loss of the CF₃ Radical/Group (-69 Da): Although the C-F bond is exceptionally strong, the C-CF₃ bond can undergo homolytic or heterolytic cleavage under elevated collision energies[1].

  • Pyrimidine Ring Cleavage (-27 Da / -42 Da): Retro-Diels-Alder (RDA)-like cleavages or ring openings result in the neutral loss of hydrogen cyanide (HCN, -27 Da) or cyanamide (NH₂CN, -42 Da) if an amino group is present.

  • Substituent Cleavage: For derivatized compounds (e.g., 2-hydrazino-4-trifluoromethylpyrimidine derivatives), cleavage at the exocyclic bonds (like the N-N hydrazone bond) yields highly diagnostic intact pyrimidine ions, such as the C₅H₅N₃F₃⁺ fragment at m/z 164[2].

Q2: How does the trifluoromethyl (-CF₃) group influence the stability of the molecular ion? A: The -CF₃ group is a strong σ -electron acceptor. Causality: It decreases the basicity of the adjacent pyrimidine nitrogen atoms by pulling electron density away from the ring. This negatively impacts protonation efficiency in positive-ion Electrospray Ionization (ESI+). To counteract this, you must carefully optimize mobile phase modifiers (e.g., adding 0.1% formic acid) to ensure adequate formation of the [M+H]⁺ precursor ion.

Section 2: Experimental Protocols & Workflows

Standard Operating Procedure: LC-MS/MS Analysis of Trifluoromethylpyrimidines

To ensure reproducible and self-validating results, follow this optimized protocol for targeted quantification and structural elucidation.

Step 1: Sample Preparation & Matrix Cleanup

  • Action: Extract the target compounds using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix suppression.

  • Causality: Phospholipids and endogenous salts severely suppress the ionization of weakly basic trifluoromethylpyrimidines.

  • Validation: Spike samples with a stable-isotope-labeled (SIL) internal standard prior to extraction to monitor recovery and correct for matrix effects.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (promotes protonation).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The highly lipophilic -CF₃ group increases retention time. A steep organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

Step 3: Mass Spectrometry Optimization (ESI-MS/MS)

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE) Ramping: Perform a product ion scan by ramping the CE from 10 eV to 50 eV.

  • Causality: The C-CF₃ bond requires higher activation energy to cleave compared to exocyclic C-N or C-O bonds. Ramping CE allows for the capture of both low-energy fragments (e.g., substituent loss) and high-energy fragments (e.g., pyrimidine ring cleavage)[3].

LCMS_Workflow A Sample Preparation (Extraction & SIL-IS Spiking) B LC Separation (C18 Column, Acidic Gradient) A->B C ESI Ionization (Positive Mode,[M+H]+) B->C D Q1: Precursor Selection (Targeting Intact Molecule) C->D E q2: Collision-Induced Dissociation (CE Ramping 10-50 eV) D->E F Q3: Fragment Detection (MRM or Product Ion Scan) E->F G Data Analysis (Pathway Elucidation) F->G

Fig 1. Standard LC-MS/MS workflow for the analysis of trifluoromethylpyrimidine derivatives.

Section 3: Troubleshooting Guide

Q3: I am observing an unexpectedly low abundance of the [M+H]⁺ precursor ion. How can I optimize the ionization? A: As mentioned, the -CF₃ group reduces the proton affinity of the pyrimidine nitrogens.

  • Solution 1 (Mobile Phase): Ensure your aqueous mobile phase contains at least 0.1% to 0.2% formic acid. Avoid using trifluoroacetic acid (TFA), as it causes severe ion suppression in ESI.

  • Solution 2 (Source Parameters): Increase the desolvation temperature (e.g., to 400-500°C) and the drying gas flow. The fluorinated moieties can cause the droplets to be highly stable; aggressive desolvation is required to release the gas-phase ions.

  • Solution 3 (Adduct Formation): If protonation remains poor, try adding 2 mM ammonium formate to the mobile phase to monitor the ammonium adduct[M+NH₄]⁺ instead.

Q4: How do I differentiate between isobaric fragments resulting from pyrimidine ring cleavage versus substituent loss? A: High-resolution mass spectrometry (HRMS) is critical here. However, if using a nominal mass instrument (like a triple quadrupole), you must rely on MS³ experiments or logical pathway deduction.

  • Causality: A neutral loss of 27 Da could be HCN (ring cleavage) or a substituent fragment.

  • Validation: Look for the sequential loss. The loss of HCN from the pyrimidine ring typically occurs after the loss of the CF₃ group or exocyclic substituents. If you observe a fragment that has lost both CF₃ (69 Da) and HCN (27 Da), it confirms ring opening[3].

Fragmentation_Pathway M [M+H]+ Precursor Ion F1 [M+H - HF]+ Neutral Loss (-20 Da) M->F1 -HF F2 [M+H - CF3]+ Radical/Neutral Loss (-69 Da) M->F2 -CF3 F3 [M+H - HCN]+ Ring Cleavage (-27 Da) M->F3 -HCN F4 C5H5N3F3+ Diagnostic Pyrimidine Ion M->F4 N-N/Substituent Cleavage F2->F3 -HCN

Fig 2. Primary collision-induced dissociation (CID) pathways of trifluoromethylpyrimidines.

Section 4: Quantitative Data Summary

The following table summarizes the most common mass losses and diagnostic fragment ions observed during the MS/MS analysis of trifluoromethylpyrimidine derivatives. This data serves as a quick-reference guide for spectral interpretation.

Fragmentation EventMass Shift ( Δ m/z)Mechanistic OriginDiagnostic Value
Loss of HF -20 DaHydrogen abstraction by fluorine from an adjacent group.High; indicates spatial proximity of a proton donor to the -CF₃ group.
Loss of HCN -27 DaRetro-Diels-Alder (RDA) cleavage of the pyrimidine ring.Moderate; confirms the presence of the unsubstituted nitrogen in the ring.
Loss of NH₂CN -42 DaRing cleavage involving an exocyclic amino group.High; specific to 2-amino or 4-aminopyrimidine derivatives.
Loss of CF₃ -69 DaCleavage of the C-CF₃ bond.Very High; definitive proof of the trifluoromethyl moiety.
Formation of C₅H₅N₃F₃⁺ m/z 164 (Product)Cleavage of exocyclic linkages (e.g., hydrazone bonds).Very High; serves as a robust quantifier ion in MRM assays.

References[1] "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups", Fluorine Notes.https://fluorine1.ru/en/article/1172[3] "Characterization of in vitro metabolism of focal adhesion kinase inhibitors by LC/MS/MS", PubMed (Elsevier B.V.).https://pubmed.ncbi.nlm.nih.gov/31078972/[2] "Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray tandem mass spectrometry", PMC (National Institutes of Health).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2838972/

Sources

resolving impurities in halogenated pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Pyrimidine Intermediates . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the capricious nature of these critical scaffolds.

Halogenated pyrimidines are indispensable electrophiles in medicinal chemistry, but their electron-deficient nature makes them highly susceptible to side reactions. Premature hydrolysis, regioisomeric scrambling during nucleophilic aromatic substitution (SNAr), and erratic dehalogenation during cross-coupling are common bottlenecks. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating, field-proven protocols to resolve them.

Diagnostic Workflow for Pyrimidine Impurities

Before diving into specific troubleshooting steps, it is critical to classify the nature of your impurity. Use the workflow below to guide your analytical and corrective approach.

G A Crude Halogenated Pyrimidine Mixture B LC-MS / NMR Analysis A->B C Identify Impurity Class B->C D Hydrolysis Products (-OH) C->D E Regioisomers (e.g., C2 vs C4/C6) C->E F Over/Under Halogenation C->F G pH Optimization & Non-Aqueous Workup D->G H Chromatography or Selective Crystallization E->H I Stoichiometric Control & Catalyst Tuning F->I

Diagnostic workflow for identifying and resolving halogenated pyrimidine impurities.

Core Troubleshooting Guides

Issue 1: Hydrolytic Degradation of Chloropyrimidines

Q: My 4,6-dichloropyrimidine intermediate is showing significant contamination with hydroxypyrimidine by-products after aqueous workup. How do I prevent this?

A: The electron-deficient pyrimidine ring highly activates the C-Cl bonds toward nucleophilic attack by water. This degradation is heavily pH-dependent. Prolonged exposure to aqueous media at pH < 1 causes significant protonation of the pyrimidine nitrogen (the pKa of the protonated species is ~0.5), which dramatically accelerates hydrolytic decomposition [1].

Causality & Solution: To prevent this, avoid highly acidic or highly alkaline aqueous workups. The optimal pH for handling and extracting chloropyrimidines without inducing hydrolysis is typically maintained at pH 3.0 ± 0.5 [1]. Interestingly, if over-halogenated impurities (like 2,4,6-trichloropyrimidine) are present, you can leverage this mechanism: highly reactive over-halogenated species hydrolyze faster than di-chlorinated products, allowing for their selective removal via controlled hydrolysis followed by basic aqueous extraction [2].

Issue 2: Regioisomeric Mixtures in SNAr and Cross-Coupling

Q: When performing a Suzuki coupling or SNAr on a 2,4-dichloropyrimidine, I get a mixture of C-2 and C-4 substituted products. How can I control the regioselectivity?

A: In halogenated pyrimidines, the reactivity of the positions toward oxidative addition (Pd-catalyzed) and SNAr follows a strict hierarchy based on the electron density of the ring: C-4/C-6 > C-2 > C-5 [3].

Causality & Solution: The C-4 and C-6 positions are more electron-deficient due to the ortho/para relationship with the two ring nitrogens. C-2 is between the two nitrogens but experiences less resonant activation. To favor C-4 substitution, run the reaction at lower temperatures (e.g., 0°C to RT) and use exactly 1.0 equivalent of the nucleophile or boronic acid. If regioisomers form, they must be separated via column chromatography or selective crystallization before proceeding, as they will propagate through your synthetic sequence and ruin the final API purity [4].

Issue 3: Silica Gel-Induced Degradation

Q: My halogenated pyrimidine (e.g., 5-(bromomethyl)-2-chloropyrimidine) looks pure by NMR before purification, but degrades into a smear on the TLC/column. What is happening?

A: Halogenated pyrimidines, especially those with benzylic-like halogens (e.g., bromomethyl groups), are highly sensitive to the acidic silanol groups on standard silica gel. These acidic sites catalyze the hydrolysis of the halogen to the corresponding alcohol (e.g., (2-chloro-5-pyrimidinyl)methanol) [5].

Causality & Solution: The acidic microenvironment of the silica gel acts as a proton source, activating the halogen leaving group. To resolve this, you must deactivate the silica gel by flushing the column with a base (like triethylamine) prior to loading your sample, or switch to a less acidic stationary phase like alumina [5].

Quantitative Data: Purification & Reactivity Metrics

Understanding the relative reactivity of your specific scaffold is key to anticipating impurities. Use the table below to guide your reaction conditions and purification strategies.

Halogenated Pyrimidine ScaffoldPrimary Impurity RiskReactivity Order (C-Position)Recommended Mitigation / Purification Strategy
2,4,6-Trichloropyrimidine Hydrolysis to hydroxypyrimidinesC-4 ≈ C-6 > C-2Controlled hydrolysis of impurities; pH 3 extraction [1][2].
5-(Bromomethyl)-2-chloropyrimidine Silica-catalyzed hydrolysisBenzylic Br > C-2 ClEt3N-deactivated silica gel; Reverse-phase HPLC [5].
2,4-Dihalopyrimidines Regioisomers during SNArC-4 > C-2Low temp (0°C); strict 1.0 eq stoichiometry; gradient elution [3].
5-Bromo-2-chloropyrimidine Dehalogenation (Pd-catalyzed)C-2 (Cl) vs C-5 (Br)Catalyst tuning; Br undergoes oxidative addition faster than Cl [3].

Standardized Experimental Protocols

Protocol 1: Self-Validating Selective Hydrolysis of Trichloropyrimidine Impurities

Purpose: To selectively destroy highly reactive 2,4,6-trichloropyrimidine impurities from less reactive target chloropyrimidines without degrading the product.

  • Reaction Quench: Cool the crude chlorination reaction mixture (typically in POCl3) to 0°C.

  • Controlled Hydrolysis: Slowly add the mixture to ice-water, maintaining the internal temperature strictly below 20°C to prevent thermal degradation.

  • pH Adjustment (Critical Step): Carefully add 2N NaOH dropwise until the pH reaches exactly 3.0 ± 0.5 .

    • Validation Checkpoint: At pH < 1, the target product will protonate and hydrolyze; at pH > 7, base-catalyzed hydrolysis occurs. pH 3 ensures the target remains intact while the highly reactive trichloropyrimidine impurity hydrolyzes to water-soluble 2,4-dichloro-6-hydroxypyrimidine [1].

  • Extraction: Extract the aqueous layer with a halocarbon solvent (e.g., dichloromethane) or toluene. The intact target chloropyrimidine partitions into the organic layer, while the hydrolyzed impurity remains in the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Deactivated Silica Gel Chromatography for Acid-Sensitive Pyrimidines

Purpose: Purification of acid-sensitive intermediates like 5-(bromomethyl)-2-chloropyrimidine without silica-induced degradation.

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes containing 2% (v/v) Triethylamine (Et3N).

  • Column Packing: Pour the slurry into the column and elute 2-3 column volumes of the Et3N/hexane mixture to fully neutralize the acidic silanol sites [5].

  • Equilibration: Flush the column with 2 column volumes of pure hexanes to remove excess Et3N, which might otherwise co-elute and contaminate your product.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane and carefully load it onto the column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate.

    • Validation Checkpoint: Monitor fractions via TLC. The deactivated silica prevents the appearance of the baseline-smearing hydrolysis product, ensuring a sharp, single spot for the target compound.

Frequently Asked Questions (FAQs)

Q: Can I store chloropyrimidines in the refrigerator long-term? A: It is highly recommended to store them under an inert atmosphere (Argon or N2) at -20°C. Moisture is the primary enemy. Even ambient atmospheric humidity can slowly degrade chloropyrimidines into hydroxypyrimidines over a period of months[5].

Q: Why did my Suzuki coupling on 2,4-dichloropyrimidine yield a complex mixture even though I used 1 equivalent of boronic acid? A: While C-4 is more reactive than C-2, the difference is not absolute. If you use elevated temperatures or highly active Pd catalysts (e.g., Pd(dppf)Cl2), the activation energy barrier for the C-2 position is easily overcome, triggering coupling at both positions. Keep the temperature low and consider using a milder catalyst system (e.g., Pd(PPh3)4) to maximize regioselectivity [3].

Q: Is recrystallization a viable alternative to chromatography for separating regioisomers? A: Yes, and it is often preferred on a scale >10g. Because regioisomers (e.g., C-2 vs C-4 substituted pyrimidines) have different dipole moments and crystal packing energies, they often exhibit drastically different solubilities. Trituration in hot acetone or isopropanol followed by slow cooling can often precipitate the major isomer in >99% purity [4].

References

  • Chloropyrimidine intermediates - US6448403B1 Source: Google Patents URL
  • Chloropyrimidine process - EP1042303A1 Source: Google Patents URL
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: Beilstein Journal of Organic Chemistry URL:[Link]

Technical Support Center: Optimizing Pyrimidine Derivative Solubility for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine derivatives are highly privileged scaffolds in drug discovery, particularly as kinase inhibitors and CFTR activators. However, their structural nature often leads to severe aqueous solubility issues, causing compounds to "crash out" during in vitro assays.

As a Senior Application Scientist, I have designed this guide to move beyond simple trial-and-error. Here, we explore the thermodynamic and kinetic causality behind pyrimidine insolubility and provide self-validating protocols to rescue your assays.

Diagnostic Workflow: Resolving Assay Precipitation

Before altering your compound's chemical structure, it is critical to systematically exhaust formulation and assay condition variables. Follow the decision tree below to identify the root cause of precipitation.

SolubilityTroubleshooting Start Compound Precipitates in Assay Buffer CheckDMSO Is DMSO stock fully dissolved? Start->CheckDMSO RemakeDMSO Warm/Sonicate or remake in anhydrous DMSO CheckDMSO->RemakeDMSO No CheckConc Is final DMSO > 1%? CheckDMSO->CheckConc Yes ReduceDMSO Reduce DMSO to < 1% Use serial dilution CheckConc->ReduceDMSO Yes CheckIon Is compound ionizable? CheckConc->CheckIon No ReduceDMSO->CheckIon Still precipitates AdjustPH Adjust buffer pH (Check pKa) CheckIon->AdjustPH Yes UseCD Use HP-β-CD or Surfactants CheckIon->UseCD No ModStruct Structural Modification (Prodrugs / Disrupt Planarity) AdjustPH->ModStruct Fails UseCD->ModStruct Fails

Workflow for troubleshooting pyrimidine derivative solubility in biological assays.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my pyrimidine-based inhibitors consistently exhibit poor aqueous solubility? A1: Pyrimidines often suffer from "brick dust" properties. Their planar, heteroaromatic nature promotes strong intermolecular hydrogen bonding and π-π stacking, leading to exceptionally high crystal lattice energy[1]. When the thermodynamic energy required to break these crystal-packing interactions exceeds the solvation energy provided by water, the compound remains insoluble.

Q2: What is the difference between kinetic and thermodynamic solubility, and which matters for my assay? A2: Thermodynamic solubility is the maximum concentration of a compound in equilibrium with its solid crystalline phase[2]. Kinetic solubility is the concentration at which a compound precipitates when an organic stock (e.g., DMSO) is diluted into an aqueous buffer[2]. For most in vitro biological assays, you are measuring kinetic solubility. If a compound crashes out kinetically, it forms sub-visible aggregates that sequester the drug, leading to false negatives, underestimated toxicity, or artificially inflated IC50 values[2][3].

Q3: How can I leverage pH to improve the solubility of my pyrimidine derivative? A3: Pyrimidines contain basic nitrogen atoms. If the pKa of the conjugate acid is favorable, lowering the pH of the assay buffer (if tolerated by the biological system) can protonate the pyrimidine ring, converting it into a more soluble ionized salt[4][5]. Conversely, if your derivative has acidic substituents, increasing the pH will deprotonate the group, enhancing solubility[4].

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Compound "Crashes Out" During DMSO Dilution

Root Cause: Direct addition of a high-concentration DMSO stock into a large volume of aqueous buffer creates a high local concentration of the hydrophobic drug in a highly polar environment. This rapid solvent exchange causes the compound to nucleate and irreversibly precipitate[6]. Furthermore, water absorption into aging DMSO stocks drastically reduces the solubility of hydrophobic compounds[6].

Protocol 1: Stepwise Serial Dilution & Kinetic Stabilization This protocol minimizes localized solvent shock and validates the absence of sub-visible aggregates.

  • Quality Control: Prepare a 10 mM stock solution using fresh, anhydrous DMSO. Aliquot immediately into single-use vials and store at -20°C to prevent moisture contamination from freeze-thaw cycles[6].

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to the final aqueous buffer. Prepare an intermediate working stock (e.g., 1 mM) in 100% DMSO[6].

  • Thermal Equilibration: Pre-warm your aqueous assay buffer (or cell culture medium) to 37°C[6].

  • Vortexing Addition: While vigorously vortexing the pre-warmed buffer, add the intermediate DMSO stock dropwise. Ensure the final DMSO concentration remains strictly below 0.5% to prevent solvent-induced cytotoxicity or enzyme inhibition[6].

  • Validation Step: Measure the absorbance of the final solution at 620 nm (turbidimetric method) or use Dynamic Light Scattering (DLS). An increase in baseline absorbance compared to a vehicle control indicates the presence of sub-visible aggregates, meaning the kinetic solubility limit has been breached[3].

Issue 2: Intrinsic Solubility is Too Low for Target Assays

Root Cause: The intrinsic thermodynamic solubility of the pyrimidine is extremely low, and the biological assay cannot tolerate organic co-solvents or non-physiological pH adjustments. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity and a hydrophilic outer surface. It forms a non-covalent inclusion complex with the pyrimidine, masking its hydrophobicity from the aqueous environment without permanently altering its chemical structure[4][7].

Protocol 2: HP-β-CD Inclusion Complexation This protocol establishes a thermodynamic equilibrium for maximum host-guest complexation.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4)[4].

  • Compound Addition: Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution (aiming for a theoretical concentration well above your target assay requirement)[4].

  • Equilibration: Seal the vial and vigorously stir or sonicate at room temperature for 24 to 48 hours. This extended timeframe is critical to allow the inclusion complex to reach thermodynamic equilibrium[4].

  • Phase Separation: Pass the suspension through a 0.22 µm syringe filter (or centrifuge at 10,000 x g for 10 minutes) to remove uncomplexed, solid pyrimidine[4].

  • Validation Step: Quantify the final dissolved concentration of the pyrimidine in the filtrate using HPLC or UV-Vis spectroscopy against a known standard curve[4]. Use this quantified solution as your new 100% aqueous stock.

Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionBest Use CaseLimitations
pH Adjustment Protonates/deprotonates ionizable groups to form soluble salts[4].Weakly basic/acidic substituted pyrimidines[5].May alter assay biology or protein stability if non-physiological pH is required.
Co-solvents (DMSO/PEG) Lowers the dielectric constant of the aqueous medium[1].High-throughput kinetic solubility screening[2].DMSO >1% causes cytotoxicity and non-specific target interference[6].
Cyclodextrins (HP-β-CD) Forms host-guest inclusion complexes, shielding the hydrophobic core[7].Highly lipophilic, non-ionizable pyrimidines[4].Complexation equilibrium may reduce the fraction of "free" drug available to bind the target.
Structural Modification Disrupts crystal lattice energy or adds hydrophilic promoieties[1][8].Lead optimization phase, in vivo studies[9][10].Requires synthetic chemistry effort; may alter target affinity or pharmacokinetics.

Advanced Strategy: Structural Modification (Chemical Engineering)

  • The Prodrug Approach: A highly successful strategy for pyrazolo[3,4-d]pyrimidines is the synthesis of prodrugs. By attaching a hydrophilic promoiety—such as an N-methylpiperazino group linked via an O-alkyl carbamate—researchers have achieved up to a 600-fold improvement in aqueous solubility compared to the parent drug[8][9]. These prodrugs maintain stability in plasma but undergo bioconversion to release the active kinase inhibitor, ensuring reliable assay performance[9].

  • Disrupting Molecular Planarity: The low solubility of pyrimidines often results from their near-planar structure[11]. Introducing steric bulk (e.g., ortho-methyl groups) or replacing flat aromatic rings with sp3-rich heterocycles (like morpholine or piperazine) disrupts crystal-stacking capability, significantly lowering the crystal lattice energy and increasing thermodynamic solubility[10][12].

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors, nih.gov, 9

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives, benchchem.com, 4

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility, nih.gov, 8

  • Troubleshooting Prosetin solubility for in vitro assays, benchchem.com, 6

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines, benchchem.com, 5

  • Improving solubility via structural modification, researchgate.net, 11

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease, acs.org, 10

  • Solubility Assessment Service, creative-biolabs.com, 2

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease, researchgate.net, 12

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin, mdpi.com, 7

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study, nih.gov, 1

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI, solvescientific.com.au, 3

Sources

Pyrimidine SNAr Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) on pyrimidines. Designed for drug development professionals and synthetic chemists, this guide addresses the most common mechanistic pitfalls encountered during pyrimidine functionalization: regioselectivity failures, unwanted rearrangements, and competitive hydrolysis.

Section 1: Controlling Regioselectivity (C2 vs. C4 Substitution)

Mechanistic Causality: The pyrimidine ring's nitrogen atoms withdraw electron density, activating the ortho and para positions (C2, C4, C6) for nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is typically favored kinetically and thermodynamically. This is because the LUMO coefficient is highest at C4, and the resulting Meisenheimer intermediate is stabilized by three resonance structures [1, 2]. However, specific electronic and steric manipulations can invert this natural preference to achieve C2-selectivity.

FAQ 1: I am reacting 2,4-dichloropyrimidine with a primary amine, but I get a 60:40 mixture of C4 and C2 isomers. How do I force C4 selectivity? Answer: To maximize C4 substitution, lower the reaction temperature (0 °C to room temperature) and use a non-polar or moderately polar aprotic solvent (e.g., DCM or THF). The C4 position is intrinsically favored; higher temperatures provide the thermal energy required to overcome the activation barrier for C2 substitution, leading to regioisomer mixtures.

FAQ 2: I specifically need the C2-substituted product. How can I invert the natural C4 selectivity? Answer: There are two field-proven strategies to force C2-selectivity:

  • The Tertiary Amine Strategy: If your pyrimidine features an electron-withdrawing group (EWG) at C5 (e.g., -NO 2​ , -CN), using a tertiary amine (like triethylamine) drives exclusive C2 attack. The intermediate forms a transient quaternary ammonium species that undergoes in situ N-dealkylation to yield a secondary amine exclusively at C2 [3].

  • Leaving Group Hydrogen Bonding: Replace the C2 chlorine with a methylsulfonyl (-SO 2​ Me) group. When reacted with alkoxides, the acidic protons of the -SO 2​ Me group form a hydrogen-bonded complex with the incoming nucleophile, directing attack exclusively to the C2 position [4].

Quantitative Data on Regioselectivity Control
Pyrimidine SubstrateNucleophileReaction ConditionsMajor ProductSelectivity Ratio
2,4-dichloropyrimidinePrimary amineTHF, 0 °CC4-substituted>95:5 (C4:C2)
2,4-dichloro-5-nitropyrimidineTriethylamine (NEt 3​ )CHCl 3​ , RTC2-substituted>95:5 (C2:C4) [3]
2-MeSO 2​ -4-chloropyrimidineAlkoxide (RO )THF, -78 °CC2-substituted>99:1 (C2:C4) [4]
Protocol 1: C2-Selective SNAr via Tertiary Amine Dealkylation [3, 5]
  • Preparation: Dissolve 1.0 mmol of 2,4-dichloro-5-nitropyrimidine in 5 mL of anhydrous chloroform (CHCl 3​ ) in a round-bottom flask under an argon atmosphere.

  • Nucleophile Addition: Add 1.2 mmol of triethylamine (NEt 3​ ) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress via LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the 2-(diethylamino)-4-chloro-5-nitropyrimidine product.

Workflow Start SNAr on 2,4-Dichloropyrimidine Check Target Position? Start->Check C4 C4 Substitution Check->C4 C2 C2 Substitution Check->C2 C4_Cond Use Primary/Secondary Amine Non-polar solvent, 0-25°C C4->C4_Cond EWG Has C5 EWG? (e.g., -NO2, -CN) C2->EWG C2_Cond Use Tertiary Amine (e.g., NEt3) or Alkoxide with 2-MeSO2 EWG->C2_Cond Yes

Caption: Decision matrix for controlling C2 vs. C4 regioselectivity in 2,4-dichloropyrimidines.

Section 2: Mitigating the Dimroth Rearrangement

Mechanistic Causality: When 4-aminopyrimidines or related fused aza-heterocycles are exposed to basic aqueous conditions or heat, they are highly susceptible to the Dimroth rearrangement . This is an isomerization process where the endocyclic and exocyclic nitrogen atoms swap places [6, 7]. The reaction is initiated by a nucleophile (like hydroxide) attacking the electron-deficient C2 position, forming a hemiaminal that cleaves the ring into an amidine intermediate. Following a 1,3-proton migration and bond rotation, the ring closes to form the isomerized product [7, 8].

FAQ 3: My NMR shows a completely different substitution pattern than expected after an overnight reflux in basic media. What happened? Answer: You likely triggered a Dimroth rearrangement. The base attacked the pyrimidine ring, opened it, and upon recyclization, your exocyclic amine became part of the ring, while the original ring nitrogen became exocyclic. Troubleshooting Fix: To prevent this side reaction, avoid strong aqueous bases (like NaOH) at elevated temperatures. If a base is required to neutralize acid byproducts during amination, use non-nucleophilic organic bases (e.g., DIPEA) in strictly anhydrous solvents.

Dimroth A Starting Material (4-aminopyrimidine) B Base Attack (Nucleophilic addition at C2) A->B OH- / Base C Ring Opening (Amidine Intermediate) B->C Ring cleavage D Bond Rotation (1,3-migration) C->D Conformational change E Ring Closure (Isomerized Pyrimidine) D->E Recyclization

Caption: Stepwise mechanism of the Dimroth rearrangement via ring-opening and recyclization.

Section 3: Preventing Hydrolysis and Over-Substitution

Mechanistic Causality: Halopyrimidines are exceptionally electrophilic. In the presence of water (even atmospheric moisture or during an aqueous workup) and a base, hydroxide acts as a highly competitive nucleophile. It displaces the halogen to form a pyrimidinone (the hydrolyzed product) [9, 10]. Furthermore, using highly reactive nucleophiles can lead to di-substitution if stoichiometry and temperature are not strictly controlled.

FAQ 4: I am seeing a large M+18 mass peak corresponding to the hydrolyzed pyrimidinone side product. How do I suppress this? Answer: First, ensure strictly anhydrous conditions (dry solvents, argon atmosphere, flame-dried glassware). If hydrolysis persists, consider changing your leaving group from a halide to a sulfone (e.g., tert-butyl sulfone). Sulfones are significantly less prone to hydrolysis but remain highly reactive toward Grignard reagents and amines in SNAr reactions due to their strong electron-withdrawing nature [11, 12].

Protocol 2: Anhydrous SNAr using Sulfone Leaving Groups [11, 12]
  • Preparation: Dissolve 1.0 mmol of 2-(tert-butylsulfonyl)pyrimidine in 10 volumes of anhydrous THF in a dry flask under an inert argon atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C. Slowly add 1.05 mmol of the desired Grignard reagent (e.g., 3-pyridylmagnesium bromide) dropwise. Note: The bulky tert-butyl group prevents competitive deprotonation and directs the nucleophile efficiently.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–8 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (do not use NaOH or strong aqueous bases). Extract with ethyl acetate, dry the organic layer over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. 1

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. stackexchange.com. 2

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. acs.org. 3

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxiapptec.com. Link

  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. benchchem.com. 4

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. nih.gov. 5

  • Dimroth rearrangement. wikipedia.org. 6

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. acs.org. 7

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. d-nb.info.8

  • SNAr Reaction of Polyhalogenated Heterocycles. wuxiapptec.com. 9

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. acs.org. 10

  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. thieme-connect.com. 11

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Guide: Evaluating 4-Methyl-2-(trifluoromethyl)pyrimidine Derivatives for High-Performance Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 4-methyl-2-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged building block in modern medicinal chemistry. It is highly sought after for the design of covalent allosteric inhibitors (such as clinical-stage WRN helicase inhibitors for MSI-high cancers)[1] and central nervous system (CNS) active therapeutics like emopamil-binding protein (EBP) inhibitors[2].

This technical guide provides an objective, data-driven comparison of this scaffold against alternative heteroaromatic cores. By analyzing the steric shielding, electronic modulation, and metabolic stability imparted by its specific substitution pattern, researchers can better predict pharmacokinetic (PK) and pharmacodynamic (PD) outcomes in their drug discovery campaigns.

Part 1: Electronic & Steric Architecture (The "Why")

To fully leverage the 4-methyl-2-(trifluoromethyl)pyrimidine core, one must understand the causality behind its structural features and how they dictate molecular behavior in biological systems:

The 2-Trifluoromethyl (-CF₃) Group: Electronic Deactivation

As a powerful electron-withdrawing group (EWG), the -CF₃ moiety significantly lowers the pKa of the adjacent pyrimidine nitrogens.

  • Pharmacological Impact: This reduced basicity minimizes off-target interactions, particularly mitigating hERG channel liability—a common cause of cardiotoxicity in basic azaheterocycle drug candidates[3].

  • Synthetic Impact: The strong inductive effect activates the C5 position, making the core highly receptive to late-stage functionalization (e.g., nucleophilic aromatic substitution or cross-coupling).

The 4-Methyl Group: Steric Shielding & Conformational Control

Pyrimidines are historically vulnerable to rapid metabolism by cytosolic Aldehyde Oxidase (AO), which hydroxylates electron-deficient carbons (typically C4 or C6)[4]. The strategic placement of a 4-methyl group provides a dual advantage:

  • Metabolic Shielding: It sterically blocks AO-mediated oxidation at the C4 position, drastically extending the in vivo half-life and preventing rapid clearance[5].

  • Conformational Locking: The steric bulk of the methyl group restricts the rotational freedom of substituents attached at the C5 position, locking them into a specific vector that enhances target affinity (e.g., optimizing warhead orientation in covalent inhibitors)[1].

Part 2: Scaffold Comparison & SAR Data

When optimizing a lead compound, substituting the core azaheterocycle can drastically alter efficacy and clearance. Table 1 summarizes the SAR data comparing the 4-methyl-2-(trifluoromethyl)pyrimidine core against common alternatives, using target engagement proxy data (e.g., helicase IC₅₀) and metabolic stability as primary metrics[1].

Table 1: SAR Comparison of Heteroaromatic Cores
Scaffold CoreTarget Engagement (Relative Potency)Aldehyde Oxidase (AO) StabilityhERG Liability RiskKey Structural Characteristic
4-Methyl-2-(CF₃)pyrimidine High (IC₅₀ < 1.0 μM)High Low Steric block at C4 + electronic deactivation of N-atoms.
2-(CF₃)pyrimidine High (IC₅₀ ~ 1.0 μM)ModerateLowVulnerable to AO oxidation at the unsubstituted C4/C6 positions[5].
2-(CF₃)pyridine Moderate (IC₅₀ ~ 2.1 μM)LowModerateHigher N-pKa increases off-target binding; lacks C4 steric control[1].
2-(CF₃)pyrazine Low (IC₅₀ ~ 9.9 μM)ModerateLowSuboptimal vector trajectory for C5 substituents reduces target affinity[1].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how the specific substituents on the pyrimidine core dictate pharmacological outcomes, from initial electronic effects to in vivo stability.

SAR_Logic A 4-Methyl-2-(CF3)pyrimidine Core Scaffold B 2-CF3 Group (Strong EWG) A->B C 4-Methyl Group (Steric Shield) A->C D Decreased N-pKa & Reduced hERG B->D E Blocks C4 AO Oxidation C->E F C5-Substituent Conformational Lock C->F G Enhanced in vivo Half-Life (t1/2) D->G E->G H High Target Selectivity F->H

SAR logic: How 4-methyl and 2-CF3 substitutions drive metabolic stability and target selectivity.

Part 4: Experimental Workflow - Self-Validating Protocol

To leverage this scaffold in drug discovery, robust synthetic methodologies are required. The following protocol details the palladium-catalyzed cross-coupling of 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine, a critical step for installing pharmacophores at the C5 position (e.g., in the synthesis of EBP inhibitors)[2].

Protocol: Palladium-Catalyzed C-S / C-C Cross-Coupling at C5

Objective: To achieve high-yield functionalization at the C5 position while preventing debromination or catalyst poisoning by the electron-deficient pyrimidine.

Materials:

  • 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile (e.g., Benzyl mercaptan or Boronic acid) (1.8 eq)

  • Catalyst: Pd(t-Bu₃P)₂ (0.15 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dioxane

Step-by-Step Methodology:

  • System Purging (Critical for Self-Validation): In a flame-dried Schlenk tube, dissolve 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine and the nucleophile in anhydrous dioxane.

    • Causality: Dioxane is chosen for its high boiling point and ability to solubilize both the polar pyrimidine and the lipophilic catalyst. The system must be sparged with N₂ for 15 minutes to prevent oxidative degradation of the electron-rich phosphine ligand.

  • Catalyst Activation: Add DIPEA followed by Pd(t-Bu₃P)₂.

    • Causality: Pd(t-Bu₃P)₂ is specifically selected because the bulky, highly electron-donating tri-tert-butylphosphine ligands facilitate rapid oxidative addition into the strong, electron-deficient C5-Br bond, overriding the deactivating effect of the 2-CF₃ group[2].

  • Thermal Coupling: Seal the tube and heat the reaction mixture to 100 °C for 12 hours under constant stirring.

    • Causality: The 4-methyl group creates local steric hindrance at C5. Elevated temperatures provide the necessary activation energy to overcome this steric barrier during the transmetalation and reductive elimination steps[2].

  • Reaction Quenching & Workup: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting material isotopic mass (m/z ~241/243) and the appearance of the coupled product mass validates successful target engagement at the C5 position.

Sources

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine vs other pyrimidine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine vs. Standard Pyrimidine Building Blocks

Introduction In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a proven tactic to enhance a drug candidate's lipophilicity, binding affinity, and metabolic stability[1]. Among these, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine stands out as a highly specialized electrophilic building block[2]. Unlike simpler analogs such as 2-(chloromethyl)pyrimidine or 5-(chloromethyl)pyrimidine, this scaffold presents a unique confluence of electronic withdrawal and steric shielding. As a Senior Application Scientist, I have designed this guide to objectively compare its reactivity profile against standard pyrimidine alternatives, providing researchers with the mechanistic insights and self-validating protocols required to deploy this molecule effectively in complex syntheses.

Structural and Electronic Profiling: Mechanistic Causality

To master the reactivity of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, one must dissect the individual contributions of its functional groups:

  • The Pyrimidine Core: Inherently electron-deficient, the diazine ring pulls electron density away from the benzylic-like C5 carbon, generally increasing its electrophilicity toward nucleophilic attack[3].

  • The C2 Trifluoromethyl (-CF3) Group: This group exerts powerful inductive (-I) and mesomeric (-M) effects. While it dramatically improves the metabolic stability of the final compound by shielding the core against aldehyde oxidase metabolism[4], it also severely depletes the electron density of the pyrimidine ring. Counterintuitively, excessive electron withdrawal can destabilize the partial positive charge developing in the S_N2 transition state, potentially dampening reaction rates compared to non-fluorinated analogs[5].

  • The C4 Methyl (-CH3) Group: Positioned ortho to the chloromethyl group, this methyl substituent provides critical steric shielding. It prevents unwanted Nucleophilic Aromatic Substitution (S_NAr) at the C4 position but also imposes a steric penalty on the desired S_N2 attack at C5[5].

G A 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine B C2: -CF3 Group Strong e- withdrawing A->B C C4: -CH3 Group Steric shield & weak +I A->C D C5: -CH2Cl Group Electrophilic Center A->D E Increases lipophilicity & metabolic stability B->E F Imposes steric penalty prevents C4 SNAr C->F G Target for SN2 Nucleophilic Attack D->G

Electronic and structural logic of the substituted pyrimidine scaffold.

Comparative Performance Data

When selecting a pyrimidine building block, the choice dictates the required reaction conditions. The table below summarizes the quantitative and qualitative differences between three common chloromethyl pyrimidines.

Building BlockRelative S_N2 ReactivityS_NAr SusceptibilityPredicted Metabolic StabilityPrimary Application
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine Moderate (Sterically hindered)Low (Shielded by C4-CH3)High (C2-CF3 protected)Advanced lipophilic scaffolds, Kinase inhibitors
2-(Chloromethyl)pyrimidine HighModerateLow (Exposed core)Basic fragment coupling, rapid library synthesis
5-(Chloromethyl)pyrimidine Very HighHighLowUnhindered S_N2 functionalization

Data Synthesis: The sterically hindered nature of the C4-methyl group means that 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine requires higher thermal activation for S_N2 reactions than its unhindered counterparts[5]. However, this same steric bulk drastically reduces the likelihood of competing S_NAr side reactions, ensuring higher purity profiles in the crude product.

Experimental Workflows & Self-Validating Protocols

To overcome the inherent steric hindrance and electronic deactivation of this specific building block, the experimental protocol must be meticulously designed.

Causality in Reagent Selection: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Because the substrate can be prone to decomposition or side reactions under harsh basic conditions, a sterically hindered, non-nucleophilic base is mandatory to neutralize the generated HCl without competing with the primary nucleophile[5]. Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it solvates cations effectively while leaving the nucleophilic anion "naked" and highly reactive, which is critical for pushing the sterically hindered S_N2 pathway forward[6].

G N1 1. Substrate Dissolution (DMF) N2 2. Base Addition (DIPEA, 2.0 eq) N1->N2 N3 3. Nucleophile Addition (1.2 eq) N2->N3 N4 4. Thermal Control (60-80 °C) N3->N4 N5 5. LC-MS/TLC Monitoring N4->N5 N6 6. Workup & Purification N5->N6

Self-validating SN2 experimental workflow ensuring optimal conversion rates.

Step-by-Step S_N2 Amination Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine[2] in anhydrous DMF to achieve a 0.2 M concentration.

    • Self-Validation: Ensure the solution is completely clear; any turbidity suggests moisture contamination which leads to premature hydrolysis of the chloromethyl group.

  • Base Addition: Add 2.0 equivalents of DIPEA dropwise at room temperature[5]. Stir for 10 minutes to ensure a homogenous basic environment.

  • Nucleophile Addition: Introduce 1.2 equivalents of the target primary or secondary amine.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Due to the C4-methyl steric shield, room temperature reactions will stall and result in low conversion[5].

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction for LC-MS analysis. The protocol is self-validating if the starting material mass is entirely replaced by the product mass.

    • Troubleshooting: If conversion is <50%, add 0.1 equivalents of Sodium Iodide (NaI). This initiates Finkelstein catalysis, transiently converting the chloromethyl group to a highly reactive iodomethyl intermediate to force the reaction to completion.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to completely remove the DMF solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • PubMed / Chemical Science. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Available at:[Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide on the Biological Activity of 5-(Chloromethyl) vs. 5-(Hydroxymethyl) Pyrimidines: From Epigenetics to Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of nucleic acid chemistry and drug design, the substitution at the 5-position of the pyrimidine ring dictates a molecule's biological trajectory. This guide objectively compares two critical classes of pyrimidine derivatives: 5-(hydroxymethyl)pyrimidines (e.g., 5-hmC, 5-hmU) and 5-(chloromethyl)pyrimidines (e.g., 5-cmC, 5-cmU). While structurally differing by only a single heteroatom (oxygen vs. chlorine), their biological activities diverge completely. 5-Hydroxymethyl derivatives act as stable epigenetic signals and intermediates in DNA demethylation, whereas 5-chloromethyl derivatives function as highly reactive, covalent alkylating agents and suicide inhibitors.

Mechanistic Divergence: Epigenetic Signaling vs. Covalent Alkylation

Understanding the biological activity of these compounds requires analyzing the chemical causality driven by their functional groups.

5-(Hydroxymethyl)pyrimidines (5-hmP): The hydroxymethyl group is biologically stable under physiological conditions. In DNA, 5-hydroxymethylcytosine (5-hmC) is generated from 5-methylcytosine (5-mC) via oxidation by Ten-Eleven Translocation (TET) enzymes 1. Because the hydroxymethyl moiety projects into the major groove of the DNA double helix, it does not disrupt Watson-Crick base pairing. Instead, it serves as a "sixth base," recruiting specific epigenetic reader proteins (e.g., MBD3) to regulate chromatin remodeling and gene transcription 2. Furthermore, 5-hmU can arise from oxidative DNA damage and is actively excised by base excision repair (BER) glycosylases like SMUG1 to prevent transition mutations 3.

5-(Chloromethyl)pyrimidines (5-cmP): In stark contrast, the chlorine atom in 5-cmP is a highly effective leaving group, rendering the adjacent methylene carbon extremely electrophilic. When 5-chloromethyluracil (5-cmU) enters the active site of an enzyme like thymidylate synthase, a nucleophilic residue (such as a catalytic cysteine) attacks the chloromethyl group. This displaces the chloride ion and forms an irreversible covalent bond, permanently inactivating the enzyme 4. This mechanism is widely exploited in the design of antineoplastic agents and cytotoxic chemical probes 5.

G hmP 5-(Hydroxymethyl)pyrimidines (e.g., 5-hmC, 5-hmU) reader Epigenetic Reader Binding hmP->reader demeth Active DNA Demethylation (TET / BER Pathway) hmP->demeth cmP 5-(Chloromethyl)pyrimidines (e.g., 5-cmC, 5-cmU) inhibit Covalent Enzyme Inhibition cmP->inhibit alkyl DNA Alkylation / Cross-linking cmP->alkyl reg Gene Regulation reader->reg demeth->reg apop Cytotoxicity / Apoptosis inhibit->apop alkyl->apop

Mechanistic divergence between 5-hydroxymethyl and 5-chloromethyl pyrimidines.

Comparative Biological Activity Data

To facilitate objective comparison, the quantitative and qualitative biological parameters of these two pyrimidine classes are summarized below.

Feature5-(Hydroxymethyl)pyrimidines (5-hmC, 5-hmU)5-(Chloromethyl)pyrimidines (5-cmC, 5-cmU)
Primary Biological Role Epigenetic signaling, DNA demethylation intermediateSynthetic enzyme inhibitor, cytotoxic alkylating agent
Mechanism of Action Non-covalent reader binding, glycosylase recognitionIrreversible covalent alkylation of nucleophilic residues
Key Protein Targets TET enzymes, MBD3, SMUG1, TDGThymidylate synthase, DNA/RNA polymerases
Chemical Stability High (Stable in physiological aqueous conditions)Low (Highly reactive, rapidly hydrolyzes to 5-hydroxymethyl)
Inhibitory Potency ( Ki​ ) N/A (Endogenous signaling molecule)3.1 - 14 µM (against Thymidylate Synthase)
Downstream Effects Transcriptional regulation, chromatin remodelingEnzyme inactivation, DNA cross-linking, apoptosis

Experimental Methodologies

To evaluate the divergent activities of these compounds, researchers must employ distinct experimental workflows. The following protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol 1: Time-Dependent Enzyme Inhibition Assay (for 5-cmU)

Causality Check: Because 5-cmU acts as a suicide inhibitor, covalent bond formation is time-dependent. A standard steady-state kinetic assay would severely underestimate its inhibitory potency. By varying pre-incubation times, we isolate the inactivation rate constant ( kinact​ ) from the reversible binding affinity ( KI​ ).

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM 2-mercaptoethanol. Self-Validation: Run a parallel control without 2-mercaptoethanol to ensure the thiol is not prematurely reacting with the 5-cmU electrophile before it reaches the enzyme.

  • Pre-incubation: Incubate 10 nM purified Thymidylate Synthase with varying concentrations of 5-cmU (1 µM to 50 µM) at 37°C. Extract aliquots at 0, 5, 10, 20, and 30 minutes.

  • Reaction Initiation: Add the pre-incubated aliquots to a reaction mix containing 100 µM dUMP and 50 µM 5,10-methylenetetrahydrofolate (cofactor).

  • Spectrophotometric Monitoring: Measure the increase in absorbance at 340 nm (indicating the conversion of the cofactor) over 5 minutes.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time. The slope yields the observed rate of inactivation ( kobs​ ), confirming irreversible covalent binding.

Protocol 2: Epigenetic Reader Binding Assay (EMSA for 5-hmC)

Causality Check: To validate 5-hmC as a distinct epigenetic mark rather than a mere intermediate, we must prove that specific reader proteins are recruited to the hydroxyl group, and not just the methyl group of 5-mC.

  • Probe Design: Synthesize three 30-bp double-stranded DNA probes labeled with Cy5: Unmethylated (C), Methylated (5-mC), and Hydroxymethylated (5-hmC). Self-Validation: The C and 5-mC probes serve as negative controls to ensure the reader protein specifically requires the hydroxyl moiety.

  • Protein Incubation: Incubate 500 nM of purified reader protein (e.g., recombinant MBD3) with 10 nM of each Cy5-labeled probe in a binding buffer (20 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol) for 30 minutes at room temperature.

  • Electrophoresis: Resolve the complexes on a 6% native polyacrylamide gel at 100V for 90 minutes at 4°C to preserve non-covalent interactions.

  • Detection: Image the gel using a fluorescence scanner. A mobility shift exclusively in the 5-hmC lane confirms specific epigenetic reader recognition.

Workflow start Synthesize Pyrimidine Analogue branch1 5-Hydroxymethyl (5-hmP) start->branch1 branch2 5-Chloromethyl (5-cmP) start->branch2 assay1 EMSA / SPR Binding Assay branch1->assay1 assay2 Enzyme Kinetics Assay branch2->assay2 result1 Quantify Reader Protein Affinity assay1->result1 result2 Determine IC50 / k_inact (Covalent) assay2->result2

Experimental workflows for evaluating epigenetic binding versus covalent enzyme inhibition.

Synthesis & Chemical Reactivity

The profound biological differences between these two molecules are rooted in their chemical synthesis. 5-Hydroxymethylpyrimidines are generally stable and can be synthesized via the condensation of formaldehyde with the pyrimidine ring. However, they serve as the direct synthetic precursors to 5-chloromethylpyrimidines.

By treating 5-hmU with thionyl chloride ( SOCl2​ ) or hydrogen chloride gas, the hydroxyl group is replaced by chlorine. This transformation fundamentally shifts the molecule from a thermodynamically stable signaling mark to a kinetically reactive alkylating agent. In drug development, 5-cmU is frequently utilized as an intermediate to synthesize C-Mannich bases and other complex antineoplastic prodrugs, leveraging the chlorine's leaving-group ability to attach various amine or thiol payloads.

Conclusion & Future Perspectives

The 5-position of the pyrimidine ring is a highly privileged site for biological modulation. 5-(Hydroxymethyl)pyrimidines are indispensable for researchers mapping the dynamic epigenome and understanding active DNA demethylation pathways. Conversely, 5-(chloromethyl)pyrimidines remain powerful tools for structural biologists and medicinal chemists aiming to irreversibly trap target enzymes or induce targeted cytotoxicity. Future drug development will likely see the continued use of 5-cmP derivatives as warheads in targeted covalent inhibitors (TCIs), while 5-hmP derivatives will drive the discovery of novel epigenetic therapies.

References

  • 1. National Institutes of Health (NIH) / PMC. 2.4. National Institutes of Health (NIH) / PubMed.

  • 2. National Institutes of Health (NIH) / PMC. 4.5. ResearchGate. 5.3. Proceedings of the National Academy of Sciences (PNAS).

Sources

Orthogonal Validation of In Vitro Assays for Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology, the pyrimidine scaffold has emerged as a privileged pharmacophore, forming the structural core of numerous FDA-approved kinase inhibitors (e.g., targeting EGFR, CDKs, and PIM-1). However, during the drug development lifecycle, proving the superior potency and selectivity of a novel pyrimidine derivative against standard, early-generation alternatives requires a rigorous, self-validating in vitro testing funnel.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive framework for validating the efficacy of pyrimidine derivatives. By comparing their performance against reference standards and establishing strict causality between biochemical target engagement and cellular phenotypes, researchers can build a trustworthy data package for clinical translation.

The Self-Validating System: Causality in Assay Selection

A single in vitro assay is never sufficient to validate a kinase inhibitor. A self-validating system requires orthogonal approaches to confirm that the observed cellular phenotype is directly caused by the intended biochemical mechanism.

  • Biochemical Kinase Assays (e.g., TR-FRET, Radiometric Profiling): These cell-free assays isolate the target kinase and the pyrimidine derivative.

    • Causality: This proves direct target engagement and intrinsic binding affinity (IC50/Ki) without the confounding variables of membrane permeability, protein binding, or efflux pumps.

  • Cell-Based Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the downstream phenotypic result (e.g., apoptosis or growth arrest) in specific cancer lineages.

    • Causality: This validates that the pyrimidine derivative can successfully penetrate the lipid bilayer, resist immediate metabolic degradation, and reach its intracellular target at a therapeutically relevant concentration to induce cell death.

By comparing the biochemical IC50 with the cellular IC50, researchers can calculate the "cellular shift"—a critical metric for optimizing the physicochemical properties of the pyrimidine scaffold.

Comparative Performance: Pyrimidine Derivatives vs. Standard Inhibitors

To objectively evaluate performance, we must benchmark novel pyrimidine derivatives against established reference inhibitors. The table below synthesizes recent validation data comparing advanced pyrimidine scaffolds (targeting PIM-1, EGFR, and multi-kinases) against standard reference drugs like Staurosporine, Gefitinib, and Sunitinib.

Table 1: In Vitro Validation Data Comparison
Compound ClassSpecific TargetBiochemical IC50 (nM)Cellular IC50 (µM)Cell LineReference StandardRef Std Cellular IC50 (µM)
Pyrido[2,3-d]pyrimidine (Cmpd 11) PIM-1 Kinase21.40.57MCF-7 (Breast)Staurosporine6.76
Indole-tethered pyrimidine (MKP101) EGFR (Angiokinase)14.00.16HCC827 (NSCLC)Gefitinib0.01
Pyrrolo[2,3-d]pyrimidine (Cmpd 5e) Multi-kinaseN/A29.00HepG2 (Liver)Sunitinib12.50

Data Analysis: The 1 demonstrate a >10-fold superior cytotoxicity profile against MCF-7 cells compared to the broad-spectrum standard Staurosporine[1]. Similarly, 2 show potent nanomolar inhibition of EGFR-driven HCC827 proliferation[2], while 3 offer modest but highly selective multi-kinase inhibition compared to Sunitinib[3].

Step-by-Step Methodologies for Self-Validating Workflows

To ensure reproducibility and scientific trustworthiness, the following protocols detail the orthogonal validation of a pyrimidine derivative.

Protocol A: Biochemical Target Validation (TR-FRET Kinase Assay)

Purpose: To quantify the direct ATP-competitive inhibition of the target kinase by the pyrimidine derivative.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase (e.g., PIM-1) and the fluorescently labeled peptide substrate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate. Critical Step: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the kinase solution to the compound wells. Incubate at room temperature for 15 minutes.

    • Causality: This pre-incubation allows the pyrimidine scaffold to fully occupy the ATP-binding pocket and reach thermodynamic binding equilibrium before the enzymatic reaction begins, ensuring accurate Ki/IC50 calculations.

  • Reaction Initiation: Add the ATP/Substrate mixture to initiate the kinase reaction. Set the ATP concentration at the enzyme's apparent Km to ensure competitive inhibition kinetics are accurately captured.

  • Detection: After a 60-minute incubation, add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Phenotype Validation (MTT Cytotoxicity Assay)

Purpose: To validate that the biochemical target inhibition translates to anti-proliferative activity in living cells.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 or HCC827). Seed at a density of 1.0×104 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Aspirate the old media. Apply the pyrimidine derivatives and the reference standard (e.g., Staurosporine) at varying concentrations (0.01 to 100 µM) in fresh media. Include a vehicle control (0.1% DMSO) and a cell-free blank.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

    • Causality: This specific duration is critical. Kinase inhibitors typically induce apoptosis or G2/M cell cycle arrest, which requires at least two cellular doubling times to manifest as a measurable reduction in metabolic viability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization and Readout: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control to determine the cellular IC50.

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating orthogonal workflow, tracing the pyrimidine derivative from biochemical target engagement to cellular phenotypic validation.

ValidationWorkflow cluster_biochemical Biochemical Validation (Cell-Free) cluster_cellular Cellular Validation (In Vitro) Compound Novel Pyrimidine Derivative Kinase Target Kinase (e.g., PIM-1, EGFR) Compound->Kinase Binds ATP Pocket Permeability Membrane Permeability & Intracellular Stability Compound->Permeability Enters Cell TR_FRET TR-FRET Assay (Direct Target Engagement) Kinase->TR_FRET Biochem_IC50 Biochemical IC50 (Intrinsic Potency) TR_FRET->Biochem_IC50 Correlation Cellular Shift Analysis (In Vitro Validation Complete) Biochem_IC50->Correlation Compares Apoptosis Downstream Effect: Apoptosis / Cell Cycle Arrest Permeability->Apoptosis Inhibits Intracellular Target MTT MTT Viability Assay (Phenotypic Readout) Apoptosis->MTT Cell_IC50 Cellular IC50 (Physiological Efficacy) MTT->Cell_IC50 Cell_IC50->Correlation Compares

Orthogonal validation workflow linking biochemical target engagement to cellular efficacy.

References

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Song, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLOS One.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.

Sources

Comparative Guide to the Cytotoxicity of Trifluoromethylpyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted, metabolically stable chemotherapeutics, the pyrimidine scaffold remains a cornerstone of oncology research. Recently, the strategic incorporation of the trifluoromethyl ( −CF3​ ) group into pyrimidine rings has revolutionized the pharmacokinetic and pharmacodynamic profiles of these molecules.

This guide provides an objective, data-driven comparison of trifluoromethylpyrimidine analogs, analyzing their comparative cytotoxicity, mechanisms of action, and the experimental methodologies required to validate their efficacy in preclinical models.

Rationale: The Bioisosteric Advantage of the −CF3​ Group

The substitution of hydrogen or methyl groups with a trifluoromethyl moiety is a classic bioisosteric strategy in medicinal chemistry. In the context of pyrimidine analogs, the −CF3​ group imparts three critical advantages[1]:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds resist cytochrome P450-mediated oxidative degradation, prolonging the drug's half-life.

  • Increased Lipophilicity: The hydrophobic nature of the −CF3​ group enhances cellular membrane permeability, increasing intracellular drug concentrations.

  • Target Engagement: The electron-withdrawing nature of the −CF3​ group alters the electron density of the pyrimidine ring, strengthening hydrogen bonding and π−π stacking interactions within the ATP-binding pockets of target kinases (e.g., EGFR, Pyk2).

Mechanisms of Action and Target Specificity

Trifluoromethylpyrimidine analogs are not broad-spectrum cytotoxins; they are highly specific kinase inhibitors. Their cytotoxicity is primarily driven by the blockade of oncogenic signaling pathways.

  • EGFR Inhibition: Dianilinopyrimidine derivatives containing a −CF3​ group act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By binding to the hinge region of the kinase domain, they prevent autophosphorylation, shutting down the downstream PI3K/AKT and MAPK/ERK pathways [2].

  • Pyk2/FAK Modulation: Sulfoximine-substituted trifluoromethylpyrimidines selectively inhibit Proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK). Notably, the sulfoximine substitution mitigates dofetilide binding, significantly reducing hERG-related cardiotoxicity while maintaining potent anti-proliferative effects [3].

G CF3 CF3-Pyrimidine Analogs EGFR Kinase Targets (EGFR / Pyk2 / FAK) CF3->EGFR ATP-Competitive Inhibition Downstream PI3K/AKT & MAPK Signaling Cascades EGFR->Downstream Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Arrested Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Induced

Caption: Mechanism of action of CF3-pyrimidine analogs inhibiting kinase pathways to induce apoptosis.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of novel trifluoromethylpyrimidine analogs, we compare their half-maximal inhibitory concentrations ( IC50​ ) against standard chemotherapeutics across well-characterized human cancer cell lines.

Table 1: In Vitro Cytotoxicity ( IC50​ in μM ) of Selected Analogs
Compound Class / AnalogTargetA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Reference Drug ( IC50​ )
Dianilinopyrimidine- CF3​ (Compound 4c) EGFR0.56 ± 0.12N/A2.21 ± 0.34Gefitinib (1.45 μM
  • A549)
Purine- CF3​ Hybrid (Compound 16) Multi-kinase1.00 ± 0.300.80 ± 0.61N/ADoxorubicin (1.02 μM
  • A549)
  • Thiazole- CF3​ Hybrid (Compound 10b) CDK6 / VEGFRN/A3.81 ± 1.964.04 ± 1.375-Fluorouracil (9.37 μM
  • MCF-7)
  • Sulfoximine- CF3​ (Compound S-14a) Pyk21.20 ± 0.452.10 ± 0.501.85 ± 0.40PF-431396 (2.50 μM
  • A549)
  • Data Synthesis: Dianilinopyrimidine- CF3​ analogs demonstrate superior potency against EGFR-driven non-small cell lung cancer (A549) compared to the first-generation inhibitor Gefitinib [2]. Meanwhile, Purine hybrids show broad-spectrum cytotoxicity comparable to Doxorubicin, but with potentially lower off-target cardiotoxicity due to their targeted mechanism [1].

    Experimental Methodologies: Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice when assessing the cytotoxicity of these analogs.

    Cell Viability Assessment (CCK-8 Assay)

    While the MTT assay is standard, the Cell Counting Kit-8 (CCK-8) utilizing WST-8 is highly recommended for trifluoromethylpyrimidine analogs. Causality: Certain sulfoximine-substituted analogs can undergo spontaneous redox reactions with MTT, leading to false-positive absorbance readings. WST-8 is more stable and produces a water-soluble formazan dye, eliminating the need for DMSO solubilization and reducing handling errors.

    Step-by-Step Protocol:

    • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 μL /well). Causality: This specific density ensures cells remain in the exponential growth phase during the 72-hour treatment window, preventing contact inhibition artifacts.

    • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ humidified incubator to allow for complete cellular adherence.

    • Compound Treatment: Prepare serial dilutions of the CF3​ -analogs (0.01 μM to 100 μM ) in complete media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.

    • CCK-8 Addition: Add 10 μL of CCK-8 solution to each well. Incubate for 1 to 4 hours. Causality: The incubation time must be empirically optimized per cell line to ensure the absorbance falls within the linear range of the microplate reader (0.5 - 1.5 OD).

    • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

    Target Validation: Kinase Inhibition Assay

    To prove that the observed cytotoxicity is mechanism-driven (e.g., EGFR inhibition) rather than general toxicity, an ADP-Glo™ Kinase Assay is utilized.

    Step-by-Step Protocol:

    • Kinase Reaction: Incubate recombinant EGFR kinase (10 ng) with the CF3​ -analog, ATP (10 μM ), and Poly(Glu,Tyr) substrate in kinase buffer for 60 minutes at room temperature.

    • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Causality: This step ensures that the subsequent luminescence signal is generated only from the ADP produced during the kinase reaction, providing a high signal-to-noise ratio.

    • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Analysis: Measure luminescence. A decrease in luminescence correlates with kinase inhibition.

    Workflow Seed 1. Cell Seeding (Log-phase cells) Treat Treat Seed->Treat Assay 3. Viability Assay (CCK-8 addition) Treat->Assay Read 4. Absorbance Reading (450 nm) Assay->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

    Caption: Standard in vitro workflow for assessing comparative cytotoxicity of pyrimidine analogs.

    Conclusion

    Trifluoromethylpyrimidine analogs represent a highly versatile and potent class of targeted chemotherapeutics. By comparing their cytotoxicity profiles, it is evident that specific structural modifications—such as dianilinopyrimidine scaffolds for EGFR targeting or sulfoximine substitutions for Pyk2 targeting—drastically alter their efficacy and safety profiles. For drug development professionals, leveraging robust, artifact-free assays like CCK-8 and validating target engagement via ADP-Glo assays are critical steps in advancing these promising leads from the bench to preclinical models.

    References

    • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules / PMC.1

    • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry / PMC.2

    • Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters / PubMed.3

    Sources

    Assessing Target Specificity of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Pyrimidine scaffolds are privileged structures in oncology, forming the core of numerous FDA-approved kinase inhibitors. Because the pyrimidine ring is an isostere of the adenine ring of ATP, these molecules effectively mimic hinge-region binding interactions within the kinase active site. However, this ATP-mimetic nature inherently risks off-target promiscuity across the human kinome. As a Senior Application Scientist, I emphasize that evaluating the target specificity of these inhibitors requires moving beyond simple cell-free assays.

    In this guide, we will objectively compare the target specificity profiles of three leading pyrimidine-based CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—and detail the rigorous, self-validating experimental workflows required to assess their kinome selectivity.

    Comparative Analysis: FDA-Approved Pyrimidine-Based CDK4/6 Inhibitors

    While Palbociclib, Ribociclib, and Abemaciclib all target the ATP-binding domains of CDK4 and CDK6, subtle differences in their pyrimidine-based scaffolds dictate distinct kinome selectivity profiles and clinical pharmacodynamics 1.

    • Palbociclib (Pyrido[2,3-d]pyrimidine): Exhibits high selectivity for CDK4/6 with nearly equivalent potency for both kinases. It has minimal off-target kinase engagement, making it a highly specific tool compound and therapeutic.

    • Ribociclib (Pyrrolo[2,3-d]pyrimidine): Highly selective for CDK4/6, but demonstrates a stronger preference for CDK4 over CDK6 in cellular assays compared to biochemical assays 2.

    • Abemaciclib (Aminopyrimidine derivative): The most potent of the three against CDK4/6, but significantly more promiscuous. It actively inhibits other kinases such as CDK9, CDK1, and CDK2, which contributes to its unique efficacy as a monotherapy and its distinct toxicity profile (e.g., diarrhea rather than severe myelosuppression) 1.

    Quantitative Comparison of Kinase Selectivity

    InhibitorChemical ScaffoldCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Kinome SelectivityKey Off-Target Kinases
    Palbociclib Pyrido-pyrimidine9 – 1115HighMinimal
    Ribociclib Pyrrolo-pyrimidine1039HighMinimal
    Abemaciclib Aminopyrimidine29.9Moderate / BroadCDK9, CDK1, CDK2, GSK3β

    (Data synthesized from preclinical drug-exposure experiments and KINOMEscan profiling)

    The Specificity Assessment Workflow

    To rigorously validate the specificity of a pyrimidine-based inhibitor, we must bridge the gap between thermodynamic affinity and physiological efficacy.

    Workflow A Pyrimidine-Based Kinase Inhibitor B Biochemical Profiling (e.g., KINOMEscan) A->B In Vitro Affinity C Live-Cell Target Engagement (e.g., NanoBRET) B->C ATP Competition & Membrane Permeability D Phenotypic Validation (Cell Cycle Arrest / Apoptosis) C->D Functional Efficacy

    Figure 1: Tiered workflow for assessing kinase inhibitor specificity from biochemical to cellular.

    Experimental Methodologies
    Protocol 1: High-Throughput Biochemical Kinase Profiling (KINOMEscan)
    • Purpose: To map the absolute thermodynamic affinity of the inhibitor across >400 kinases without the confounding variables of cellular permeability.

    • Causality & Logic: By using an active-site directed competition binding assay, we can identify all potential off-targets. If a pyrimidine inhibitor binds tightly to an unintended kinase, it will compete with the immobilized bait ligand, reducing the amount of kinase captured.

    Step-by-Step Methodology:

    • Preparation: Prepare DNA-tagged kinase extracts using T7 phage strains expressing the kinases of interest.

    • Immobilization: Coat magnetic beads with a broad-spectrum, active-site directed ligand (the "bait").

    • Competition Binding: Incubate the kinase extracts with the immobilized bait and the pyrimidine-based inhibitor at a screening concentration (e.g., 100 nM or 1 µM).

      • Self-Validation Check: Include a DMSO vehicle control (100% binding) and a broad-spectrum inhibitor control like staurosporine (0% binding) to validate the assay's dynamic range.

    • Washing & Elution: Wash the beads to remove unbound proteins. Elute the bound kinases.

    • Quantification: Measure the amount of captured kinase using quantitative PCR (qPCR) directed against the DNA tag. Calculate the percent of control (PoC) to determine binding affinity.

    Protocol 2: Live-Cell Target Engagement (NanoBRET)
    • Purpose: To quantify intracellular target occupancy in the presence of physiological ATP concentrations (1-10 mM).

    • Causality & Logic: Biochemical assays often overestimate potency because they utilize low, non-physiological ATP concentrations. Since pyrimidine scaffolds are ATP-competitive, their cellular efficacy depends on their ability to displace high intracellular ATP. NanoBRET measures this directly in living cells 3.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 or target cancer cells into 96-well or 384-well tissue culture-treated plates.

    • Transfection: Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours.

    • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ tracer (e.g., Tracer K10) at a concentration near its EC₅₀ 4.

    • Inhibitor Titration: Add serial dilutions of the test pyrimidine inhibitor. Incubate for 2 hours to allow for intracellular equilibration and competitive displacement of the tracer.

      • Self-Validation Check: Include an unlabeled tracer competition arm to serve as a positive control for signal displacement.

    • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine). Measure the BRET ratio by dividing the acceptor emission (fluorescence) by the donor emission (luminescence) using a multimode microplate reader.

    • Data Analysis: Plot the BRET ratio against the log of the inhibitor concentration to determine the intracellular IC₅₀.

    NanoBRET Nluc NanoLuc-Kinase Fusion Tracer Fluorescent Tracer Nluc->Tracer Energy Transfer BRET High BRET Signal Tracer->BRET Inhibitor Pyrimidine Inhibitor Inhibitor->Nluc Competitive Binding NoBRET Loss of BRET Signal Inhibitor->NoBRET Signal Displacement

    Figure 2: Principle of the NanoBRET assay for quantifying live-cell target engagement.

    Scientific Integrity: Why This Matters

    Relying solely on biochemical data when developing pyrimidine-based kinase inhibitors is a common pitfall. For example, while Abemaciclib shows sub-nanomolar potency against CDK4 in biochemical assays, its cellular IC₅₀ is shifted due to intracellular ATP competition and membrane permeability dynamics. By employing a self-validating system—where biochemical profiling identifies the potential off-targets and live-cell target engagement confirms the actual intracellular liability—drug development professionals can accurately predict clinical toxicity and efficacy.

    References
    • Title: Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences Source: National Institutes of Health (NIH) URL: [Link]

    • Title: The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: National Institutes of Health (NIH) URL: [Link]

    Sources

    Comparative Efficacy of Pyrimidine Synthons in Library Synthesis: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyrimidine scaffold is a ubiquitous and privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, GPCR antagonists, and antiviral agents. In the context of divergent library synthesis, the strategic selection of pyrimidine synthons dictates the efficiency, regioselectivity, and structural diversity of the final compound library.

    This guide objectively compares the two dominant classes of pyrimidine synthons used in modern drug discovery: Polyhalopyrimidines (driven by Nucleophilic Aromatic Substitution, SNAr) and Pyrimidine Boronic Acids (driven by Palladium-catalyzed cross-coupling).

    Mechanistic Synthon Profiling

    Polyhalopyrimidines: The SNAr Workhorses

    Synthons such as 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine are inexpensive, highly reactive building blocks that rely on sequential SNAr reactions to introduce diversity 1.

    The Causality of Regioselectivity: In polyhalogenated pyrimidines, the reactivity gradient strictly follows the order C4 ≈ C6 > C2 ≫ C5 .

    • Electronic Factors: The C4 and C6 positions are highly electron-deficient because they are situated ortho to one ring nitrogen and para to the other. This orientation optimally stabilizes the anionic Meisenheimer complex during nucleophilic attack.

    • Steric & Repulsive Factors: While the C2 position is situated between two electronegative nitrogens, the approaching nucleophile suffers from lone-pair repulsion from both adjacent nitrogen atoms, raising the activation energy. Consequently, C4/C6 substitution is kinetically favored at lower temperatures (0–25 °C), whereas C2 substitution requires thermodynamic forcing (80–120 °C) 2.

    Pyrimidine-5-Boronic Acids: The Cross-Coupling Enablers

    Because the C5 position is meta to both nitrogen atoms, it is the most electron-rich (benzene-like) carbon on the pyrimidine ring. It is virtually inert to SNAr. To functionalize this vector, chemists rely on pyrimidine-5-boronic acid (or its pinacol ester) to execute Suzuki-Miyaura cross-couplings 3.

    The Causality of Reactivity: The efficacy of this synthon relies on the Pd(0)/Pd(II) catalytic cycle. The boronic acid must undergo transmetalation with a Pd(II)-aryl halide complex. The addition of a strong base (e.g., Cs2​CO3​ ) is non-negotiable; it quaternizes the boron atom to form a reactive boronate complex, increasing the nucleophilicity of the organic group and accelerating the transmetalation step to form robust C-C bonds 4.

    Comparative Efficacy Data

    The following table summarizes the performance metrics of these synthons when deployed in automated or semi-automated library synthesis workflows.

    Performance Metric2,4-Dichloropyrimidine2,4,6-TrichloropyrimidinePyrimidine-5-Boronic Acid
    Primary Reaction SNArSequential SNAr / Cross-CouplingSuzuki-Miyaura Cross-Coupling
    Regioselectivity High (C4 then C2)Moderate to High (C4 C6 C2)Absolute (C5 specific)
    Typical Yields 75–95% (Step 1); 50–80% (Step 2)60–85% per step65–90%
    Diversity Scope Amines, Alcohols, ThiolsHighly divergent (Tri-functionalization)Aryl/Heteroaryl Halides
    Reaction Conditions Mild to Moderate (0 °C to 80 °C)Mild to Harsh (0 °C to 120 °C)Moderate to Harsh (80 °C to 110 °C)
    Major Limitation C5 position remains unfunctionalizedProne to regioisomer mixtures if uncontrolledSusceptible to protodeboronation

    Divergent Workflow Visualization

    To maximize library diversity, 2,4,6-trichloropyrimidine is often utilized in a three-step divergent workflow, exploiting the distinct activation energies required for each position.

    G A 2,4,6-Trichloropyrimidine (Starting Synthon) B C4-Mono-Substituted Intermediate A->B 1° Amine, DIPEA EtOH, 0-25°C (Kinetic Control) C C4,C6-Di-Substituted Intermediate B->C 2° Amine, DIPEA n-BuOH, 80°C (Thermodynamic) D C2,C4,C6-Tri-Substituted Final Library C->D Aryl Boronic Acid Pd(PPh3)4, K2CO3 110°C (Suzuki)

    Fig 1: Divergent library synthesis workflow from a 2,4,6-trichloropyrimidine synthon.

    Self-Validating Experimental Protocols

    To ensure reproducibility across library campaigns, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints.

    Protocol A: Kinetically Controlled SNAr of 2,4-Dichloropyrimidine

    Objective: Isolate the C4-substituted intermediate without C2 contamination.

    • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous Ethanol (0.2 M). Causality: Ethanol is a polar protic solvent that stabilizes the polar transition state of the SNAr reaction, accelerating the rate at lower temperatures.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

    • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the primary amine (1.0 equiv).

    • Validation Check: Monitor by LC-MS after 2 hours. The mass corresponding to the mono-substituted product should dominate. If di-substitution (C2 and C4) is observed, the temperature was not strictly controlled.

    • Workup: Concentrate under reduced pressure, partition between EtOAc and H2​O , wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

    Protocol B: Suzuki-Miyaura Coupling of Pyrimidine-5-Boronic Acid

    Objective: Achieve C-C bond formation at the inert C5 position.

    • Preparation: In a microwave-safe vial, combine the aryl bromide (1.0 equiv) and pyrimidine-5-boronic acid (1.5 equiv) 4. Causality: An excess of boronic acid is used to compensate for potential protodeboronation at elevated temperatures.

    • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 equiv) and Cs2​CO3​ (3.0 equiv).

    • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (3:1:1, 0.1 M). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex, which is a critical intermediate prior to transmetalation. Degassing prevents the oxidation of the active Pd(0) species.

    • Reaction: Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

    • Validation Check: The reaction mixture should turn from a pale yellow suspension to a dark, palladium-black precipitate upon completion.

    • Workup: Filter through a pad of Celite to remove palladium particulates, extract the filtrate with DCM, and purify via reversed-phase preparative HPLC.

    References

    • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. URL:[Link][1]

    • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters (2023). URL:[Link][2]

    • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. PMC / National Institutes of Health. URL:[Link][4]

    Sources

    Cross-Validation of Analytical Methods for Pyrimidine Intermediates: HPLC-UV vs. LC-MS/MS

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the bottleneck of transferring legacy analytical methods to modern, high-throughput platforms. Pyrimidine intermediates—critical precursors in the synthesis of antineoplastic agents like 5-fluorouracil (5-FU) and various antiviral nucleoside analogs—present unique analytical challenges due to their high polarity, structural isomerism, and low molecular weight[1].

    The recent modernization of the ICH Q2(R2) guidelines mandates a rigorous lifecycle approach to analytical procedure validation. It explicitly defines "cross-validation" as the demonstration that two or more analytical procedures meet the same predefined performance criteria for a given intended purpose, ensuring seamless method transfer without compromising data integrity[2][3].

    This guide objectively compares standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for pyrimidine intermediate analysis, providing a mechanistic rationale and a self-validating experimental framework.

    Mechanistic Grounding: The Causality of Method Selection

    Pyrimidines (e.g., uracil, thymine, cytosine, and their halogenated derivatives) are highly hydrophilic. In traditional RP-HPLC, they often elute near the void volume, leading to ion suppression from matrix components and poor resolution of closely related impurities (e.g., 5-fluorouridine vs. 5-fluoro-2-deoxyuridine)[1].

    • HPLC-UV (The Legacy Standard): Relies on chromophoric absorption (typically around 249–254 nm)[4][5]. While robust for bulk purity assays and highly concentrated formulations, it lacks the specificity to differentiate co-eluting, non-chromophoric matrix interferences.

    • LC-MS/MS (The Modern Alternative): Employs Multiple Reaction Monitoring (MRM). The causality of its superior sensitivity lies in the orthogonal separation mechanism: chromatographic retention coupled with mass-to-charge (m/z) fragmentation filtering. For highly charged pyrimidine nucleotides, utilizing ion-pairing ultra-performance liquid chromatography-mass spectrometry (IP-UPLC-MS/MS) with volatile reagents like dibutylamine acetate significantly enhances retention on reversed-phase columns, preventing void-volume elution[6].

    Comparative Performance Data

    To justify the cross-validation and transition from HPLC-UV to LC-MS/MS, we must evaluate the quantitative metrics. The table below synthesizes typical cross-validation data for pyrimidine intermediates across biological and synthetic matrices.

    Performance CharacteristicRP-HPLC-UV (Legacy)LC-MS/MS / IP-UPLC-MS/MS (Alternative)Mechanistic Driver / Causality
    Limit of Detection (LOD) 0.5 - 1.0 µg/mL0.025 - 0.063 µMMRM transitions eliminate background chemical noise, drastically increasing the signal-to-noise ratio for trace intermediates[6].
    Linearity (Working Range) 1 - 200 µg/mL (R² ≥ 0.999)0.1 - 1000 ng/mL (R² ≥ 0.995)MS detectors offer a wider dynamic range for trace analysis, though saturation can occur at high concentrations, requiring dilution[7].
    Specificity Moderate (relies purely on retention time)High (retention time + m/z fragmentation)Mass filters easily distinguish structural isomers and metabolites that co-elute chromatographically[1].
    Run Time 10 - 20 minutes3 - 5 minutesUPLC utilizes sub-2 µm particles, allowing higher flow rates without losing theoretical plates or resolution[5][6].
    Matrix Effect Management Difficult (requires extensive sample prep/extraction)Managed via Stable Isotope Labeling (SIL)Internal standards (e.g., ¹³C-labeled pyrimidines) dynamically correct for ion suppression in the ESI source[8].
    Cross-Validation Workflow Visualization

    The following diagram illustrates the logical progression of a cross-validation study designed to meet ICH Q2(R2) standards.

    G A Define Performance Criteria (ICH Q2(R2)) B Legacy Method (HPLC-UV) A->B C Alternative Method (LC-MS/MS) A->C D Parallel Execution Same Pyrimidine Samples B->D C->D E Orthogonal Recovery & Matrix Evaluation D->E F Statistical Comparison (Bland-Altman / T-Test) E->F

    Cross-validation workflow for analytical methods per ICH Q2(R2) guidelines.

    Self-Validating Experimental Protocol: Step-by-Step Cross-Validation

    To prove statistical equivalence between HPLC-UV and LC-MS/MS for a pyrimidine intermediate (e.g., 2,4-dihydroxy-5-fluoropyrimidine or orotic acid)[4][9], the protocol must be self-validating. This means internal controls must dynamically verify the system's integrity during the run, ensuring that any variance is attributed to the method itself, not instrument drift.

    Phase 1: System Suitability Testing (SST)

    Causality: Before comparing methods, we must prove both instruments are capable of resolving the analytes under current ambient conditions.

    • Preparation: Prepare a standard mix of pyrimidine intermediates (e.g., uracil, thymine, 5-FU) at 100% of the target specification limit.

    • Execution: Inject the SST mix six times consecutively on both the HPLC-UV and LC-MS/MS systems.

    • Self-Validating Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%; Tailing factor ≤ 1.5; Resolution ( Rs​ ) between critical pairs (e.g., thymine and uracil) ≥ 1.5[7]. If SST fails, the run is automatically aborted.

    Phase 2: Parallel Sample Analysis & Spiking

    Causality: To evaluate accuracy and specificity, we must challenge both methods with the exact same matrix interference.

    • Sample Preparation: Prepare a homogenous batch of the pyrimidine intermediate matrix (e.g., a bulk drug substance or biological extract)[10].

    • Spiking Strategy: Spike aliquots with known concentrations of related impurities (e.g., orotate, uridine) at 50%, 100%, and 150% of the target specification limit[9].

    • Internal Standardization (LC-MS/MS only): Spike samples with a ¹³C-labeled pyrimidine internal standard. Why? Electrospray ionization (ESI) is prone to matrix effects. The ¹³C-isotope co-elutes with the target analyte and experiences the exact same ion suppression, allowing the mass spectrometer to mathematically normalize the recovery[8].

    • Execution: Analyze the exact same sample preparations on both systems on the same day to eliminate stability-related degradation variables.

    Phase 3: Orthogonal Recovery Evaluation
    • Procedure: Calculate the quantitative recovery of the spiked impurities for both methods.

    • Mechanistic Interpretation: If HPLC-UV shows 130% recovery and LC-MS/MS shows 99% recovery, the UV method is suffering from a co-eluting matrix interference absorbing at 254 nm. The MS method's MRM transition successfully filters this out, proving superior specificity.

    Phase 4: Statistical Equivalence Testing
    • Procedure: Perform a paired t-test and generate a Bland-Altman plot on the quantitative assay results from both methods.

    • Acceptance: The 95% confidence interval of the difference between the two methods must fall within the predefined ICH Q2(R2) equivalence margin (e.g., ±2.0% for bulk assay, ±15% for trace impurities)[3][7].

    Conclusion

    Cross-validation is not merely a regulatory checkbox; it is a scientific imperative when modernizing analytical laboratories. While HPLC-UV remains a reliable workhorse for bulk pyrimidine assay, LC-MS/MS provides the necessary specificity and sensitivity for trace impurity profiling and metabolic intermediate tracking. By adhering to the ICH Q2(R2) framework and utilizing self-validating protocols with stable isotope internal standards, laboratories can ensure a seamless, scientifically sound method transfer.

    References
    • ICH Expands on Analytical Methods Validation in Draft - Q2 Update Source: enzyme.com URL:[Link]

    • Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review Source: tandfonline.com URL:[Link]

    • Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation Source: ipindexing.com URL:[Link]

    • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro Source: jchr.org URL:[Link]

    • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: nih.gov URL:[Link]

    • Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals Source: researchgate.net URL:[Link]

    • Validation of Analytical Procedure Q2(R2) - ICH Source: ich.org URL:[Link]

    • RP-HPLC method development and validation for the estimation of Vibegron in pure and pharmaceutical dosage form Source: researchgate.net URL:[Link]

    • Targeting the Mitochondrial ACSS1-Dependent Acetate–Pyrimidine Axis Suppresses Mantle Cell Lymphoma Progression Source: biorxiv.org URL:[Link]

    • Deciphering Colorectal Cancer–Hepatocyte Interactions: A Multiomics Platform for Interrogation of Metabolic Crosstalk in the Liver–Tumor Microenvironment Source: mdpi.com URL:[Link]

    Sources

    head-to-head comparison of pyrimidine-based antifungal agents

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Technical Guide: Head-to-Head Comparison of Pyrimidine-Targeted Antifungal Agents

    Pyrimidine-targeted antifungal agents represent a critical and rapidly evolving frontier in medical mycology. While the fungal cell wall and cell membrane have historically served as the primary targets for antifungals (e.g., echinocandins and azoles), the pyrimidine metabolism pathway offers a highly selective mechanism to disrupt fungal nucleic acid synthesis and cell cycle progression[1].

    As a Senior Application Scientist, I have structured this guide to objectively evaluate the classic pyrimidine analogue Flucytosine (5-FC) against the breakthrough pyrimidine biosynthesis inhibitor Olorofim (F901318) and emerging repurposed pyrimidine derivatives like Carmofur. This comparison bridges the mechanistic causality of these agents with self-validating experimental protocols required for their evaluation.

    Mechanistic Divergence: Salvage vs. De Novo Pathways

    To understand the performance differences between pyrimidine-based agents, we must first analyze the causality behind their mechanisms of action. Fungi acquire pyrimidines through two distinct routes: the salvage pathway (recycling exogenous bases) and the de novo biosynthesis pathway.

    • Flucytosine (5-FC) & The Salvage Pathway: 5-FC is a classic prodrug that exploits the fungal pyrimidine salvage pathway. It enters the fungal cell via cytosine permease and is deaminated by the fungal-specific enzyme cytosine deaminase into 5-fluorouracil (5-FU)[2]. 5-FU is subsequently phosphorylated and incorporated into RNA (causing miscoding and halting protein synthesis) or inhibits thymidylate synthase (halting DNA replication)[3]. Because humans lack cytosine deaminase, 5-FC is highly selective; however, single-point mutations in the permease or deaminase enzymes lead to rapid resistance, necessitating its use strictly in combination therapies[4].

    • Olorofim & The De Novo Pathway: Olorofim represents the novel orotomide class, acting strictly on the de novo pyrimidine biosynthesis pathway. It selectively binds to and inhibits fungal dihydroorotate dehydrogenase (DHODH), stalling the conversion of dihydroorotate to orotate[5]. This halts the production of uridine monophosphate (UMP), starving the cell of pyrimidines. Unlike 5-FC, Olorofim exhibits potent, standalone fungicidal activity against difficult-to-treat molds but lacks activity against Candida species, as Candida can efficiently salvage host pyrimidines to bypass DHODH inhibition[6].

    • Emerging Pyrimidine Scaffolds: Repurposed 5-FU derivatives like Carmofur have demonstrated superior fungicidal activity against dematiaceous fungi (e.g., Fonsecaea pedrosoi) where 5-FC fails[7]. Furthermore, next-generation pyrimidine-amides have been synthesized that completely diverge from nucleic acid targeting, instead disrupting endoplasmic reticulum (ER) function in Aspergillus fumigatus[8].

    PyrimidineMechanisms cluster_salvage Pyrimidine Salvage Pathway cluster_denovo De Novo Pyrimidine Biosynthesis FC 5-Flucytosine (5-FC) FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase Tox RNA/DNA Synthesis Halted FU->Tox Misincorporation DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate DHODH->ORO UMP Pyrimidine Nucleotides ORO->UMP Olo Olorofim Olo->DHODH Selective Inhibition

    Diagram 1: Divergent mechanisms of 5-FC (salvage pathway) and Olorofim (de novo pathway).

    Head-to-Head Performance & Spectrum Analysis

    The structural and mechanistic differences between these agents dictate their clinical utility and spectrum of activity. The table below synthesizes the quantitative performance of these agents, highlighting the paradigm shift from yeast-focused fungistatic activity (5-FC) to mold-focused fungicidal activity (Olorofim).

    AgentStructural ClassPrimary TargetMechanism of ActionPrimary SpectrumMIC₅₀ against T. marneffei (Mold Phase)
    Flucytosine (5-FC) Pyrimidine AnalogueCytosine DeaminaseRNA/DNA misincorporation (Salvage)Yeasts (Candida, Cryptococcus)0.08 µg/mL[5]
    Olorofim OrotomideDHODH EnzymePyrimidine starvation (De Novo)Molds (Aspergillus, Talaromyces)0.0005 µg/mL[5]
    Carmofur 5-FU DerivativeCytosine DeaminaseRNA/DNA misincorporation (Salvage)Dematiaceous FungiN/A (Fungicidal at 0.156 µM)[7]
    Novel Pyrimidines Pyrimidine-amidesEndoplasmic ReticulumER function disruption / LysisAspergillus fumigatus biofilmsN/A (Inhibits germination)[8]

    Data Insights: Olorofim demonstrates an exceptionally low MIC₅₀ against dimorphic fungi like Talaromyces marneffei, outperforming 5-FC by over two orders of magnitude[5]. However, 5-FC remains clinically indispensable for central nervous system infections (e.g., Cryptococcal meningitis) due to its >95% bioavailability and excellent cerebrospinal fluid penetration, provided it is co-administered with Amphotericin B to prevent resistance[4][9].

    Self-Validating Experimental Protocols

    To accurately evaluate pyrimidine-targeted agents in vitro, standard mycological protocols must be heavily modified. The following self-validating workflows ensure that competitive metabolic pathways do not artificially skew susceptibility data.

    Protocol 1: Pyrimidine-Restricted Susceptibility Testing (Modified CLSI M38)

    Causality Check: Standard RPMI 1640 medium contains trace levels of exogenous pyrimidines. When testing de novo inhibitors like Olorofim, fungi can scavenge these pyrimidines via the salvage pathway, effectively bypassing DHODH inhibition and artificially inflating the MIC[6]. Therefore, custom pyrimidine-free media is an absolute requirement for assay validity.

    • Media Preparation: Prepare custom RPMI 1640 broth completely devoid of uracil and pyrimidine precursors, buffered to pH 7.0 with MOPS.

    • Inoculum Standardization: Harvest conidia/spores from 7-day cultures. Adjust the suspension spectrophotometrically to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

    • Drug Dilution: Prepare serial two-fold dilutions of Olorofim (0.00025 to 0.25 µg/mL) and 5-FC (0.031 to 32 µg/mL) in 96-well microtiter plates[5].

    • Incubation & Reading: Incubate at 35°C for 48-72 hours. Define the MIC as the lowest concentration resulting in 100% visual growth inhibition for Olorofim, and 50% inhibition for 5-FC (accounting for its known trailing growth characteristics).

    Protocol 2: Time-Kill Kinetics Assay

    Causality Check: 5-FC often exhibits concentration-independent, fungistatic effects (<2-log10 reduction) against molds[9]. Time-kill assays map the exact log-fold reduction over time, providing definitive proof to distinguish the fungistatic nature of traditional pyrimidine analogues from the fungicidal activity of novel inhibitors.

    • Baseline Sampling (Internal Control): Inoculate pyrimidine-free RPMI 1640 with 10⁴ CFU/mL of the target isolate. Extract a 100 µL baseline sample (Time 0) to validate the starting inoculum.

    • Drug Exposure: Expose parallel cultures to the antifungal agents at concentrations ranging from 0.25× to 16× their respective MICs[9].

    • Longitudinal Sampling: Extract 100 µL aliquots at 4, 8, 24, 48, and 120 hours.

    • Quantification: Serially dilute samples, plate on Sabouraud Dextrose Agar (SDA), and incubate at 35°C.

    • Data Analysis: Calculate the log₁₀ CFU/mL reduction. A ≥3-log₁₀ decrease from the starting inoculum indicates fungicidal activity, while a <2-log₁₀ decrease indicates fungistatic activity.

    TimeKillAssay Inoculum Prepare Inoculum (10^4 CFU/mL) Media Pyrimidine-Free RPMI 1640 Inoculum->Media Exposure Drug Exposure (0.25x - 16x MIC) Media->Exposure Sampling Aliquots at 0, 4, 8, 24, 48h Exposure->Sampling Plating Plate on SDA & Incubate Sampling->Plating Analysis Log10 CFU/mL Reduction Calc Plating->Analysis

    Diagram 2: Standardized time-kill kinetics workflow for evaluating pyrimidine-based antifungals.

    Sources

    Benchmarking Novel Pyrrolo[2,3-d]pyrimidine Derivatives Against Standard-of-Care EGFR Inhibitors: A Guide for 4th-Generation Kinase Targeting

    Author: BenchChem Technical Support Team. Date: March 2026

    As the therapeutic landscape of non-small cell lung cancer (NSCLC) evolves, the emergence of the EGFR C797S mutation has created a critical clinical bottleneck. Third-generation irreversible inhibitors, such as Osimertinib, rely heavily on covalent bond formation with the Cysteine 797 residue[1]. When this cysteine mutates to a serine (C797S), the covalent anchor is abolished, rendering the drug ineffective[2].

    To overcome this, drug development has pivoted toward 4th-generation reversible, ATP-competitive inhibitors. Among the most promising scaffolds are novel fused pyrimidine systems, specifically pyrrolo[2,3-d]pyrimidine derivatives [3]. As an Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for benchmarking these novel pyrimidine derivatives against known clinical standards.

    Mechanistic Rationale: Escaping the Covalent Trap

    The structural architecture of fused pyrimidine systems allows them to occupy the ATP-binding pocket of the EGFR kinase domain with high affinity, without requiring a covalent interaction with Cys797[2]. Recent benchmarking studies have demonstrated that highly optimized pyrrolo[2,3-d]pyrimidine derivatives (such as Compound 31r) can achieve subnanomolar potency against triple-mutant EGFR (e.g., L858R/T790M/C797S) while sparing wild-type EGFR[3].

    Understanding the causality of this inhibition is critical for designing downstream assays. Because these new derivatives are ATP-competitive, our experimental design must strictly control ATP concentrations to accurately reflect physiological competition.

    EGFR_Mechanistic_Pathway Ligand EGF Ligand EGFR EGFR (L858R/T790M/C797S) Ligand->EGFR ATP ATP Binding Pocket EGFR->ATP Kinase Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Osimertinib Osimertinib (3rd Gen) Osimertinib->ATP Binding Blocked (C797S) NovelInhibitor Novel Pyrimidine (4th Gen) NovelInhibitor->ATP Potent Reversible Binding Proliferation Tumor Proliferation Downstream->Proliferation

    Fig 1: Mechanistic blockade of mutant EGFR signaling by 4th-generation pyrimidine inhibitors.

    Self-Validating Experimental Workflows

    A robust benchmarking protocol must isolate the on-target mechanism of action from assay artifacts or off-target cytotoxicity. The following protocols represent a self-validating system for evaluating pyrimidine-based kinase inhibitors.

    Protocol A: In Vitro Luminescence-Based Kinase Assay

    This assay quantifies the direct inhibition of recombinant EGFR kinase activity. We utilize a luminescence-based readout (e.g., Kinase-Glo) because it measures residual ATP, offering a highly robust, homogeneous format that minimizes the well-to-well variability seen in older radiometric assays[4].

    • Compound Preparation: Prepare a 3-fold serial dilution of the novel pyrimidine derivatives and the standard (Osimertinib) in 100% DMSO. Dilute these into the aqueous assay buffer to achieve a final DMSO concentration of ≤1%. Causality: Exceeding 1% DMSO can induce enzyme denaturation, artificially inflating the apparent inhibitory effect.

    • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine recombinant human mutant EGFR, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds[4]. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the binding equilibrium to be reached prior to catalysis, which is an absolute requirement for accurately calculating the IC50 of reversible inhibitors.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP[4]. Critical Step: The ATP concentration must be strictly calibrated to the Km​ (Michaelis constant) of the specific EGFR mutant being tested. This ensures the assay is sensitive enough to detect competitive displacement without being overwhelmed by excess ATP.

    • Detection & Analysis: Incubate at 30°C for 60 minutes. Add the luminescence reagent to arrest the reaction and quantify remaining ATP[4]. Calculate the IC50 by fitting the luminescence data to a 4-parameter logistic (4PL) dose-response curve.

    Protocol B: Cellular Anti-Proliferation Assay (Ba/F3 Engineered Lines)

    To validate that the biochemical potency translates to cellular efficacy, we utilize the murine Ba/F3 cell line.

    • Cell Line Engineering & Rationale: Ba/F3 cells natively depend on Interleukin-3 (IL-3) for survival. By transfecting them with mutant human EGFR and withdrawing IL-3, cell survival becomes completely "addicted" to the oncogenic EGFR kinase activity. Causality: This creates a clean, self-validating system where cell death directly and exclusively correlates with on-target EGFR inhibition, filtering out off-target toxicity[3].

    • Treatment: Seed the engineered Ba/F3 cells in IL-3-free media. Treat with a serial dilution of the pyrimidine derivatives alongside Osimertinib and other 4th-generation candidates (e.g., BLU-945)[3].

    • Readout: Incubate for 72 hours, then assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

    Benchmarking_Workflow Prep 1. Compound Prep (DMSO Dilution) Assay 2A. Kinase Assay (Recombinant EGFR) Prep->Assay Cell 2B. Cellular Assay (Ba/F3 Mutants) Prep->Cell Readout 3. Luminescence Readout Assay->Readout Cell->Readout Analysis 4. IC50 Calculation (Non-linear Regression) Readout->Analysis

    Fig 2: Self-validating experimental workflow for benchmarking novel pyrimidine kinase inhibitors.

    Quantitative Data Comparison

    The following tables synthesize recent experimental data benchmarking novel pyrrolo[2,3-d]pyrimidine derivatives (Compounds 31a and 31r) against standard-of-care inhibitors.

    Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

    As demonstrated below, the C797S mutation drastically reduces the binding affinity of Osimertinib. In contrast, the novel pyrimidine derivative maintains highly potent, low-nanomolar inhibition against the triple mutants[3].

    Inhibitor ClassCompoundEGFR (19del/T790M/C797S)EGFR (L858R/T790M/C797S)
    3rd-Generation Osimertinib1416.0 nM2289.0 nM
    4th-Generation Compound 31a (Novel Pyrimidine)30.6 nM12.8 nM
    Table 2: Cellular Anti-Proliferation Activity (IC50, nM)

    Biochemical potency is successfully translated into cellular models. In PC-9 cells harboring the triple mutation, the novel pyrimidine derivative (Compound 31r) demonstrates an approximate 20-fold improvement in potency compared to Osimertinib, and outperforms other developmental 4th-generation inhibitors like BLU-945[3]. In the highly specific Ba/F3 model, it achieves subnanomolar efficacy[3].

    CompoundCell Line ModelTarget MutationIC50 (nM)
    Osimertinib PC-9L858R/T790M/C797S5853.0 nM
    BLU-945 PC-9L858R/T790M/C797S> 350.0 nM
    Compound 31r PC-9L858R/T790M/C797S250.0 - 350.0 nM
    Compound 31r Ba/F3L858R/T790M/C797S< 1.0 nM (Subnanomolar)

    ADME & Pharmacokinetic Profiling Considerations

    While in vitro and cellular potency are critical, a successful benchmarking guide must also evaluate drug-likeness. Novel pyrimidine derivatives are often optimized not just for target affinity, but for favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. For instance, advanced pyrrolo[2,3-d]pyrimidine candidates like Compound 31r have been validated to display excellent kinome selectivity, robust metabolic stability ( T1/2​ = 5.9 h), and viable oral bioavailability (F = 24%), confirming their potential for in vivo and clinical translation[3].

    References

    • [4] Application Note: One-Pot Synthesis of Novel Pyrimidine Derivatives for Biological Screening as EGFR Kinase Inhibitors - Benchchem. benchchem.com. 4

    • [1] Comparison of pyrimidine based inhibitors C36 and C38 to distinguish the clinical modifications responsible for selectivity. researchgate.net. 1

    • [2] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. nih.gov. 2

    • [3] Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations | Journal of Medicinal Chemistry. acs.org. 3

    Sources

    A Technical Guide to Assessing the Novelty of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Its ability to mimic endogenous nucleobases allows for a diverse range of interactions with biological targets. The strategic functionalization of the pyrimidine ring is a key endeavor in the discovery of new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on a specific, and largely unexplored, chemical space: derivatives of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine .

    A comprehensive survey of the scientific literature and patent landscape reveals a notable absence of reported synthesis or biological evaluation of derivatives stemming from this particular scaffold. While the broader class of trifluoromethyl-substituted pyrimidines has garnered significant attention for their wide-ranging biological activities, including anticancer, antiviral, and antifungal properties, the specific combination of a 4-methyl and a 5-chloromethyl substituent on the 2-(trifluoromethyl)pyrimidine core represents a frontier for new discovery.[1][2][3][4]

    This guide will provide a framework for assessing the novelty of these derivatives by:

    • Proposing a robust and experimentally sound synthetic pathway to the core intermediate and its subsequent derivatives.

    • Outlining a strategy for the rational design of a focused library of novel compounds.

    • Presenting a comparative analysis of potential biological activities based on data from structurally related, known compounds.

    • Providing detailed experimental protocols for the synthesis and biological evaluation of these new chemical entities.

    The Strategic Importance of the 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine Scaffold

    The novelty of this scaffold lies in the unique combination of its substituents, each contributing to its potential as a versatile building block for drug discovery:

    • 2-(Trifluoromethyl) Group: The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, but with significantly different electronic properties.[4] Its strong electron-withdrawing nature can modulate the pKa of the pyrimidine ring, influencing its binding to target proteins. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the metabolic stability and bioavailability of drug candidates.[4]

    • 4-Methyl Group: The methyl group at the 4-position can provide a crucial steric element for interaction with target proteins and can influence the overall lipophilicity of the molecule.

    • 5-(Chloromethyl) Group: This is the key reactive handle of the scaffold. The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide array of functional groups at the 5-position.[5] This provides a straightforward avenue for creating a diverse library of derivatives.

    Proposed Synthetic Pathway and Experimental Protocols

    The novelty of the target derivatives begins with the synthesis of the core scaffold. A key strategic advantage is the commercial availability of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid .[6][7] This allows for a direct and efficient two-step synthesis of the desired 5-(chloromethyl) intermediate.

    Workflow for the Synthesis of the Core Scaffold

    G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization start 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid step1_reagent Reducing Agent (e.g., LiAlH4 or BH3·THF) start->step1_reagent THF, 0 °C to rt product1 5-(Hydroxymethyl)-4-methyl-2-(trifluoromethyl)pyrimidine step1_reagent->product1 step2_reagent Chlorinating Agent (e.g., SOCl2 or (COCl)2) product1->step2_reagent DCM, 0 °C to rt product2 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine step2_reagent->product2 nucleophile Nucleophile (R-NuH) product2->nucleophile Base, Solvent final_product 5-((Nu-R)methyl)-4-methyl-2-(trifluoromethyl)pyrimidine Derivatives nucleophile->final_product

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS No. 944901-26-2) is a highly reactive, fluorinated and chlorinated pyrimidine derivative.[1] Its structural motifs are common in molecules of interest in pharmaceutical and agrochemical research, making it a valuable synthetic intermediate. However, the very features that make this compound useful—the reactive chloromethyl group and the trifluoromethyl moiety—also necessitate stringent handling and disposal protocols.

    This guide provides an in-depth, procedural framework for the safe disposal of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine. Adherence to these protocols is not merely a matter of regulatory compliance but is a fundamental aspect of ensuring laboratory safety, protecting personnel, and maintaining environmental stewardship. As scientists, our responsibility extends from the bench to the final, safe disposition of every chemical we handle.

    Part 1: Hazard Profile & Immediate Safety Imperatives

    Understanding the hazard profile of a chemical is the bedrock of its safe management. Based on data from structurally analogous compounds, 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine must be handled as a hazardous substance with multiple risk factors.

    Inferred Hazard Assessment

    While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structure—a chlorinated, trifluoromethylated pyrimidine—allows for a robust hazard assessment based on well-documented analogs. The primary hazards are summarized below.

    Hazard ClassificationDescriptionRationale & Implication for Handling
    Skin Corrosion/Irritation Expected to cause severe skin burns and irritation.[2][3][4]The chloromethyl group is a potent alkylating agent, capable of reacting with biological nucleophiles in the skin. This necessitates the use of robust chemical-resistant gloves and a lab coat at all times.
    Serious Eye Damage Expected to cause serious, potentially irreversible eye damage.[2][3][4]Direct contact with vapors or splashes can lead to severe burns of the cornea. Chemical splash goggles and, for larger quantities, a full face shield are mandatory.
    Acute Toxicity (Oral, Inhalation) May be harmful or toxic if swallowed or inhaled.[5][6][7][8] May cause respiratory irritation.[3][8]The trifluoromethyl and pyrimidine components can interfere with metabolic processes. All handling must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
    Reactivity Incompatible with strong oxidizing agents, strong bases, alkalis, and some metals.[2][3][9][10]Co-disposal with incompatible materials can lead to violent reactions, gas evolution, or fire. Segregation of waste is critical.
    Environmental Hazard Halogenated organic compounds are classified as hazardous waste and are toxic to aquatic life.[10][11]Discharge to drains or the environment is strictly prohibited.[5][12][13] Disposal must follow regulations for chlorinated hydrocarbons.[11][14]
    Mandatory Personal Protective Equipment (PPE)

    A proactive approach to safety is non-negotiable. The following PPE is required for all procedures involving this compound, from initial handling to final waste containerization.

    • Eye and Face Protection: Wear ANSI-approved chemical splash goggles.[6] For operations with a higher splash risk, such as transferring solutions or decontaminating glassware, supplement with a full-face shield.[9]

    • Hand Protection: Use chemical-resistant gloves. Double-gloving with nitrile gloves is a recommended best practice, as many halogenated solvents can permeate single layers.[13] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][8]

    • Body Protection: A full-length, buttoned laboratory coat must be worn to protect skin and clothing.[13] For spill cleanup, a chemically impervious apron is advised.[2]

    • Respiratory Protection: All handling of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine must be conducted within a properly functioning and certified chemical fume hood to control exposure.[13]

    Part 2: The Disposal Workflow: A Step-by-Step Protocol

    Proper disposal is a systematic process. Each step is designed to contain the chemical, prevent hazardous reactions, and ensure the waste stream is correctly managed by licensed professionals.

    Logical Workflow for Disposal

    G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposition A Waste Generated (e.g., unused reagent, contaminated labware, solutions) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Collect in designated HALOGENATED ORGANIC WASTE container. B->C Yes D Collect in appropriate NON-HALOGENATED waste stream. B->D No E Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics C->E F Store container in a designated Satellite Accumulation Area (SAA). (Cool, Dry, Ventilated, Secure) E->F G Keep container securely closed. Do not overfill. F->G H Container Full or Accumulation Time Limit Reached? G->H I Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. H->I Yes J Waste transported for final disposal (e.g., high-temperature incineration). I->J K Decontaminate empty container (Triple Rinse). Collect rinsate as hazardous waste. I->K

    Caption: Disposal workflow for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine.

    Protocol Steps:
    • Waste Segregation (The Critical First Step):

      • Action: Immediately upon generation, segregate all waste containing this compound into a dedicated Halogenated Organic Waste stream.[13][15]

      • Causality: Halogenated waste must be kept separate from non-halogenated solvent waste.[16] Mixing them contaminates the larger, often recoverable, non-halogenated solvent stream, dramatically increasing disposal costs and complexity.[16] Furthermore, halogenated compounds require specific incineration conditions to manage the formation of acidic gases (e.g., HCl, HF).[5][12]

    • Waste Collection and Labeling:

      • Action: Use a chemically compatible, leak-proof container (e.g., polyethylene or glass) designated for halogenated liquid or solid waste.[13][17] The container must be clearly labeled with:

        • The words "Hazardous Waste "[17]

        • The full chemical name: "5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine "

        • An indication of the hazards (e.g., "Corrosive," "Toxic")

      • Causality: Accurate labeling is a legal requirement and is essential for safe handling, storage, and transport. It prevents accidental mixing with incompatible waste streams and informs emergency responders of the container's contents.

    • On-Site Satellite Accumulation:

      • Action: Keep the waste container tightly closed when not in use.[5][12] Store it in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[10][18]

      • Causality: Securely closing containers prevents the release of harmful vapors.[13] Storing in a designated, controlled area minimizes the risk of spills, unauthorized access, and dangerous reactions with other chemicals.

    • Arranging Final Disposal:

      • Action: Once the container is full or reaches its accumulation time limit (per your institution's policy), arrange for pickup through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]

      • Causality: The disposal of hazardous waste is strictly regulated by entities like the EPA.[11] The recommended and required method for chlorinated organic compounds is high-temperature incineration at a licensed chemical destruction plant.[5][11][12] This process ensures complete destruction of the molecule. Flue gas scrubbing systems are used to neutralize the resulting hydrogen chloride and hydrogen fluoride.[5][12]

    • Decontamination of Empty Containers:

      • Action: An "empty" container that held this chemical is not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[5][17][18]

      • Crucial Point: The solvent rinsate from this process is now hazardous waste. It must be collected and added to your Halogenated Organic Waste container.[17]

      • Causality: The residual chemical film can still pose a significant hazard. Triple rinsing ensures the container is safe for recycling or disposal as non-hazardous waste, where permitted. The rinsate must be captured as it contains the hazardous material.

    Part 3: Emergency Procedures

    Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

    Spill Response Protocol
    • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.

    • Contain & Ventilate: Ensure the chemical fume hood is operational. For minor spills (that can be cleaned up in <10 minutes by trained personnel), prevent the spill from spreading or reaching a drain.[2][5][13]

    • Absorb: Wearing the full, appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][19] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][12] Use non-sparking tools if the material is in a flammable solvent.[5][19]

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[18]

    • Report: Report the incident to your laboratory supervisor and EHS department.

    Exposure First Aid
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][20] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[2][3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

    • Inhalation: Move the victim to fresh air immediately.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[19] Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5][12]

    References

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

    • Hazardous Substance Fact Sheet: Trifluoromethane. New Jersey Department of Health. [Link]

    • Appendix L – What to Do in a Chemical Emergency. U.S. Environmental Protection Agency. [Link]

    • Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. Cole-Parmer. [Link]

    • 5-(chloromethyl)-2-(trifluoromethyl)pyrimidine — Chemical Substance Information. NextSDS. [Link]

    • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Santa Cruz. [Link]

    • Significant New Use Rules on Certain Chemical Substances. Federal Register. [Link]

    • What Regulations Apply to Chlorinated Solvent Use?. Products Finishing. [Link]

    • Halogenated Solvents Safety Information. Washington State University. [Link]

    • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

    • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. [Link]

    • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical. [Link]

    • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

    • Hazardous Waste Reduction. University of Washington Environmental Health & Safety. [Link]

    Sources

    Advanced Safety & Operational Guide: Handling 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the handling of highly reactive chemical building blocks not merely as a compliance checklist, but as an exercise in understanding chemical causality. 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine (CAS: 1638221-46-1) is a critical intermediate for synthesizing complex pyrimidine-based therapeutics[1]. However, its unique structural features require stringent, uncompromising safety protocols.

    This guide provides researchers, scientists, and drug development professionals with the mechanistic reasoning behind the hazards, alongside self-validating operational and disposal procedures to ensure absolute laboratory safety.

    Mechanistic Hazard Profile: The "Why" Behind the Danger

    To handle this compound safely, you must understand how its functional groups dictate its reactivity:

    • Electrophilic Alkylation: The chloromethyl group (-CH₂Cl) is a potent electrophile. It undergoes rapid S_N2 reactions with biological nucleophiles (such as thiols in cysteine or amines in DNA), leading to irreversible covalent adduction. This mechanism is responsible for its ability to cause severe tissue necrosis and 2[2].

    • Enhanced Lipophilicity: The strongly electron-withdrawing trifluoromethyl (-CF₃) group drastically increases the molecule's partition coefficient (LogP). This enables the compound to rapidly permeate standard nitrile gloves and the lipid bilayers of the skin, exacerbating systemic exposure.

    • Lachrymatory & Corrosive Action: Chloromethyl pyrimidines are 3[3]. Upon contact with atmospheric moisture or the mucous membranes of the eyes and lungs, the compound hydrolyzes to release hydrogen chloride (HCl) gas. This localized generation of acid causes4[4], and can lead to 5[5].

    HazardPathway CMP 5-(Chloromethyl)-4-methyl- 2-(trifluoromethyl)pyrimidine NUC Biological Nucleophiles (Proteins, DNA, Lipids) CMP->NUC Electrophilic Attack H2O Atmospheric/Tissue Moisture (H2O) CMP->H2O Moisture Exposure ALK Irreversible Alkylation (Covalent Adducts) NUC->ALK HCL Hydrolysis Reaction (HCl Gas Release) H2O->HCL TOX Tissue Necrosis & Mutagenic Potential ALK->TOX LAC Severe Lachrymatory Effect & Respiratory Burns HCL->LAC

    Mechanistic pathway of toxicity and reactivity for chloromethyl pyrimidine derivatives.

    Quantitative Hazard & PPE Matrix

    To mitigate the risks outlined above, standard laboratory PPE is insufficient. The high lipophilicity and corrosive nature of this compound demand a targeted barrier strategy.

    Table 1: Hazard Classification & Causality
    GHS CodeDescriptionMechanistic Causality
    H314 Causes severe skin burns and eye damageDirect alkylation of tissue proteins and localized exothermic HCl generation[4].
    H317 May cause an allergic skin reactionHaptenization of skin proteins via covalent binding, triggering an immune response[2].
    H335 May cause respiratory irritationVaporization of the compound and HCl gas induces toxic pneumonitis[5].
    Table 2: Personal Protective Equipment (PPE) Matrix
    Protection CategorySpecificationBreakthrough TimeCausality / Rationale
    Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl RubberNitrile: < 10 minButyl: > 240 minNitrile is rapidly permeated by lipophilic -CF₃ compounds. Butyl rubber provides a robust barrier against halogenated alkylating agents.
    Eye/Face Chemical splash goggles + Full-face shieldN/ALachrymatory vapors cause6[6]. The shield prevents splash necrosis.
    Body Protection Tyvek® chemically resistant suit or Neoprene apronN/AStandard cotton coats absorb lipophilic liquids, holding the alkylating agent directly against the skin.
    Respiratory NIOSH full-face respirator with P100/Acid Gas cartridgesN/AMandatory if handling outside a closed system. Protects against aerosolized particulates and HCl gas generated by ambient hydrolysis[3].

    Standard Operating Procedures (SOP): Self-Validating Workflows

    Every protocol below incorporates a validation step to ensure the safety measures are actively working.

    Protocol 1: Safe Handling and Material Transfer
    • Environmental Setup: Conduct all operations inside a dedicated chemical fume hood with a verified face velocity of at least 100 fpm. Purge the analytical balance enclosure with inert gas (N₂ or Ar) to minimize ambient moisture.

    • PPE Verification: Don the double-glove system, chemical apron, and full-face shield as specified in Table 2.

    • Handling & Transfer: Use anti-static, non-metallic spatulas to transfer the material. Avoid generating dust or aerosols.

    • Validation Check (The "Sniff" Test Alternative): Never smell the compound. Instead, hold a piece of pH paper moistened with distilled water near the opening of the source container. A sudden drop to pH < 2 indicates active hydrolysis and HCl release, signaling that the environment is too humid and the container must be immediately resealed.

    • Sealing: Flush the source container with argon before sealing to prevent in-bottle hydrolysis and degradation.

    Protocol 2: Reaction Quenching
    • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Quenching: Slowly add a weak nucleophile or mild base (e.g., saturated aqueous NaHCO₃ or a dilute amine like ethanolamine) dropwise to consume unreacted chloromethyl pyrimidine.

    • Validation Check: Monitor the temperature. A sudden exotherm indicates rapid alkylation/hydrolysis. Proceed only when the temperature stabilizes and no further gas evolution (CO₂) is observed.

    Emergency Spill Response & Decontamination Plan

    In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard by generating massive amounts of HCl gas.

    Protocol 3: Emergency Spill Neutralization
    • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Ensure the fume hood or room exhaust is operating at maximum capacity to draw away lachrymatory vapors.

    • Containment: Surround and cover the spill with an inert, dry absorbent (e.g., diatomaceous earth, dry sand, or a commercial acid-spill kit). Do not use water , as it will trigger rapid hydrolysis[6].

    • Neutralization: Slowly apply a 5–10% aqueous sodium bicarbonate solution only to the absorbed mass to neutralize residual HCl. Alternatively, use a solid basic absorbent (like calcium carbonate) to avoid adding excess moisture.

    • Validation Check: Monitor the spill area with pH indicator strips. The area is considered neutralized and safe for collection only when the pH stabilizes between 6.5 and 7.5.

    • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

    Disposal Logistics

    Improper disposal of alkylating agents can lead to exothermic runaway reactions in waste carboys.

    • Segregation: Collect all waste containing 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine in a dedicated, clearly labeled "Halogenated Organic Waste - Corrosive/Alkylating" container.

    • Incompatibility: Never mix this waste stream with strong bases (e.g., NaOH, KOH), strong oxidizers, or concentrated amines, as direct bulk mixing will cause a violent exothermic reaction.

    • Destruction: The preferred method of disposal is high-temperature incineration equipped with an acid gas scrubber to capture the resulting HCl and HF emissions. Coordinate with your institutional Environmental Health and Safety (EHS) department for specialized pickup.

    References

    • Title: 5-(Chloromethyl)pyrimidine hydrochloride SDS Source: Matrix Scientific URL: [Link]

    • Title: Material Safety Data Sheet - 9,10-Bis(chloromethyl)anthracene, 99% (HPLC) Source: Cole-Parmer URL: [Link]

    • Title: 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 Source: PubChem URL: [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
    Reactant of Route 2
    Reactant of Route 2
    5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.